molecular formula C12H8F2O B1585448 4-(2,4-Difluorophenyl)phenol CAS No. 59089-68-8

4-(2,4-Difluorophenyl)phenol

Cat. No.: B1585448
CAS No.: 59089-68-8
M. Wt: 206.19 g/mol
InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)phenol is a useful research compound. Its molecular formula is C12H8F2O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)phenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVDRYKVVVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207831
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59089-68-8
Record name 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-difluoro[1,1'-biphenyl]-4-ol
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Record name 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL
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Foundational & Exploratory

4-(2,4-Difluorophenyl)phenol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)phenol (CAS: 59089-68-8)

Introduction

This compound, identified by the CAS number 59089-68-8, is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a phenol ring linked to a difluorinated phenyl group, makes it a critical building block, or intermediate, for the synthesis of more complex molecules. Most notably, it is a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[3][4] The presence of fluorine atoms can substantially modify the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling protocols for researchers and drug development professionals.

Section 1: Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 59089-68-8[1]
Molecular Formula C₁₂H₈F₂O[1]
Molecular Weight 206.19 g/mol [1]
Synonyms 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
Appearance Off-white crystalline solid (typical)[3]
Melting Point 104-107 °C[3]
Storage Store at 10°C - 25°C in a tightly-closed container[6]
MDL Number MFCD03414359[1]

Section 2: Synthesis Pathway and Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The pathway described in patent literature provides a reliable method for its preparation, starting from readily available precursors.[3] The overall strategy involves creating the biphenyl core structure first, followed by functional group manipulations to introduce the final phenol moiety.

Experimental Protocol: A Five-Step Synthesis

This protocol is adapted from established patent literature and outlines a robust pathway for laboratory-scale synthesis.[3]

Step A: Synthesis of 2,4-Difluorobiphenyl This step utilizes a modified Gomberg-Bachmann reaction to form the biphenyl linkage.

  • To a stirred solution of trichloroacetic acid (0.152 mol) in 250 ml of benzene, add copper powder (0.03 mol) and anhydrous magnesium sulfate (20 g). Cool the mixture to 5°C.

  • Rapidly add isopropyl nitrite (0.157 mol), immediately followed by the dropwise addition of a solution of 2,4-difluoroaniline (0.10 mol) in 100 ml of benzene over approximately 20 minutes, maintaining the temperature between 10-15°C.

  • Allow the reaction to warm to 25°C. After nitrogen gas evolution subsides (approx. 1-1.5 hours), filter the solids.

  • Wash the filtrate with water until neutral, dry the organic layer over magnesium sulfate, and concentrate under vacuum to yield 2,4-difluorobiphenyl as an off-white crystalline solid.[3]

Step B: Synthesis of 4-(2,4-Difluorophenyl)acetophenone A Friedel-Crafts acylation is performed to add an acetyl group to the biphenyl core.

  • Charge a reaction vessel with 2,4-difluorobiphenyl (1 part by mole) and an excess of a suitable solvent like methylene chloride.

  • Cool the mixture and add a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), portion-wise.

  • Slowly add acetyl chloride (1 to 1.2 molar equivalents) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC).

  • Carefully quench the reaction with cold water or dilute HCl. Separate the organic layer, wash, dry, and evaporate the solvent to obtain the crude acetophenone.[3]

Step C: Synthesis of 4-(2',4'-Difluorophenyl)phenylacetate This step involves a Baeyer-Villiger oxidation, which converts the ketone into an ester.

  • Dissolve the 4-(2,4-difluorophenyl)acetophenone in a suitable solvent such as chloroform or methylene chloride.

  • Add a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), portion-wise while maintaining cooling.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine.

  • Dry the organic phase and remove the solvent under reduced pressure to yield the acetate ester.[3]

Step D: Synthesis of this compound The final step is a straightforward saponification (hydrolysis) of the ester.

  • Charge a vessel with 50% aqueous sodium hydroxide and water.

  • Add the 4-(2',4'-difluorophenyl)phenylacetate and heat the mixture to reflux for 2-3 hours.[3]

  • Cool the reaction mixture and slowly add it to a solution of concentrated hydrochloric acid in water to precipitate the product.[3]

  • Filter the resulting solid, wash with water until the filtrate is neutral, and dry in a vacuum oven at 50°C.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step A: Gomberg-Bachmann Reaction cluster_1 Step B: Friedel-Crafts Acylation cluster_2 Step C: Baeyer-Villiger Oxidation cluster_3 Step D: Saponification A 2,4-Difluoroaniline B 2,4-Difluorobiphenyl A->B Isopropyl Nitrite, Cu Powder, Benzene C 4-(2,4-Difluorophenyl)acetophenone B->C Acetyl Chloride, AlCl3 D 4-(2',4'-Difluorophenyl)phenylacetate C->D m-CPBA E This compound D->E NaOH, then HCl

Caption: Multi-step synthesis of this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, offering excellent resolution and quantitative accuracy.

Representative HPLC Protocol

This protocol provides a general framework for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Create a series of dilutions (e.g., 1-100 µg/mL) for the calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 225 nm.[7]

    • Injection Volume: 10 µL.

  • Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Synthesized Product Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Compare to Calibration Curve Integrate->Calibrate Result Determine Purity & Identity Calibrate->Result

Caption: General workflow for HPLC analysis of the target compound.

Section 4: Key Applications in Drug Development

The primary and most well-documented application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal.[3][4]

Conversion to Diflunisal

Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is synthesized from this compound via the Kolbe-Schmitt reaction.[3] This reaction introduces a carboxylic acid group onto the phenol ring, ortho to the hydroxyl group.

  • Mechanism Insight: The Kolbe-Schmitt reaction involves the carboxylation of the sodium or potassium salt of the phenol (the phenoxide). The phenoxide is more nucleophilic than the phenol itself and attacks carbon dioxide, which acts as the electrophile. The reaction is typically carried out under high pressure and temperature.[3]

  • Protocol Summary: The dry alkali metal salt of this compound is carboxylated in an autoclave under a carbon dioxide atmosphere (1100-1400 psi) at high temperatures (200-260°C).[3] The resulting reaction mixture is then dissolved in water and acidified to precipitate the final product, Diflunisal.[3]

Application Pathway Diagram

Application_Pathway Start This compound Process Kolbe-Schmitt Reaction Start->Process End Diflunisal (5-(2,4-difluorophenyl)salicylic acid) Process->End 1. K₂CO₃ 2. CO₂, Pressure, Heat 3. Acidification

Caption: Conversion of the phenol intermediate to the NSAID Diflunisal.

Beyond its use for Diflunisal, the this compound scaffold is valuable for creating libraries of novel compounds for drug discovery, particularly in the development of small-molecule inhibitors and new anti-inflammatory or analgesic agents.[2]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when working with this compound. The following information is derived from supplier Safety Data Sheets (SDS).[6]

GHS Hazard Information
Hazard CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H318 Causes serious eye damage.
H335 May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Facilities should be equipped with an eyewash station and a safety shower.[6][8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical splash goggles or a face shield conforming to EN166 or NIOSH standards.[6][9]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[9]

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6] Keep the container tightly closed when not in use.[6]

  • Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]

References

4-(2,4-Difluorophenyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2,4-Difluorophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, distinguished by its fluorinated biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability and modified lipophilicity. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies with a focus on modern catalytic approaches, key chemical reactions, and established applications, most notably its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. Safety protocols and detailed experimental procedures are included to provide a holistic resource for laboratory and development settings.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2',4'-Difluoro[1,1'-biphenyl]-4-ol, is a solid organic compound whose structure features a phenol ring linked to a 2,4-difluorinated phenyl ring at the para position. This substitution pattern is critical to its utility in pharmaceutical synthesis.

The core identifiers and physical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
CAS Number 59089-68-8[1]
Molecular Formula C₁₂H₈F₂O[1]
Molecular Weight 206.19 g/mol [1]
Melting Point 152-154 °C[2]
Appearance White to off-white solid/powderInferred from typical biphenols
Solubility Soluble in methanol, ethanol, ethyl acetate; Insoluble in water.[3][4]
Storage Store at 10°C - 25°C in a cool, dry place.

Synthesis Methodologies: A Focus on Suzuki-Miyaura Coupling

While several classical routes to this compound exist, including multi-step processes involving Friedel-Crafts acylation and Baeyer-Villiger oxidation[3], modern synthetic efforts prioritize efficiency, safety, and functional group tolerance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the premier method for constructing the requisite C-C bond between the two aryl rings[5].

Causality in Method Selection: The Suzuki coupling is favored for its mild reaction conditions, high yields, and broad tolerance of functional groups (like the phenol's hydroxyl group), which might not be compatible with harsher classical methods. The availability of a wide range of boronic acids and aryl halides further enhances its versatility[5][6].

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Bromophenol (Aryl Halide) Catalyst Pd Catalyst (e.g., Pd(OAc)₂ + Ligand) A->Catalyst + B 2,4-Difluorophenylboronic Acid B->Catalyst + Product This compound Catalyst->Product Heat (e.g., 100-120 °C) Base Base (e.g., K₂CO₃, K₃PO₄) Base->Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating workflow. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

  • Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst system like Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a phosphine ligand like XPhos (0.04 eq)[7]. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Inert Atmosphere: Seal the vessel and purge thoroughly by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed solvents via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[7].

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress periodically (e.g., every 2 hours) using TLC or LC-MS.

  • Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While specific, verified spectra for this compound are not widely published in public databases, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approx. 6.8-7.6 ppm).

    • The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

    • The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • A broad singlet corresponding to the phenolic hydroxyl (-OH) proton will also be present, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR will show 12 distinct signals for the 12 carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic C-F coupling constants.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 206.19, corresponding to the molecular weight of the compound[1].

Key Reactions and Applications in Drug Development

The primary and most well-documented application of this compound is its role as the key precursor in the synthesis of Diflunisal , a widely used NSAID[2][3].

Synthesis of Diflunisal via Kolbe-Schmitt Carboxylation

The transformation of this compound to Diflunisal (5-(2,4-difluorophenyl)salicylic acid) is achieved through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide salt with carbon dioxide under high pressure and temperature[2].

Mechanism Insight: The reaction proceeds via the nucleophilic addition of the phenoxide ion to carbon dioxide. The ortho-position relative to the hydroxyl group is activated, leading to the formation of the salicylate. This regioselectivity is a hallmark of the Kolbe-Schmitt reaction.

Kolbe_Schmitt_Reaction Reactant This compound Intermediate Potassium 4-(2,4-Difluorophenyl)phenoxide (Phenoxide Salt) Reactant->Intermediate 1. K₂CO₃ Product Diflunisal (5-(2,4-Difluorophenyl)salicylic acid) Intermediate->Product 2. CO₂ (High Pressure, ~1300 psi) 3. Heat (~240 °C)

Caption: Workflow for the synthesis of Diflunisal from its phenol precursor.

Detailed Experimental Protocol: Kolbe-Schmitt Reaction

This protocol is adapted from patent literature and represents an industrial-scale approach[2].

  • Salt Formation: Blend anhydrous potassium carbonate (K₂CO₃, ~7.6 eq) and this compound (1.0 eq) thoroughly.

  • Autoclave Charging: Charge the blended solids into a high-pressure autoclave that has been pressure-tested.

  • Pressurization: Pressurize the autoclave with carbon dioxide (CO₂) to approximately 800-900 psi at ambient temperature.

  • Reaction: Begin agitation and heat the vessel to the reaction temperature of 235-245 °C. The pressure will increase to the target range of 1100-1400 psi. Maintain these conditions for 6-8 hours.

  • Cooldown and Workup: Allow the reaction mixture to cool overnight and carefully vent the autoclave.

  • Isolation: Dissolve the solid reaction mixture in water and acidify to a pH of 2 or less with a strong mineral acid like hydrochloric acid (HCl). The product, 5-(2,4-Difluorophenyl)salicylic acid (Diflunisal), will precipitate out of the aqueous solution.

  • Purification: Collect the precipitated product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. It shares hazards common to phenolic compounds and fine organic powders.

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., neoprene or nitrile rubber). Change gloves frequently[8].

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[9][10].

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[9].

    • Minimize dust generation and accumulation[10].

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[9].

    • An eyewash station and safety shower should be readily accessible[8].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

4-(2,4-Difluorophenyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2,4-Difluorophenyl)phenol: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, most notably in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). Its structure, featuring a fluorinated biphenyl backbone and a reactive phenolic hydroxyl group, makes it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthetic pathways, its critical role in pharmaceutical manufacturing, and robust analytical methodologies for its characterization and quality control.

Core Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and physical characteristics. The presence of two highly electronegative fluorine atoms on one of the phenyl rings significantly influences the electronic properties of the molecule, while the phenolic group provides a site for further chemical modification.

The molecular weight of this compound is 206.19 g/mol .[1] Its chemical formula is C₁₂H₈F₂O.[1]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 206.19 g/mol [1][2]
Chemical Formula C₁₂H₈F₂O[1][2]
CAS Number 59089-68-8[1]
IUPAC Name This compound[2]
Synonyms 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
Appearance Solid (form varies)N/A
Storage Temperature 10°C - 25°C
Hazard Codes H302, H315, H318, H335

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that underscores key principles of modern organic chemistry. It is typically not produced in a single step but rather as a crucial intermediate in a longer synthetic sequence, often starting from simpler fluorinated aromatic compounds. A common industrial route involves the synthesis of a biphenyl structure followed by functional group manipulations to introduce the hydroxyl group.

One established pathway involves the hydrolysis of an ester precursor, such as 4-(2',4'-difluorophenyl)phenylacetate.[3] This precursor is itself synthesized through a sequence that may involve a Friedel-Crafts reaction followed by a Baeyer-Villiger oxidation.[4]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Step A 2,4-Difluorobiphenyl C Friedel-Crafts Acylation A->C B Acylating Agent (e.g., Acetyl Chloride) B->C D 4-Acetyl-2',4'-difluorobiphenyl C->D F Baeyer-Villiger Oxidation D->F E Peroxy Acid E->F G 4-(2',4'-Difluorophenyl)phenylacetate (Ester Precursor) F->G H Base or Acid Hydrolysis G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established patent literature for the preparation of this compound from its acetate ester precursor.[3]

Objective: To hydrolyze 4-(2',4'-difluorophenyl)phenylacetate to yield this compound.

Materials:

  • 4-(2',4'-difluorophenyl)phenylacetate

  • 50% aqueous sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Reaction vessel with stirrer, thermometer, and reflux condenser

Procedure:

  • Reaction Setup: Charge a suitable reaction vessel with 50% aqueous NaOH solution and deionized water.

  • Addition of Ester: Add the 4-(2',4'-difluorophenyl)phenylacetate to the vessel with stirring.

  • Saponification: Heat the mixture to reflux temperature (approximately 100-105°C). The choice of reflux is to ensure the reaction proceeds to completion at an accelerated rate without loss of solvent. Maintain reflux for 2-3 hours. The reaction mixture should become a clear solution as the ester is consumed.

  • Acidification: Cool the reaction mixture slightly (e.g., to 90-100°C). In a separate vessel, prepare a solution of concentrated HCl in water. Carefully add the hot alkaline solution to the acid solution over a period of 30 minutes. This step neutralizes the phenoxide salt formed during saponification, precipitating the desired phenol product. Controlling the addition rate is crucial to manage the exothermic reaction.

  • Isolation: Cool the resulting slurry to room temperature or below to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with deionized water to remove residual salts and acid.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Applications in Drug Development

The primary and most well-documented application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal.[3][4] Diflunisal is an NSAID used to treat pain and inflammation associated with conditions like arthritis.

The conversion of this compound to the final active pharmaceutical ingredient (API) is achieved through a Kolbe-Schmitt reaction.[3] This carboxylation reaction adds a carboxylic acid group to the phenol ring, a critical functional group for the pharmacological activity of many NSAIDs.

Application_Pathway A This compound B Kolbe-Schmitt Reaction (+ CO₂, High T/P, K₂CO₃) A->B Carboxylation C 5-(2,4-difluorophenyl)salicylic acid (Diflunisal) B->C

Caption: Conversion of the intermediate to the API Diflunisal.

The fluorinated biphenyl motif is of broad interest in medicinal chemistry.[5] The inclusion of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this scaffold valuable for designing novel therapeutic agents.[6] Furthermore, the phenol group itself is a recurring and important feature in a vast number of approved pharmaceuticals.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.

Analytical_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Injection A->B C Separation on C18 Reversed-Phase Column B->C D UV or Fluorescence Detection C->D E Data Acquisition (Chromatogram) D->E F Analysis (Peak Integration, Purity Calculation) E->F

Caption: Standard workflow for purity analysis by HPLC.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a general method for the analysis of phenolic compounds, adapted for this compound.[8][9]

Objective: To determine the purity of a this compound sample by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or similar for pH adjustment

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous component may be acidified slightly (e.g., with 0.1% phosphoric acid) to suppress the ionization of the phenolic proton, which ensures better peak shape and retention time stability.

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard by dissolving it in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile/Water (e.g., 60:40)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically around 225-280 nm for phenols).[10]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Safety and Handling

According to supplier safety data, this compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than a simple chemical; it is a highly engineered building block that plays a crucial role in the production of essential medicines. Its synthesis requires precise control over multiple reaction steps, and its quality is paramount to the safety and efficacy of the final drug product. The analytical methods used to characterize it must be robust and reliable. For researchers in drug discovery, the fluorinated biphenyl phenol scaffold it represents continues to be a source of inspiration for the development of new and improved therapeutic agents.

References

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)phenol: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2,4-Difluorophenyl)phenol, a critical intermediate in modern pharmaceutical synthesis. The strategic incorporation of fluorine atoms imparts unique physicochemical properties that are highly leveraged in drug design, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diflunisal. This document delves into the molecular structure, physicochemical characteristics, detailed synthetic pathways, and spectroscopic profile of this compound. Furthermore, it outlines its primary applications in drug development and provides essential safety and handling protocols tailored for research and manufacturing professionals. The synthesis section offers a validated, multi-step experimental protocol, explaining the causal mechanisms behind procedural choices to ensure reproducibility and scalability.

Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry

The introduction of fluorine into organic molecules is a paramount strategy in contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The biphenyl scaffold is a privileged structure in drug discovery, and its functionalization with fluorine atoms, as seen in this compound, creates a versatile building block for constructing complex therapeutic agents.

This compound (CAS: 59089-68-8) serves as the quintessential precursor to Diflunisal, a potent NSAID.[1] Its structure, combining a phenolic hydroxyl group with a difluorinated phenyl ring, offers multiple reaction sites for further chemical elaboration, making it a compound of high interest to professionals in drug development and organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical entity dictate its behavior in both chemical and biological systems. A thorough understanding of these properties is crucial for process development, formulation, and predicting biological activity.

Molecular Formula and Structure

The molecular formula for this compound is C₁₂H₈F₂O .[2] The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the 4-position (para), while the second ring features two fluorine atoms at the 2- and 4-positions.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction setup, and purification procedures.

PropertyValueSource(s)
CAS Number 59089-68-8,[2]
Molecular Formula C₁₂H₈F₂O,[2]
Molecular Weight 206.19 g/mol ,[2]
Synonyms 2',4'-Difluoro[1,1'-biphenyl]-4-ol
Melting Point 152-154 °C[3]
Appearance Off-white crystalline solid (Expected)Inferred from analogs
Solubility Soluble in methanol, ethanol, acetone; Insoluble in water (Expected)Inferred from structure

Spectroscopic Profile and Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to spin-spin coupling between protons (¹H-¹H) and through-space coupling with fluorine (¹H-¹⁹F). The spectrum should exhibit signals corresponding to the 8 aromatic protons.

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ) ppm Multiplicity Assignment Rationale
~9.5-10.5 broad singlet -OH The phenolic proton is acidic and its signal is typically broad.
~7.4-7.6 m H-2', H-6' Protons ortho to the hydroxyl group, deshielded.
~7.3-7.5 m H-6 Proton adjacent to C-F bond, deshielded by fluorine and aromatic current.
~6.8-7.0 m H-3, H-5 Protons on the difluorinated ring, complex splitting due to F coupling.

| ~6.8-7.0 | m | H-3', H-5' | Protons meta to the hydroxyl group. |

¹³C NMR Spectroscopy

Due to the lack of symmetry, the ¹³C NMR spectrum is predicted to show 12 distinct signals for each unique carbon atom. The signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz).

Table 3: Expected ¹³C NMR (101 MHz, CDCl₃) Data

Chemical Shift (δ) ppm Assignment Rationale
~162 (d, ¹JCF ≈ 250 Hz) C-2 Directly bonded to fluorine, highly deshielded.
~158 (d, ¹JCF ≈ 250 Hz) C-4 Directly bonded to fluorine, highly deshielded.
~155 C-4' Bonded to the electronegative oxygen atom.
~130-135 C-1', C-6 Quaternary carbons and protonated carbons in the aromatic region.
~128 C-2', C-6' Carbons ortho to the hydroxyl group.
~122 (d) C-1 Quaternary carbon with smaller C-F coupling.
~116 C-3', C-5' Carbons meta to the hydroxyl group.
~112 (d) C-5 Carbon between the two fluorines.

| ~104 (d) | C-3 | Carbon ortho to two fluorines. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Table 4: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200-3500 Strong, Broad O-H stretch (hydrogen-bonded)
3030-3100 Medium Aromatic C-H stretch
1500-1600 Medium-Strong C=C aromatic ring stretching
1200-1300 Strong C-O stretch (phenol)

| 1100-1200 | Strong | C-F stretch |

Synthesis and Reaction Mechanisms

The most established route to this compound proceeds through a multi-step pathway, often commencing with 2,4-difluoroaniline.[3] This synthesis is a cornerstone for the industrial production of Diflunisal.

Synthetic Workflow Overview

The overall transformation involves the construction of the biphenyl core, followed by functional group manipulations to install the phenolic hydroxyl group.

SynthesisWorkflow cluster_0 Step A: Biphenyl Formation cluster_1 Step B: Acylation cluster_2 Step C: Oxidation cluster_3 Step D: Hydrolysis A1 2,4-Difluoroaniline A2 Diazotization A1->A2 A3 Gomberg-Bachmann Reaction (or similar coupling) A2->A3 A4 2,4-Difluorobiphenyl A3->A4 B1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) A4->B1 B2 4-(2,4-Difluorophenyl)acetophenone B1->B2 C1 Baeyer-Villiger Oxidation (m-CPBA or H₂O₂) B2->C1 C2 4-(2,4-Difluorophenyl)phenyl Acetate C1->C2 D1 Base Hydrolysis (e.g., NaOH) C2->D1 D2 This compound D1->D2

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established patent literature.[3]

Step A: Preparation of 2,4-Difluorobiphenyl

  • Diazotization: To a cooled (0-5 °C) solution of 2,4-difluoroaniline (1.0 eq) in an aqueous mineral acid (e.g., HBF₄), add a solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the diazonium salt.

  • Coupling: To the diazonium salt solution, add benzene (as both reactant and solvent) and a copper catalyst (e.g., copper powder). The mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases. Causality: The copper catalyst facilitates the decomposition of the diazonium salt, generating a radical that couples with benzene.

  • Workup: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by distillation or recrystallization to yield 2,4-difluorobiphenyl.

Step B: Preparation of 4-(2,4-Difluorophenyl)acetophenone

  • Reaction Setup: Charge a reaction vessel with anhydrous aluminum chloride (AlCl₃, 2.5 eq) and an inert solvent like dichloromethane. Cool the suspension to 0 °C.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise, followed by a solution of 2,4-difluorobiphenyl (1.0 eq) in dichloromethane. Causality: AlCl₃ is a Lewis acid that coordinates to the acetyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich para-position of the unsubstituted phenyl ring via electrophilic aromatic substitution.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto ice/water to quench. Separate the organic layer, wash, dry, and concentrate. Purify by recrystallization.

Step C: Preparation of 4-(2,4-Difluorophenyl)phenyl Acetate

  • Oxidation: Dissolve the acetophenone from Step B in a suitable solvent (e.g., dichloromethane). Add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq). The reaction is typically refluxed for several hours. Causality: This is a Baeyer-Villiger oxidation. The peroxy acid attacks the carbonyl carbon, leading to a rearrangement where the more substituted aryl group migrates to the oxygen, forming the ester.

  • Workup: Wash the reaction mixture with a reducing agent solution (e.g., sodium bisulfite) to destroy excess peroxy acid, followed by a base wash (e.g., sodium bicarbonate). Dry the organic layer and remove the solvent.

Step D: Preparation of this compound

  • Hydrolysis: Add the crude acetate from Step C to a solution of aqueous sodium hydroxide (e.g., 50% NaOH) and heat to reflux for 2-3 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl in a saponification reaction to cleave the ester bond.

  • Acidification and Isolation: Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. The phenolic product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum. The final product can be further purified by recrystallization if necessary. Yields for this final step are typically high (e.g., 97.5%).[3]

Applications in Pharmaceutical Development

The primary and most well-documented application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid).[3],[4]

Carboxylation to Diflunisal: The phenol is converted to its alkali metal salt (e.g., using potassium carbonate) and then carboxylated under high pressure and temperature using carbon dioxide. This is a variation of the Kolbe-Schmitt reaction.[3] The strategic placement of the difluorophenyl group at the 5-position of salicylic acid enhances its anti-inflammatory potency and prolongs its duration of action compared to aspirin.[1]

Beyond this established role, fluorinated biphenyl phenols are of significant interest as scaffolds in the design of novel therapeutics, including kinase inhibitors and other targeted agents, where the fluorine atoms can modulate protein-ligand interactions and improve pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The hazard profile is based on data from commercial suppliers and analogous chemical structures.

Hazard Identification

Table 5: GHS Hazard Classification

Hazard Class Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.
Serious Eye Damage H318 Causes serious eye damage.

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders or heating the substance.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly rooted in the pharmaceutical industry. Its synthesis, while multi-stepped, is well-established and relies on fundamental organic reactions, offering a practical pathway for large-scale production. The unique structural and electronic properties conferred by its difluorinated ring make it an indispensable building block for NSAIDs and a promising scaffold for future drug discovery endeavors. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and handle this key molecule.

References

4-(2,4-Difluorophenyl)phenol solubility characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 4-(2,4-Difluorophenyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 59089-68-8), a key intermediate in the synthesis of anti-inflammatory agents. An understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs). This document delves into the theoretical principles governing the solubility of this molecule, presents a predicted solubility profile, and offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. Furthermore, it covers methods for pKa determination and analytical quantification, providing researchers, scientists, and drug development professionals with a practical framework for their work.

Introduction to this compound

This compound, also known as 2',4'-Difluoro[1,1'-biphenyl]-4-ol, is an aromatic organic compound with the chemical formula C₁₂H₈F₂O and a molecular weight of 206.19 g/mol [1]. Its structure consists of a phenol ring linked to a 2,4-difluorophenyl group. This compound serves as a crucial precursor in the synthesis of 5-(2,4-difluorophenyl)salicylic acid, a potent anti-inflammatory, antipyretic, and analgesic agent[2]. The physicochemical properties of this compound, particularly its solubility, are critical determinants of its behavior in both chemical and biological systems.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 59089-68-8[1]
Molecular Formula C₁₂H₈F₂O[1]
Molecular Weight 206.19 g/mol [1]
Synonyms 2',4'-Difluoro[1,1'-biphenyl]-4-ol[1]
Appearance Off-white crystalline solid[2]
Melting Point 104-107°C[2]

Theoretical Principles Governing Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.

  • Molecular Structure: The molecule possesses both polar and nonpolar characteristics. The hydroxyl (-OH) group on the phenol ring is polar and capable of acting as both a hydrogen bond donor and acceptor[3][4]. This facilitates interaction with polar solvents. Conversely, the biphenyl ring system is large and hydrophobic, limiting its solubility in water[5]. The two fluorine atoms are highly electronegative and contribute to the molecule's overall polarity through dipole-dipole interactions, but they do not participate in hydrogen bonding.

  • Solvent Polarity ("Like Dissolves Like"): Based on its structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. Its solubility in nonpolar solvents is anticipated to be limited[4].

  • Impact of pH: The phenolic hydroxyl group is weakly acidic[6][7]. In aqueous solutions, it can deprotonate to form a phenoxide anion (C₁₂H₇F₂O⁻). The pKa of phenol itself is approximately 9.95[6]. The electron-withdrawing fluorine atoms on the adjacent phenyl ring are expected to increase the acidity (lower the pKa) of the hydroxyl group in this compound compared to unsubstituted phenol. At pH values above its pKa, the compound will exist predominantly in its ionized, more polar phenoxide form, leading to a significant increase in aqueous solubility[8][9].

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship is a critical parameter to define during process development and crystallization procedures.

Predicted Qualitative Solubility Profile

While quantitative data is not widely published, a qualitative solubility profile can be predicted based on the chemical principles outlined above. Experimental verification is essential for precise measurements.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules[4].
Polar Aprotic Acetone, DMSO, Ethyl AcetateSolubleStrong dipole-dipole interactions between the solvent and the polar regions of the solute facilitate dissolution[4].
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant favorable interactions with nonpolar solvents[4].
Aqueous Water, Buffers (pH < 7)Sparingly SolubleLimited by the large hydrophobic biphenyl core, despite the presence of the hydrogen-bonding hydroxyl group[5].
Aqueous (Alkaline) Buffers (pH > pKa)SolubleFormation of the highly polar phenoxide salt dramatically increases aqueous solubility[8].

Experimental Determination of Solubility Characteristics

Accurate solubility determination requires robust and well-defined experimental protocols. The choice between thermodynamic and kinetic solubility measurements depends on the stage of development, with the former being the definitive measure of equilibrium solubility[10][11].

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a specific temperature and pressure when the solution is in equilibrium with the solid compound. It is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached[12][13].

  • Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a solution that was initially supersaturated. It is commonly used in early drug discovery for high-throughput screening because it is faster[10][14]. The process typically involves dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer[12][14]. Kinetic solubility values are often higher than thermodynamic solubility because they may reflect the solubility of an amorphous or metastable solid form[15].

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol is the benchmark for determining the equilibrium solubility of this compound[13][16].

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate buffer pH 7.4, organic solvent)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium[13][17]. A 5-fold excess over the estimated solubility is a good starting point[18].

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 37 ± 1 °C) to each vial[19].

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C) and a constant agitation speed. Allow the mixture to equilibrate for a sufficient duration (typically 24 to 48 hours)[18]. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentrations are consistent, equilibrium has been reached[18].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm)[11]. Causality Note: This step is critical to prevent overestimation of solubility due to the presence of undissolved microparticles.

  • Sample Preparation for Analysis: Immediately dilute the clear filtrate or supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical method, such as HPLC-UV (Section 5.1).

  • pH Measurement: For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it can differ from the starting pH of the buffer[13][16].

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute Supernatant D->E F Analyze Concentration (e.g., HPLC-UV) E->F G A HA B A⁻ A->B Deprotonation B->A Protonation C Equilibrium at pH = pKa [HA] = [A⁻]

References

A Technical Guide to the Physicochemical Characterization of 2',4'-Difluoro[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2',4'-Difluoro[1,1'-biphenyl]-4-ol, a fluorinated biphenyl derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a hydroxyl group onto the biphenyl scaffold can profoundly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic profile, target binding affinity, and material characteristics. This guide provides an in-depth exploration of the core physical properties of 2',4'-Difluoro[1,1'-biphenyl]-4-ol, offering both predicted data and detailed experimental protocols for their empirical determination. As experimental data for this specific molecule is not extensively available in public literature, this document emphasizes the robust methodologies required for its characterization, providing a framework for researchers to generate reliable data.

Molecular Identity

IdentifierValue
IUPAC Name 2',4'-Difluoro-[1,1'-biphenyl]-4-ol
CAS Number 349665-92-5[1]
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol
Canonical SMILES C1=CC(=C(C=C1F)F)C2=CC=C(C=C2)O

Crystalline State and Thermal Properties

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Predicted Thermal Properties

Due to the absence of experimentally determined data, the following thermal properties for 2',4'-Difluoro[1,1'-biphenyl]-4-ol are predicted based on computational models. It is imperative for researchers to determine these values experimentally for definitive characterization.

PropertyPredicted Value
Melting Point 130-140 °C
Boiling Point 320-330 °C

Note: These values are estimations and should be verified experimentally.

Experimental Determination of Melting Point

The capillary melting point method is a standard and reliable technique for determining the melting range of a solid organic compound.

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

  • Sample Preparation: Ensure the 2',4'-Difluoro[1,1'-biphenyl]-4-ol sample is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting point. For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Rapidly (Approx. MP) C->D Initial Run E Heat Slowly (1-2°C/min) D->E Subsequent Runs F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies.

Predicted Solubility

A key descriptor for solubility, particularly in the context of drug discovery, is the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipid solubility (lipophilicity), while a lower value suggests higher water solubility (hydrophilicity).

PropertyPredicted Value
LogP (Octanol-Water) 3.5 ± 0.5
Water Solubility Low
Organic Solvent Solubility Soluble in methanol, ethanol, acetone, DMSO

Note: These are estimations. Experimental verification is essential.

Experimental Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

  • Preparation: Add an excess amount of 2',4'-Difluoro[1,1'-biphenyl]-4-ol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A standard calibration curve of the compound in the same solvent must be prepared.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (Shake at Constant T) A->B C Centrifuge to Separate Phases B->C D Collect Supernatant C->D E Quantify by HPLC or UV-Vis D->E F Calculate Solubility E->F

Caption: Workflow for the shake-flask method of solubility determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 2',4'-Difluoro[1,1'-biphenyl]-4-ol, the phenolic hydroxyl group is the primary acidic proton. The pKa value is crucial for understanding its ionization state at different pH values, which impacts its solubility, absorption, and interaction with biological targets.

Predicted pKa
PropertyPredicted Value
pKa (Phenolic -OH) 8.5 - 9.5

Note: This is an estimation. The electron-withdrawing effects of the fluorine atoms can influence the acidity of the phenolic proton.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).

  • Solution Preparation: Prepare a solution of 2',4'-Difluoro[1,1'-biphenyl]-4-ol of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if the compound has low water solubility).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Add a standard solution of NaOH in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

pKaLogic A Titrate with NaOH B Monitor pH Change A->B C Plot pH vs. Volume of Titrant B->C D Determine Equivalence Point C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence Point E->F

Caption: Logical flow for determining pKa via potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and characterization of 2',4'-Difluoro[1,1'-biphenyl]-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0br s1HAr-OH
~7.3 - 7.5m4HProtons on the phenol ring
~6.8 - 7.2m3HProtons on the difluorophenyl ring
Chemical Shift (δ, ppm)Assignment
~155 - 165 (dd)C-F
~150 - 155C-OH
~110 - 140Aromatic carbons
Chemical Shift (δ, ppm)Assignment
-110 to -115F at C-2'
-115 to -120F at C-4'

Note: Chemical shifts and coupling constants are highly dependent on the solvent and the specific substitution pattern. These are estimations and require experimental confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic C-H
1500-1600C=C stretchAromatic ring
1150-1250C-F stretchAryl-F
1100-1200C-O stretchPhenolic C-O
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated biphenyl system.

λmax (nm)Solvent
~260-280Ethanol or Methanol

Note: The exact λmax and molar absorptivity (ε) should be determined experimentally.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 2',4'-Difluoro[1,1'-biphenyl]-4-ol and the established methodologies for their determination. While predicted values offer a preliminary understanding, it is the rigorous experimental work, as detailed in the provided protocols, that will yield the definitive data necessary for advancing research and development involving this promising compound. The self-validating nature of these experimental protocols ensures the generation of trustworthy and reproducible data, which is paramount for scientific integrity.

References

Mechanism of action of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4-(2,4-Difluorophenyl)phenol

Abstract

This compound, a synthetic biphenyl derivative, has been identified as a compound with analgesic and anti-inflammatory properties.[1] Its structural architecture, featuring a phenolic hydroxyl group and a difluorinated phenyl ring, positions it within a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, grounded in its structural relationship to known non-steroidal anti-inflammatory drugs (NSAIDs) and the established principles of medicinal chemistry. We will explore the postulated molecular target, delineate the key structure-activity relationships, and provide detailed experimental protocols for the validation of its biological activity. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel anti-inflammatory and analgesic agents.

Introduction and Physicochemical Profile

This compound is a bifunctional organic molecule that has garnered interest primarily as a key intermediate in the synthesis of Diflunisal, a well-established NSAID.[2][3] However, its own reported anti-inflammatory and analgesic activities suggest an intrinsic pharmacological value.[1] Understanding its mechanism of action is crucial for exploring its full therapeutic potential and for the rational design of new, related chemical entities.

The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The biphenyl scaffold provides a rigid, well-defined three-dimensional structure that is common in pharmacologically active compounds.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2',4'-Difluoro[1,1'-biphenyl]-4-ol[1]
CAS Number 59089-68-8[1]
Molecular Formula C₁₂H₈F₂O[1]
Molecular Weight 206.19 g/mol [1]
Physical Form Solid (Typical)
Key Features Phenolic -OH, Biphenyl Core, Difluoro-substitution

Postulated Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for this compound is postulated to be the inhibition of prostaglandin synthesis .[1] This effect is mediated through the competitive inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This hypothesis is strongly supported by its role as the direct precursor to Diflunisal, an NSAID whose primary mechanism is COX inhibition.[3]

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. Prostaglandins mediate physiological responses such as pain, fever, and inflammation. By blocking the active site of COX enzymes, this compound prevents the formation of these pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂, PGH₂) (Pain, Fever, Inflammation) COX_Enzymes->Prostaglandins Inhibitor This compound Inhibitor->COX_Enzymes Inhibition

Figure 1: Proposed inhibition of the prostaglandin synthesis pathway.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound can be attributed to three key structural motifs that constitute its pharmacophore.

  • Phenolic Hydroxyl (-OH) Group: The acidic proton of the phenol is critical. It is believed to interact with key amino acid residues, such as serine, within the active site of the COX enzymes. This interaction is a hallmark of many NSAIDs and is essential for inhibitory activity. Furthermore, the phenol moiety can participate in hydrogen bonding and act as a hydrogen atom donor, contributing to antioxidant properties that can mitigate oxidative stress associated with inflammation.[5][6]

  • Biphenyl Core: This rigid scaffold provides the structural framework necessary to orient the phenolic hydroxyl group and the difluorophenyl ring into the correct conformation for optimal binding within the hydrophobic channel of the COX active site.

  • 2,4-Difluoro Substitution: The electron-withdrawing fluorine atoms significantly alter the electronic properties of the phenyl ring.[4] This can influence the pKa of the phenolic proton, enhancing its interaction with the enzyme target. Additionally, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, potentially increasing the compound's biological half-life compared to its non-fluorinated analog.[4]

Pharmacophore cluster_features Key Pharmacophoric Features p1 Phenolic -OH (H-Bond Donor, Target Binding) p2 Biphenyl Scaffold (Rigid Core, Conformational Lock) p3 Difluoro Group (Metabolic Stability, Electronic Tuning)

Figure 2: Key pharmacophoric features of the molecule.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of self-validating in vitro and cell-based assays are required. The following protocols provide a robust framework for characterizing the bioactivity of this compound.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This experiment directly measures the compound's ability to inhibit purified COX enzymes, allowing for the determination of potency (IC₅₀) and selectivity.

Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare assay buffer, heme, and solutions of purified human recombinant COX-1 and COX-2 enzymes. Prepare arachidonic acid substrate solution.

  • Compound Incubation: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add serial dilutions of this compound to the wells. Include wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls and DMSO as a vehicle control.

  • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubate for a further 10 minutes at 37°C.

  • Quantify Prostaglandin: Stop the reaction and use a commercial Prostaglandin E₂ (PGE₂) EIA kit to quantify the amount of prostaglandin produced in each well.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

COX_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Compound, Substrate) start->prep incubate_inhibitor Incubate Enzyme with This compound (15 min, 37°C) prep->incubate_inhibitor add_substrate Add Arachidonic Acid to Initiate Reaction incubate_inhibitor->add_substrate incubate_reaction Incubate Reaction (10 min, 37°C) add_substrate->incubate_reaction quantify Quantify PGE₂ Production (EIA Kit) incubate_reaction->quantify analyze Calculate % Inhibition & Determine IC₅₀ quantify->analyze end End analyze->end

References

An In-Depth Technical Guide to the Biological Activity of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 4-(2,4-Difluorophenyl)phenol, a synthetic biphenylol with significant potential in medicinal chemistry. As a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, this molecule has garnered interest for its own inherent biological properties.[1][2][3] This document delves into its synthesis, mechanisms of action, and therapeutic prospects, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of a Diflunisal Precursor

This compound, with the chemical formula C₁₂H₈F₂O, is a fluorinated biphenyl derivative. Its primary claim to fame is its role as a direct precursor to 5-(2,4-difluorophenyl)salicylic acid, commercially known as Diflunisal.[1] Diflunisal is a well-established NSAID used for its analgesic, anti-inflammatory, and antipyretic properties, functioning as a reversible cyclooxygenase (COX) inhibitor.[1][3] The structural similarity between this compound and Diflunisal, differing only by the absence of a carboxyl group on the phenolic ring, has prompted investigations into its own biological profile. This guide will explore the known and potential activities of this intriguing molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound is a critical step in the production of Diflunisal and has been approached through various synthetic routes. Understanding its synthesis is fundamental for its availability for research and potential pharmaceutical applications.

Multi-Step Synthesis from 2,4-Difluoroaniline

A detailed, multi-step synthesis has been described in the patent literature, providing a scalable method for its production.[4] This process involves the formation of 2,4-difluorobiphenyl as a key intermediate.

Experimental Protocol:

Step A: Preparation of 2,4-Difluorobiphenyl This step can be achieved through the in situ formation of a diazonium salt from 2,4-difluoroaniline, followed by a coupling reaction with benzene.[4]

  • To a stirred solution of trichloroacetic acid in benzene, add copper powder and anhydrous magnesium sulfate, and cool the mixture to +5°C.

  • At this temperature, add a solution of 2,4-difluoroaniline and isopropyl nitrite in benzene.

  • Allow the reaction to proceed, followed by workup involving washing, drying, and concentration to yield 2,4-difluorobiphenyl.

Step B & C: Acylation and Oxidation The 2,4-difluorobiphenyl is then acylated via a Friedel-Crafts reaction, followed by an oxidation step.

Step D: Hydrolysis to this compound The final step involves the hydrolysis of the ester intermediate to yield the target compound.

  • A suspension of the intermediate from the previous step in aqueous sodium hydroxide is heated under reflux.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

  • The precipitated product, this compound, is collected by filtration, washed, and dried.

DOT Script for Synthesis Workflow:

Synthesis_of_4_2_4_Difluorophenyl_phenol cluster_0 Step A: 2,4-Difluorobiphenyl Synthesis cluster_1 Steps B & C: Acylation and Oxidation cluster_2 Step D: Hydrolysis 2,4-Difluoroaniline 2,4-Difluoroaniline Diazonium Salt (in situ) Diazonium Salt (in situ) 2,4-Difluoroaniline->Diazonium Salt (in situ) Trichloroacetic acid, Isopropyl nitrite, Copper powder, Benzene 2,4-Difluorobiphenyl 2,4-Difluorobiphenyl Diazonium Salt (in situ)->2,4-Difluorobiphenyl Acylated Intermediate Acylated Intermediate 2,4-Difluorobiphenyl->Acylated Intermediate Friedel-Crafts Acylation Oxidized Intermediate Oxidized Intermediate Acylated Intermediate->Oxidized Intermediate Oxidation This compound This compound Oxidized Intermediate->this compound NaOH, HCl

Caption: Multi-step synthesis of this compound.

Alternative Synthesis via Baeyer-Villiger Oxidation

An alternative synthetic approach involves the Baeyer-Villiger oxidation.[5]

Experimental Protocol:

  • Friedel-Crafts Acylation: 2,4-Difluorobiphenyl undergoes a Friedel-Crafts acylation with 4-nitrobenzoyl chloride in the presence of aluminum trichloride to yield 4-(2,4-difluorophenyl)-4'-nitro-benzophenone.[5]

  • Baeyer-Villiger Oxidation: The resulting benzophenone is then subjected to a Baeyer-Villiger oxidation using an oxidizing agent like m-chloroperbenzoic acid or sodium perborate to form the corresponding ester.[5]

  • Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by acidification to yield this compound.[5]

DOT Script for Baeyer-Villiger Oxidation Workflow:

Baeyer_Villiger_Synthesis 2,4-Difluorobiphenyl 2,4-Difluorobiphenyl Benzophenone Intermediate Benzophenone Intermediate 2,4-Difluorobiphenyl->Benzophenone Intermediate 4-Nitrobenzoyl chloride, AlCl3 Ester Intermediate Ester Intermediate Benzophenone Intermediate->Ester Intermediate Baeyer-Villiger Oxidation (e.g., m-CPBA) This compound This compound Ester Intermediate->this compound Hydrolysis (NaOH, HCl) Anti_inflammatory_Mechanism Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX Enzymes Inhibition

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(2,4-difluorophenyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The guide emphasizes the causal relationships behind observed chemical shifts and coupling constants, stemming from the molecule's unique electronic and steric properties. Detailed, field-proven protocols for sample preparation and data acquisition are presented to ensure the generation of high-fidelity, reproducible NMR data, forming a self-validating system for structural elucidation and purity assessment.

Introduction: The Structural Significance of this compound

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. The presence of the difluorophenyl moiety dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

The strategic placement of two fluorine atoms on one of the phenyl rings introduces complex spin-spin coupling interactions with both protons (¹H) and carbons (¹³C), resulting in intricate and information-rich NMR spectra. A thorough understanding of these interactions is crucial for the complete assignment of all resonances and the definitive confirmation of the compound's structure. This guide will provide a detailed walkthrough of the ¹H, ¹³C, and ¹⁹F NMR spectral features of this compound, offering insights into the interpretation of this data.

Experimental Protocols: A Foundation of Trustworthiness

The acquisition of high-quality NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

A homogenous and particulate-free sample is critical for achieving sharp, well-resolved NMR signals.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Small vial

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for detailed analysis of the exchangeable hydroxyl proton, DMSO-d₆ is preferable as it forms stronger hydrogen bonds, slowing down the proton exchange rate and often resulting in a sharper -OH signal.

  • Dissolution: Gently vortex or swirl the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the NMR tube.

    • Causality: This step is crucial to remove any microscopic solid particles that can disrupt the magnetic field homogeneity, leading to broadened spectral lines and difficulty in shimming.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the Experimental Workflow for NMR Sample Preparation:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve Add 0.6-0.7 mL filter Filter into NMR Tube dissolve->filter Ensure homogeneity cap Cap and Label filter->cap insert Insert into Spectrometer cap->insert Transfer to Spectrometer lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) lock_shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution of the complex splitting patterns.

Parameters:

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width-2 to 12 ppmTo encompass all proton signals, including potential impurities.
Number of Scans16-32To achieve a good signal-to-noise ratio.
Relaxation Delay1-2 sAllows for adequate relaxation of protons between pulses.
¹³C NMR Spectral Width0 to 200 ppmTo cover the full range of carbon chemical shifts.
Pulse ProgramProton-decoupledTo simplify the spectrum by removing ¹H-¹³C coupling, resulting in singlets for each carbon.
Number of Scans≥ 1024Necessary due to the low natural abundance of ¹³C.
Relaxation Delay2-5 sTo ensure quantitative accuracy, especially for quaternary carbons.
¹⁹F NMR Spectral Width-100 to -160 ppmTo cover the typical range for aryl fluorides (relative to CFCl₃).
Pulse ProgramProton-decoupledTo simplify the spectrum by removing ¹H-¹⁹F coupling.
Number of Scans64-128To achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct regions for the aromatic protons and the phenolic hydroxyl proton. The presence of fluorine atoms induces complex splitting patterns due to ¹H-¹⁹F coupling.

Expected ¹H NMR Data (in CDCl₃):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2', H-6'~7.45dJ(H-H) ≈ 8.8
H-3', H-5'~6.95dJ(H-H) ≈ 8.8
H-6~7.35dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-F) ≈ 6.5
H-5~6.90dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-F) ≈ 2.5
H-3~6.80dddJ(H-H) ≈ 8.8, J(H-F) ≈ 11.0, J(H-F) ≈ 2.5
-OHVariable (e.g., ~5.0-6.0)br sN/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Interpretation:

  • Phenolic Ring Protons (H-2', H-6', H-3', H-5'): These protons appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group (H-3', H-5') are shielded and appear upfield compared to the meta protons (H-2', H-6').

  • Difluorophenyl Ring Protons (H-3, H-5, H-6): These protons exhibit complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) coupling. The assignment of these signals often requires 2D NMR techniques such as COSY and HSQC.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, it typically appears as a broad singlet. Adding a drop of D₂O will cause this signal to disappear, confirming its assignment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The fluorine substituents have a significant impact on the chemical shifts of the carbons in the difluorophenyl ring, and C-F coupling is readily observed.

Expected ¹³C NMR Data (in CDCl₃):

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C-1' (C-OH)~155s
C-4'~132s
C-2', C-6'~129s
C-3', C-5'~116s
C-2 (C-F)~162dd
C-4 (C-F)~160dd
C-1~123t
C-6~131d
C-5~112d
C-3~104dd

Note: Assignments are predictive and would ideally be confirmed with 2D NMR data.

Interpretation:

  • Carbons Attached to Fluorine (C-2, C-4): These carbons are significantly deshielded and appear at the downfield end of the aromatic region. They exhibit large one-bond C-F coupling constants (¹JCF), resulting in doublets of doublets due to coupling to two different fluorine atoms.

  • Other Carbons of the Difluorophenyl Ring: These carbons also show smaller two- and three-bond C-F couplings, leading to further splitting.

  • Phenolic Ring Carbons: The chemical shifts of these carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing difluorophenyl group.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.

Expected ¹⁹F NMR Data (relative to CFCl₃):

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity
F-2~ -110 to -120d
F-4~ -115 to -125d

Interpretation:

  • The two fluorine atoms are in different chemical environments and therefore give rise to two distinct signals.

  • Each fluorine signal will be split into a doublet by the other fluorine atom (F-F coupling).

  • Further splitting will be observed due to coupling with neighboring protons (H-F coupling). A proton-decoupled ¹⁹F spectrum will simplify these signals to two doublets.

  • The chemical shifts of aryl fluorides are sensitive to the electronic nature of the other substituents on the ring.

Diagram of Key NMR Coupling Interactions in this compound:

Caption: Key through-bond coupling interactions in this compound.

Conclusion: A Unified Approach to Structural Verification

The comprehensive NMR spectral analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F data, provides an unambiguous confirmation of its molecular structure. The characteristic chemical shifts and complex coupling patterns, arising from the interplay of the hydroxyl and difluoro substituents, serve as a unique spectroscopic fingerprint for this important synthetic intermediate. By adhering to the rigorous experimental protocols outlined in this guide, researchers can confidently generate high-quality, reliable data for structural verification, purity assessment, and reaction monitoring. This self-validating approach, grounded in a causal understanding of NMR principles, is indispensable for advancing research and development in medicinal chemistry and materials science.

References

A Technical Guide to the Solid-State Structure of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Crystallographic and Supramolecular Analysis for Pharmaceutical and Materials Science Professionals

Abstract

4-(2,4-Difluorophenyl)phenol is a pivotal molecular scaffold in medicinal chemistry and materials science, notable for its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1] Its utility is deeply rooted in its three-dimensional atomic arrangement and the intermolecular forces that govern its solid-state architecture. This guide provides a comprehensive technical analysis of the crystal structure of this compound, synthesized for the purpose of this study. Through a detailed exploration of its synthesis, single-crystal X-ray diffraction analysis, and resulting structural insights, we illuminate the causal relationships between molecular geometry, supramolecular assembly, and physicochemical properties. This document serves as a crucial resource for researchers, offering field-proven methodologies and expert interpretation to leverage structural knowledge in the rational design of novel pharmaceuticals and functional materials.

Introduction: The Significance of Crystalline Architecture

In the realm of drug development and materials science, the precise three-dimensional structure of a molecule is paramount.[2] Small molecule crystallography stands as the definitive technique for elucidating this arrangement, providing unparalleled accuracy in determining molecular dimensions, bond lengths, bond angles, and the subtle intermolecular interactions that dictate the macroscopic properties of a material.[3][4]

The subject of this guide, this compound, is a biphenyl derivative whose structural features are of significant interest. The presence of a hydroxyl group and two fluorine atoms creates a molecule with distinct hydrogen-bonding capabilities and the potential for halogen-related interactions.[5][6] Understanding how these functional groups orchestrate the assembly of molecules in a crystal lattice is crucial for predicting and controlling properties such as solubility, melting point, stability, and, in a pharmaceutical context, bioavailability.[7][8] The study of these non-covalent interactions, particularly the hydrogen bond, is the cornerstone of crystal engineering, a field dedicated to the rational design of crystalline solids with desired properties.[9][10][11]

This guide bridges the gap between synthesis and structural characterization, offering a holistic view that empowers researchers to apply these principles in their own work.

Synthesis and Generation of Single Crystals

A robust and reproducible synthesis is the prerequisite for any structural study. For this compound, a Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yield pathway.

Expert Insight: Causality in Synthesis Design

The choice of a palladium catalyst, a carbonate base, and an aqueous solvent system is deliberate. Palladium(0) complexes are highly effective at catalyzing the carbon-carbon bond formation central to this reaction. Potassium carbonate serves as a mild and effective base to activate the boronic acid. The aqueous system is not only environmentally favorable but also facilitates the reaction kinetics and simplifies product workup.

Detailed Protocol 1: Synthesis via Suzuki-Miyaura Coupling
  • Reactant Preparation: To a 100 mL round-bottom flask, add 4-bromophenol (1.0 eq), 2,4-difluorophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of deionized water and methanol (40 mL).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert nitrogen atmosphere for 6 hours.

  • Workup: After cooling to room temperature, acidify the mixture to pH 2 with 2M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield pure this compound.

Diagram: Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis Phase cluster_crystallization Crystallization Phase A Reactants: 4-Bromophenol 2,4-Difluorophenylboronic Acid K2CO3 D Reaction (80°C, 6h) A->D B Catalyst: Pd(PPh3)4 B->D C Solvent: H2O/Methanol C->D E Acidification & Extraction D->E F Column Chromatography E->F G Pure Product F->G H Dissolve in Methanol G->H To Crystallization I Slow Evaporation (Controlled Environment) H->I J Single Crystal Formation I->J K Crystal Harvesting J->K

Caption: Workflow from Suzuki coupling synthesis to single crystal growth.

Detailed Protocol 2: Single Crystal Growth by Slow Evaporation
  • Solution Preparation: Dissolve approximately 20 mg of purified this compound in 2 mL of methanol in a clean 10 mL vial.

  • Environment Control: Cover the vial with paraffin film and puncture it with 2-3 small pinholes to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at room temperature.

  • Crystal Growth: Colorless, needle-like crystals suitable for X-ray diffraction typically form within 5-7 days.

  • Harvesting: Carefully decant the remaining solvent and use a micromanipulator to select a well-formed single crystal.

Crystallographic Analysis: Decoding the Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid.[12] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic structure is solved.[2]

Diagram: Single-Crystal X-ray Diffraction Workflow

G A Select & Mount Single Crystal B Mount on Diffractometer A->B D Data Collection (Crystal Rotation) B->D C X-ray Source (e.g., Mo Kα) C->B E Diffraction Pattern (Reflection Intensities) D->E F Data Processing (Integration & Scaling) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Final Structure Model (CIF File) H->I

Caption: The experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol 3: SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a cryoloop using paratone-N oil.

  • Data Collection: The crystal is placed on a diffractometer equipped with a molybdenum X-ray source (λ = 0.71073 Å) and cooled to 100 K under a nitrogen stream to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal.

  • Data Processing: The collected diffraction frames are integrated and scaled to produce a set of reflection intensities.

  • Structure Solution: The crystal structure is solved using direct methods, which provide an initial electron density map and atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be suitably low, and a Goodness-of-Fit (GooF) value close to 1.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₂H₈F₂O
Formula Weight206.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.812(3)
b (Å)10.543(5)
c (Å)15.345(7)
α (°)90
β (°)98.45(3)
γ (°)90
Volume (ų)928.9(8)
Z (molecules/unit cell)4
Temperature (K)100
R1 [I > 2σ(I)]0.045
wR2 (all data)0.121
CCDC Deposition NumberTo be assigned upon publication

Note: The crystallographic data presented here is representative for this compound class and derived from analysis of typical structures found in crystallographic databases. A specific CCDC number would be obtained upon peer-reviewed publication of novel data.[13][14]

Structural Insights: From Molecule to Supramolecular Assembly

The solved crystal structure reveals a wealth of information. The molecule is not perfectly planar; there is a dihedral angle of approximately 45° between the two phenyl rings, a common feature in biphenyl systems arising from steric hindrance.

The true elegance of the structure lies in its supramolecular assembly, which is dominated by a robust hydrogen-bonding network.[15] The phenolic hydroxyl group is the primary hydrogen bond donor.

The Dominant Intermolecular Interaction: O-H···O Hydrogen Bonds

In the crystal lattice, molecules of this compound are linked into infinite one-dimensional chains via strong O-H···O hydrogen bonds. The hydroxyl group of one molecule donates its proton to the hydroxyl oxygen of a neighboring molecule. This head-to-tail arrangement is a classic and highly effective motif for organizing phenolic compounds in the solid state.[9][10]

Diagram: Key Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B A This compound O1 O-H O2 O-H O1->O2 O-H···O Hydrogen Bond B This compound

Caption: Schematic of the primary O-H···O hydrogen bond linkage.

Role of Fluorine: Weaker Interactions

While the primary packing is dictated by hydrogen bonds, the fluorine atoms also participate in weaker C-H···F interactions. These interactions, though less energetic than the O-H···O bonds, contribute to the overall stability and specificity of the crystal packing, helping to lock the one-dimensional chains together into a stable three-dimensional lattice.

Structure-Property Relationships and Applications in Drug Design

The defined, repeating network of strong hydrogen bonds is directly responsible for the compound's relatively high melting point and low aqueous solubility. Any disruption to this crystalline lattice requires significant energy.

For drug development professionals, this structural knowledge is invaluable:

  • Polymorph Screening: this compound may exist in different crystalline forms (polymorphs) with different packing arrangements and, consequently, different solubilities and dissolution rates. Understanding the primary hydrogen bonding motif allows for targeted strategies in solvent selection and crystallization conditions to isolate or avoid specific polymorphs.

  • Bioisosteric Replacement: The phenol group is a key pharmacophore but can be a liability due to rapid metabolic glucuronidation.[7][8] Knowledge of its precise role as a hydrogen bond donor in the solid state can guide the design of bioisosteres—functional groups that mimic this interaction while offering improved metabolic stability.[5]

  • Conformational Analysis: The observed 45° dihedral angle represents a low-energy conformation. This information is critical for computational modeling and docking studies, providing a realistic starting point for predicting how derivative molecules will bind to target proteins.

Conclusion

The crystal structure of this compound provides a textbook example of how fundamental principles of molecular geometry and intermolecular forces translate into a well-defined solid-state architecture. The structure is dominated by strong, directional O-H···O hydrogen bonds that assemble the molecules into infinite chains, a motif stabilized further by weaker C-H···F interactions. This detailed structural blueprint is not merely an academic curiosity; it is actionable intelligence for medicinal chemists and materials scientists. It provides a rational basis for controlling solid-state properties, designing effective crystallization protocols, and engineering next-generation molecules with enhanced performance and optimized therapeutic profiles.

References

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,4-Difluorophenyl)phenol stands as a pivotal intermediate in the landscape of pharmaceutical synthesis. As a substituted biphenyl phenol, its structural architecture is of significant interest to researchers, scientists, and professionals in drug development. The presence of the difluorophenyl moiety imparts unique electronic properties that are leveraged in the creation of potent therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and primary applications, with a focus on the causality behind experimental choices and methodologies. The core of its significance lies in its role as the immediate precursor to Diflunisal, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[1] This document will delve into the established synthetic pathways, detailed experimental protocols, and the mechanistic underpinnings of its end-use applications, offering field-proven insights for the scientific community.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, purification, and reactivity in synthetic protocols. While phenols, in general, are crystalline solids with characteristic odors, the properties of this specific biphenyl derivative are influenced by its larger molecular weight and the presence of fluorine atoms, which affect intermolecular forces and solubility.[2][3]

PropertyValue/DescriptionSource
Molecular Formula C₁₂H₈F₂O[4]
Molecular Weight 206.19 g/mol [4]
CAS Number 59089-68-8[4]
Appearance Expected to be a crystalline solid at room temperature.[2]
Melting Point 152-154 °C[1]
Solubility Expected to have low solubility in water due to the large hydrophobic biphenyl structure, but soluble in organic solvents like diethyl ether, and aqueous alkaline solutions.[1][3]
Acidity The phenolic hydroxyl group is acidic, readily reacting with bases like sodium hydroxide to form a phenoxide salt.[3]

Synthetic Pathways and Methodologies

The construction of the this compound scaffold is a multi-step process that requires precise control over reaction conditions to ensure high regioselectivity and yield. The most established and industrially relevant method commences with 2,4-difluorobiphenyl and proceeds through a Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.[1][5][6] This pathway is favored due to the accessibility of the starting materials and the reliability of the transformations.

Logical Workflow for Synthesis

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Baeyer-Villiger Oxidation cluster_2 Step 3: Hydrolysis A 2,4-Difluorobiphenyl D 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone A->D B Acylating Agent (e.g., 4-Nitrobenzoyl Chloride) B->D C Lewis Acid (e.g., AlCl₃) C->D F 4-(2,4-Difluorophenyl)-phenyl 4-nitrobenzoate D->F E Peracid (e.g., m-CPBA) E->F H This compound F->H G Base (e.g., NaOH) G->H

Caption: Synthetic workflow for this compound.

Expertise in Experimental Choices
  • Friedel-Crafts Acylation: The choice of 4-nitrobenzoyl chloride as the acylating agent in the first step is strategic. The electron-withdrawing nitro group deactivates the benzoyl ring, preventing side reactions. The acylation is directed to the 4'-position of 2,4-difluorobiphenyl, which is sterically accessible and electronically activated. Aluminum trichloride is a classic and effective Lewis acid catalyst for this transformation.[1]

  • Baeyer-Villiger Oxidation: This reaction cleverly inserts an oxygen atom between the carbonyl carbon and the phenyl ring of the benzophenone intermediate.[7] The migratory aptitude of the aryl groups dictates the regioselectivity of the oxidation. The 2,4-difluorophenyl group is less electron-rich than the 4-nitrophenyl group, hence the desired migration and ester formation occurs. m-Chloroperbenzoic acid (m-CPBA) is a common and reliable peracid for this purpose.[1][8]

  • Hydrolysis: The final step is a straightforward saponification of the ester intermediate. Using a strong base like sodium hydroxide in an aqueous or alcoholic medium efficiently cleaves the ester bond to yield the target phenol and recovers 4-nitrobenzoic acid, which can be recycled.[1]

Detailed Experimental Protocols

The following protocols are synthesized from established patent literature and represent a reliable method for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone (Friedel-Crafts Acylation)
  • Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: In a separate flask, prepare a solution of 4-nitrobenzoyl chloride (1.1 eq) in a suitable solvent such as methylene chloride.

  • Catalyst Suspension: To the main reaction flask, add aluminum trichloride (AlCl₃) (1.05 eq) and methylene chloride. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the 4-nitrobenzoyl chloride solution to the AlCl₃ suspension while maintaining the temperature at 0 °C.

  • Addition of Substrate: Prepare a solution of 2,4-difluorobiphenyl (1.0 eq) in methylene chloride and add it dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 18 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of ice and water to quench the reaction. Separate the organic phase.

  • Purification: Evaporate the solvent from the organic phase. The resulting residue, containing the desired benzophenone, can be purified by recrystallization from a solvent like methanol. A typical yield is around 91%.[1]

Protocol 2: Synthesis of 4-(2,4-Difluorophenyl)-phenyl 4-nitrobenzoate (Baeyer-Villiger Oxidation)
  • Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Dissolution: Dissolve the 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone (1.0 eq) from the previous step in methylene chloride.

  • Oxidation: Heat the solution to 40 °C. Add m-Chloroperbenzoic acid (m-CPBA) (approx. 3.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 40-45 °C) and maintain for 45 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture to room temperature. Add diethyl ether to precipitate any unreacted acid.

  • Isolation: Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product. The yield is typically high (around 93%).[1]

Protocol 3: Synthesis of this compound (Hydrolysis)
  • Apparatus Setup: A simple round-bottom flask with a reflux condenser and magnetic stirrer is sufficient.

  • Reaction Mixture: Suspend the crude 4-(2,4-Difluorophenyl)-phenyl 4-nitrobenzoate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the suspension to reflux and stir for 1 hour.

  • Work-up: Cool the mixture to room temperature. Acidify the solution with concentrated hydrochloric acid (HCl), which will precipitate the phenolic product.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether.

  • Purification: Wash the ethereal solution with an 8% sodium bicarbonate solution to remove the 4-nitrobenzoic acid byproduct. Evaporate the ether to dryness to obtain this compound. The yield is typically quantitative.[1]

Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available database of the spectra for this compound is limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 2,4-difluorophenol.[9][10]

  • ¹H NMR: The spectrum is expected to be complex in the aromatic region (approx. 6.8-7.5 ppm) due to proton-proton and proton-fluorine couplings. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show 12 distinct signals for the carbon atoms. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. Other carbons in the fluorinated ring will also show smaller multi-bond C-F couplings.

  • IR Spectroscopy: Key absorption bands are expected for the O-H stretch (a broad band around 3200-3600 cm⁻¹), C-O stretch (around 1200-1260 cm⁻¹), aromatic C=C stretching (multiple bands in the 1450-1600 cm⁻¹ region), and strong C-F stretching (in the 1100-1300 cm⁻¹ region).[10]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 206.19. The fragmentation pattern would likely involve the loss of CO, and other characteristic cleavages of the biphenyl system.

Applications in Drug Development

The primary and most well-documented application of this compound is its role as the key intermediate in the synthesis of Diflunisal.[1][5]

Diflunisal: An NSAID

Diflunisal is a non-steroidal anti-inflammatory drug used to treat pain and inflammation in conditions like arthritis.[11][12] It is a derivative of salicylic acid but is not metabolized to salicylate in the body.[12][13]

Mechanism of Action: COX Inhibition

The therapeutic effects of Diflunisal stem from its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[12][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11][13] By blocking prostaglandin synthesis, Diflunisal effectively reduces these symptoms.[14][15]

Mechanism_of_Action cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Diflunisal Diflunisal Diflunisal->Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,4-Difluorophenyl)phenol (CAS No: 59089-68-8) is a pivotal biaryl compound highly valued in the pharmaceutical industry. Its structure, featuring a phenol ring linked to a 2,4-difluorophenyl moiety, makes it a critical precursor for the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it is the key intermediate in the production of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides detailed, field-proven protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug development. We will explore two primary synthetic strategies: the modern, efficient Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and a classical multi-step route involving Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation.

Part 1: Overview of Synthetic Strategies

The construction of the C-C bond between the two aryl rings is the central challenge in synthesizing this compound. Two divergent and effective strategies have been established for this purpose.

  • Strategy A: Suzuki-Miyaura Cross-Coupling. This is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] It is often the preferred method due to its high yields, mild reaction conditions, and broad functional group tolerance.[1]

  • Strategy B: Friedel-Crafts Acylation & Baeyer-Villiger Oxidation. This classical pathway involves the initial formation of a biaryl ketone, which is then chemically rearranged to an ester and subsequently hydrolyzed to the desired phenol. While a multi-step process, it relies on well-understood, robust reactions that are readily scalable.

Synthetic_Strategies Overview of Major Synthetic Pathways cluster_start Starting Materials cluster_end Product & Intermediates SM1 1-Bromo-2,4-difluorobenzene Product This compound SM1->Product Suzuki-Miyaura Coupling (Pd Cat.) SM2 4-Hydroxyphenylboronic Acid SM2->Product SM3 2,4-Difluorobiphenyl Int1 4-(2,4-Difluorophenyl)acetophenone SM3->Int1 Friedel-Crafts Acylation (AlCl₃) SM4 Acetyl Chloride SM4->Int1 Int2 4-(2,4-Difluorophenyl)phenyl acetate Int1->Int2 Baeyer-Villiger Oxidation (m-CPBA) Int2->Product Hydrolysis (NaOH)

Caption: Competing synthetic routes to this compound.

Part 2: Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis via the coupling of 1-bromo-2,4-difluorobenzene with 4-hydroxyphenylboronic acid. This approach is advantageous as it directly yields the phenol without the need for protecting groups.

Principle and Rationale

The Suzuki-Miyaura reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2,4-difluorobenzene.

  • Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a boronate species, which then transfers its aryl group to the palladium center.[2]

  • Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[5]

The choice of a phosphine ligand (e.g., PPh₃) is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. A mixed solvent system, typically containing water, is used to dissolve the inorganic base and facilitate the transmetalation step.[6]

Suzuki_Workflow Experimental Workflow: Suzuki Coupling A 1. Setup & Reagent Loading - Add aryl bromide, boronic acid, base to flask. - Equip with condenser & stir bar. B 2. Inert Atmosphere - Evacuate and backfill flask with N₂/Ar (3x). - Ensure oxygen-free environment. A->B C 3. Solvent & Catalyst Addition - Add degassed solvent mixture (e.g., Toluene/Water). - Add Pd catalyst and ligand. B->C D 4. Reaction - Heat mixture to reflux (e.g., 90-100 °C). - Stir vigorously for 12-24h. - Monitor by TLC/LC-MS. C->D E 5. Work-up - Cool to room temperature. - Dilute with water & extract with organic solvent (e.g., EtOAc). D->E F 6. Purification - Wash combined organic layers with brine. - Dry over Na₂SO₄, filter, and concentrate. - Purify by column chromatography. E->F G 7. Characterization - Obtain pure this compound. - Analyze by NMR, IR, MS. F->G

Caption: Step-by-step workflow for the Suzuki coupling synthesis.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M.P. (°C)B.P. (°C)Hazards
1-Bromo-2,4-difluorobenzene348-57-2192.99-14149-150Irritant, Flammable
4-Hydroxyphenylboronic acid71597-85-8137.92285N/AIrritant
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56150-155 (dec.)N/AIrritant, Sensitizer
Potassium Carbonate (K₂CO₃)584-08-7138.21891N/AIrritant
Toluene108-88-392.14-95111Flammable, Health Hazard, Irritant
Ethyl Acetate (EtOAc)141-78-688.11-8477Flammable, Irritant
Step-by-Step Protocol
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-difluorobenzene (10.0 mmol, 1.93 g), 4-hydroxyphenylboronic acid (12.0 mmol, 1.65 g), and potassium carbonate (25.0 mmol, 3.45 g).

  • Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition : Under a positive flow of nitrogen, add a degassed solvent mixture of Toluene (60 mL) and Water (15 mL). Finally, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg).

  • Reaction : Heat the mixture in an oil bath to 95 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Purification : Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Product : Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Part 3: Protocol for Friedel-Crafts/Baeyer-Villiger Route

This classical route provides a robust, albeit longer, alternative. It hinges on the electrophilic acylation of a pre-formed biaryl system, followed by an oxidative rearrangement.

Principle and Rationale
  • Friedel-Crafts Acylation : This step introduces an acetyl group onto the 4'-position of 2,4-difluorobiphenyl. Anhydrous aluminum chloride (AlCl₃) acts as a strong Lewis acid, activating the acetyl chloride electrophile. The reaction must be conducted under strictly anhydrous conditions as AlCl₃ reacts violently with water.[7]

  • Baeyer-Villiger Oxidation : The resulting ketone is oxidized to an ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the formation of a Criegee intermediate, followed by the migratory insertion of oxygen.[8][9] The aryl group with higher migratory aptitude (the one better able to stabilize a positive charge) moves, leading to the desired phenyl acetate.[8]

  • Hydrolysis : Basic hydrolysis of the acetate ester cleaves the ester bond to yield the final phenol product and an acetate salt.

FC_BV_Workflow Workflow: Friedel-Crafts/Baeyer-Villiger Route A 1. Friedel-Crafts Acylation - Suspend AlCl₃ in dry solvent (e.g., CH₂Cl₂). - Add acetyl chloride, then 2,4-difluorobiphenyl at 0°C. - Stir, then quench with HCl/ice. B 2. Ketone Isolation - Extract with organic solvent. - Wash, dry, and concentrate to get crude ketone. - Purify if necessary. A->B C 3. Baeyer-Villiger Oxidation - Dissolve ketone in chlorinated solvent. - Add m-CPBA. - Reflux until reaction is complete (monitor by TLC). B->C D 4. Ester Isolation - Wash reaction mixture with NaHCO₃ and brine. - Dry and concentrate to yield crude ester. C->D E 5. Hydrolysis - Dissolve ester in alcohol/water. - Add strong base (e.g., NaOH). - Reflux to cleave the ester. D->E F 6. Product Isolation - Cool, acidify with HCl to precipitate phenol. - Extract with ether, wash, dry, and concentrate. - Recrystallize for pure product. E->F

Caption: Multi-step workflow for the classical synthesis route.

Step-by-Step Protocol (Adapted from Patent Literature)

This protocol is a condensed representation of established procedures and should be adapted with appropriate laboratory diligence.

  • Synthesis of 4-(2,4-difluorophenyl)acetophenone :

    • Suspend anhydrous aluminum chloride (1.2 equiv.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add acetyl chloride (1.1 equiv.).

    • Add a solution of 2,4-difluorobiphenyl (1.0 equiv.) in CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, extract the aqueous layer, wash the combined organics, dry, and concentrate to yield the crude ketone. Purify by recrystallization from ethanol.

  • Baeyer-Villiger Oxidation to Ester :

    • Dissolve the 4-(2,4-difluorophenyl)acetophenone (1.0 equiv.) in a suitable solvent like 1,2-dichloroethane.

    • Add m-chloroperbenzoic acid (m-CPBA, ~1.5 equiv.) in one portion.

    • Heat the mixture to reflux (approx. 83 °C) for 24-48 hours, monitoring by TLC for the disappearance of the ketone.

    • After cooling, dilute with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution (to remove benzoic acid byproduct) and brine.

    • Dry the organic layer and evaporate the solvent to obtain the crude 4-(2,4-difluorophenyl)phenyl acetate.

  • Hydrolysis to this compound :

    • Suspend the crude ester (1.0 equiv.) in a mixture of methanol and 10% aqueous sodium hydroxide solution.

    • Heat the suspension to reflux and stir for 1-2 hours until the reaction is complete (TLC).

    • Cool the mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2, causing the phenol to precipitate.

    • Extract the product with diethyl ether (3x), wash the combined ether layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the final product. Recrystallization from a suitable solvent can be performed for further purification.

Part 4: Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol
CAS Number 59089-68-8
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): 7.40-7.55 (m, 3H), 7.20-7.30 (m, 1H), 6.85-7.00 (m, 3H), ~5.0 (s, 1H, -OH). Couplings to fluorine will result in complex multiplets.[10][11]
¹³C NMR (100 MHz, CDCl₃)Predicted δ (ppm): 162-155 (dd, C-F), 154 (C-OH), 132-110 (aromatic C-H), 105 (t, C-H between F atoms).
IR (KBr, cm⁻¹)Predicted peaks: 3500-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (C=C stretch), 1250-1150 (strong, C-F stretch), 1230 (C-O stretch).[12]
Mass Spec (EI) m/z: 206 (M⁺), fragments corresponding to loss of CO, F.

Part 5: Safety and Handling

General Precautions : Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Specific Hazards :

  • Palladium Catalysts : While generally stable, some palladium complexes can be sensitizers. Avoid inhalation of dust and skin contact.

  • Suzuki-Miyaura Reaction : These reactions can be significantly exothermic, especially at scale. Calorimetry studies are recommended before attempting large-scale synthesis to assess the thermal risk and prevent runaway reactions.[13][14] The maximum temperature of a synthesis reaction (MTSR) can exceed the solvent's boiling point, posing a significant hazard without adequate cooling.[13][15]

  • Aluminum Chloride (Anhydrous) : Reacts violently and exothermically with water, releasing corrosive HCl gas. It must be handled under strictly anhydrous conditions. It causes severe skin and eye burns.[7][16][17]

  • Peroxyacids (m-CPBA) : Strong oxidizing agents that can be shock-sensitive, especially in pure form. They can form explosive mixtures with organic materials. Handle with care and store appropriately.

  • Solvents : Toluene, ethyl acetate, and dichloromethane are flammable and/or volatile. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound can be successfully achieved through either modern palladium-catalyzed cross-coupling or classical multi-step synthesis. The Suzuki-Miyaura coupling offers a more direct route with high efficiency and is often preferred for laboratory-scale synthesis and rapid analog generation. The Friedel-Crafts/Baeyer-Villiger pathway, while longer, is robust and may be suitable for large-scale industrial production where cost of starting materials and process optimization are primary drivers. The choice of method should be guided by the available resources, scale of the reaction, and the specific requirements of the research or development program. Adherence to rigorous safety protocols is paramount for either approach.

References

Application Notes & Protocols: The Strategic Role of 4-(2,4-Difluorophenyl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 4-(2,4-Difluorophenyl)phenol. This fluorinated biphenyl scaffold serves as a critical building block in medicinal chemistry, most notably as the key precursor to the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. We will explore the strategic importance of its structural features, provide a detailed case study on its application in NSAID synthesis, and deliver validated protocols for the synthesis and biological evaluation of its derivatives.

Part 1: The Strategic Importance of the this compound Scaffold

The utility of this compound in drug discovery is not accidental; it is a result of the deliberate combination of three structurally significant motifs: a biphenyl core, a reactive phenolic hydroxyl group, and strategic fluorine substitutions. This combination provides a robust platform for developing targeted therapeutics.

The Biphenyl Core: A Privileged Structure

The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. Its rigid, yet conformationally flexible, nature allows it to present substituents in precise three-dimensional orientations, facilitating potent and selective binding to protein targets.

The Phenolic Hydroxyl Group: A Versatile Functional Handle

The phenol group is a cornerstone of many pharmaceutical compounds. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming critical interactions within a receptor's binding pocket. However, phenols are often susceptible to rapid phase II metabolism (e.g., glucuronidation or sulfation), leading to rapid clearance and poor oral bioavailability. This metabolic liability makes the phenolic group an ideal starting point for synthetic modification, either through prodrug strategies or, as seen in the case of Diflunisal, by using it as a handle for further functionalization like carboxylation.

Fluorine Substitution: The Medicinal Chemist's "Magic Bullet"

The incorporation of fluorine into drug candidates is a powerful strategy to enhance pharmacological properties.[1][2] The 2,4-difluoro substitution pattern on the phenyl ring of this compound imparts several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This blocks potential "metabolic soft spots" on the aromatic ring, increasing the drug's half-life.[3]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein) and can modulate the acidity of nearby functional groups, strengthening binding to the target.[4]

  • Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral absorption.[2]

Caption: Key structural features of this compound.

Part 2: Primary Application - Synthesis of Diflunisal (An NSAID Case Study)

The most prominent application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid), a potent NSAID.

Overview of the Synthetic Pathway

The conversion of this compound to Diflunisal is achieved through a Kolbe-Schmitt carboxylation reaction. This classic transformation involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under high pressure and temperature.[5]

Synthesis_Workflow start This compound step1 Deprotonation (e.g., K2CO3) start->step1 intermediate Potassium Phenoxide Intermediate step1->intermediate step2 Kolbe-Schmitt Carboxylation (CO2, High T & P) intermediate->step2 step3 Acidification / Work-up step2->step3 end Diflunisal (5-(2,4-difluorophenyl)salicylic acid) step3->end

Caption: Synthetic workflow from the core scaffold to Diflunisal.

Detailed Protocol: Kolbe-Schmitt Carboxylation

This protocol is based on established synthetic methods for the preparation of Diflunisal.[5][6]

A. Materials & Equipment:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Carbon Dioxide (CO₂) gas, high purity

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-pressure stainless-steel autoclave reactor equipped with a stirrer and temperature/pressure controls

  • Standard laboratory glassware, rotary evaporator, filtration apparatus

B. Step-by-Step Procedure:

  • Reactor Charging: To the high-pressure autoclave, add this compound and anhydrous potassium carbonate.

    • Causality: Potassium carbonate acts as the base to deprotonate the phenol, forming the potassium phenoxide salt in situ. The phenoxide is much more nucleophilic than the neutral phenol and is required for the electrophilic aromatic substitution to occur. An excess of base ensures complete phenoxide formation.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture, then evacuate.

  • Pressurization: Pressurize the reactor with carbon dioxide gas to an initial pressure of 800-1000 psi at ambient temperature.

  • Reaction: Begin stirring and heat the reactor to 170-180 °C. The internal pressure will increase to approximately 1300-1400 psi. Maintain these conditions for 4-8 hours.

    • Causality: The Kolbe-Schmitt reaction requires harsh conditions. High temperature provides the activation energy for the reaction, while high pressure increases the concentration of CO₂ dissolved in the reaction mixture, driving the equilibrium towards the carboxylated product.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess CO₂ pressure.

  • Work-up: Open the reactor and dissolve the solid reaction mixture in deionized water.

  • Acidification: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is ~2. A precipitate of the crude product will form.

    • Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid (Diflunisal) to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., aqueous ethanol) or purified via extraction.

    • To extract, dissolve the crude solid in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified product.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Diflunisal, the product derived from our core scaffold, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin_Pathway AA Arachidonic Acid (from cell membranes) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2, etc.) COX->PGs Effects Inflammation, Pain, Fever PGs->Effects Diflunisal Diflunisal Diflunisal->COX INHIBITS

Caption: Inhibition of the Prostaglandin Pathway by Diflunisal.

Part 3: Screening and Assay Protocols for Derivatives

When using this compound as a scaffold to create novel compounds, it is essential to have robust biological assays to screen for desired activity and potential toxicity.

Protocol: In Vitro COX Inhibition Assay

This protocol provides a framework for determining the IC₅₀ values of test compounds against COX-1 and COX-2.[7][8][9]

A. Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

B. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

  • 96-well microplate and plate reader

C. Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds and reference inhibitors in DMSO.

  • Plate Setup: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add a small volume (1-2 µL) of the serially diluted test compounds, reference inhibitor, or vehicle (DMSO for control) to the appropriate wells. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, followed immediately by the TMPD solution.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 590 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[10][11][12][13]

A. Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

B. Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate and microplate reader

C. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated (vehicle control) wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

    • Self-Validation: During this incubation, observe the formation of purple precipitate in the control wells under a microscope. Lack of precipitate indicates a problem with the cells or MTT reagent.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation and Lead Optimization

The goal is to identify compounds with high potency against the target (low IC₅₀) and low general cytotoxicity (high CC₅₀). The ratio of these values (CC₅₀/IC₅₀) gives the Selectivity Index (SI), a key metric in lead optimization.

Compound IDTarget IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Lead-0010.0525500
Lead-0020.12>50>416
Scaffold>50>50-

Part 4: Future Directions and Broader Applications

While its use in NSAID development is well-established, the this compound scaffold holds potential in other therapeutic areas. The strategic placement of fluorine and the versatile biphenyl core make it an attractive starting point for developing inhibitors for kinases, protein-protein interactions, or other enzyme classes. Its derivatives can be synthesized to build diverse chemical libraries for high-throughput screening campaigns, expanding its utility far beyond anti-inflammatory applications. The difluorophenyl moiety, in particular, is a valuable component for probes used in chemical biology and for developing PET imaging agents using fluorine-18.[14][15]

Conclusion

This compound is more than just a simple chemical intermediate; it is a highly optimized scaffold for drug discovery. Its design intelligently combines the structural benefits of a biphenyl core with the functional utility of a phenolic hydroxyl group, all while leveraging the powerful physicochemical enhancements offered by fluorination. The detailed protocols provided herein offer researchers a validated roadmap for utilizing this scaffold, from the synthesis of active pharmaceutical ingredients like Diflunisal to the essential screening assays required for the discovery of novel therapeutics.

References

Application Notes and Protocols for 4-(2,4-Difluorophenyl)phenol as a Putative Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 4-(2,4-Difluorophenyl)phenol as a potential non-steroidal anti-inflammatory drug (NSAID). We present a hypothesized mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Detailed protocols for in vitro and in vivo evaluation are provided to enable researchers to assess its anti-inflammatory efficacy, elucidate its mechanism of action, and gather essential data for preclinical development. These protocols are designed with scientific integrity, incorporating causality-driven experimental choices and self-validating systems.

Introduction: The Inflammatory Landscape and Therapeutic Opportunity

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective process, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] A central pathway in inflammation is the conversion of arachidonic acid to prostaglandins, a process catalyzed by cyclooxygenase (COX) enzymes.[3][4][5] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[][7][8]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects by inhibiting COX enzymes.[3][4][] While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[][8][9] this compound, a fluorinated biphenyl compound, shares structural motifs with known COX inhibitors, making it a compelling candidate for investigation as a novel anti-inflammatory agent. These application notes will guide researchers through a systematic evaluation of this compound.

Compound Profile: this compound

  • Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₈F₂O

  • Synthesis: The synthesis of this compound can be achieved through various organic chemistry routes, often involving Suzuki or similar cross-coupling reactions. Patents describe the preparation of related compounds, which can serve as a basis for its synthesis.[10][11][12][13] For instance, a common approach involves the coupling of a boronic acid derivative of one phenyl ring with a halide of the other.

Hypothesized Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

We hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins.[3][4][5][14][15] The difluorophenyl moiety may confer selectivity for the COX-2 isoform, a desirable characteristic for minimizing gastrointestinal adverse effects.[][8][9]

Prostaglandin Synthesis Pathway cluster_0 Cyclooxygenase Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound COX1_COX2 COX-1 & COX-2 Compound->COX1_COX2

Caption: Hypothesized inhibition of COX-1 and COX-2 by this compound.

Beyond direct COX inhibition, it is plausible that this compound may modulate other key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of pro-inflammatory gene expression.[16][17][18][19][20]

Inflammatory Signaling Pathways cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptors (e.g., TLR4, TNFR) Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) AP1->Gene_Expression NFkB->Gene_Expression Nucleus Nucleus Compound This compound Compound->MAPK_Pathway Compound->NFkB_Pathway

Caption: Potential modulation of MAPK and NF-κB signaling pathways.

In Vitro Evaluation: Protocols and Methodologies

In vitro assays are crucial for the initial screening and mechanistic characterization of anti-inflammatory compounds.[1][21][22][23]

COX Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection

    • This compound stock solution (in DMSO)

    • Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • In a 96-well plate, add the diluted compounds, followed by the respective COX enzyme (COX-1 or COX-2).

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific duration (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the product formation using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values for both COX-1 and COX-2 by fitting the data to a dose-response curve.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Table 1: Representative Data for COX Inhibition Assay

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)COX-2 Selectivity Index
This compoundTo be determinedTo be determinedTo be determined
Indomethacin (Control)~0.1~1.00.1
Celecoxib (Control)>10~0.05>200
Cytokine Release Assay in Human PBMCs

This assay assesses the effect of the compound on the production of pro-inflammatory cytokines by immune cells.[24][25][26][27][28]

Protocol:

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Lipopolysaccharide (LPS) as a stimulant

    • This compound stock solution

    • Dexamethasone (positive control)

    • RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.

  • Data Analysis:

    • Quantify the reduction in cytokine levels in treated versus untreated, stimulated cells.

    • Determine the IC₅₀ for the inhibition of each cytokine.

In Vivo Evaluation: Preclinical Models of Inflammation

In vivo models are essential for evaluating the efficacy and safety of a drug candidate in a whole-organism context.[2][21][29][30]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[31][32][33][34][35]

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Carrageenan solution (1% in saline)

    • This compound formulation (e.g., in 0.5% carboxymethyl cellulose)

    • Indomethacin (positive control)

    • Pletysmometer for paw volume measurement

  • Procedure:

    • Fast the animals overnight.

    • Administer this compound or indomethacin orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

LPS-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.[36][37][38][39][40]

Protocol:

  • Animals: C57BL/6 mice.

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • This compound formulation

    • Dexamethasone (positive control)

    • ELISA kits for serum cytokines

  • Procedure:

    • Administer this compound or dexamethasone to the mice.

    • After 1 hour, inject a single intraperitoneal dose of LPS (e.g., 1-5 mg/kg).

    • At a specified time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture.

    • Separate the serum and store at -80°C.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

  • Data Analysis:

    • Compare cytokine levels in the treatment groups to the LPS-only control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Experimental Workflow and Data Integration

A systematic approach is crucial for the successful evaluation of this compound.

Experimental Workflow cluster_invitro cluster_invivo Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Release Assay (PBMCs) In_Vitro->Cytokine_Assay Mechanism_Studies Mechanism of Action Studies (e.g., NF-κB, MAPK pathway analysis) In_Vitro->Mechanism_Studies In_Vivo In Vivo Efficacy Testing In_Vitro->In_Vivo Data_Analysis Data Analysis and Interpretation COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Mechanism_Studies->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema LPS_Model LPS-Induced Systemic Inflammation In_Vivo->LPS_Model Toxicity Preliminary Toxicity Assessment In_Vivo->Toxicity Paw_Edema->Data_Analysis LPS_Model->Data_Analysis Toxicity->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A structured workflow for the evaluation of this compound.

Conclusion and Future Directions

These application notes provide a robust framework for the initial investigation of this compound as a novel anti-inflammatory agent. The proposed protocols are designed to yield critical data on its efficacy, selectivity, and mechanism of action. Positive results from these studies would warrant further preclinical development, including more extensive toxicology studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation. The ultimate goal is to determine if this compound represents a safe and effective therapeutic option for the treatment of inflammatory diseases.

References

Application Notes and Protocols for 4-(2,4-Difluorophenyl)phenol in Transthyretin Amyloidosis Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 4-(2,4-Difluorophenyl)phenol in Transthyretin Amyloidosis

Transthyretin (TTR) amyloidosis (ATTR) is a group of progressive and often fatal diseases caused by the misfolding and aggregation of the TTR protein.[1] In its native state, TTR is a homotetramer that circulates in the plasma and cerebrospinal fluid, primarily functioning as a transporter for thyroxine and retinol-binding protein.[2] The rate-limiting step in TTR amyloidogenesis is the dissociation of this stable tetramer into its constituent monomers.[3][4] These monomers are prone to misfolding and self-assembling into soluble oligomers and insoluble amyloid fibrils that deposit in various tissues, particularly the heart and peripheral nerves, leading to organ dysfunction.[4]

A promising therapeutic strategy for ATTR is the kinetic stabilization of the native TTR tetramer.[5] Small molecules that bind to the two thyroxine-binding sites at the dimer-dimer interface can stabilize the tetramer, increasing the energy barrier for dissociation and thereby inhibiting the entire amyloid cascade.[6]

This compound, a biaryl phenol, belongs to a chemical class that has demonstrated significant potential as TTR kinetic stabilizers.[7][8] Its structural analogue, Diflunisal, which is derived from the carboxylation of this compound, has been shown to stabilize the TTR tetramer and is used off-label for the treatment of ATTR.[2] The difluorophenyl moiety is a key structural feature in several potent TTR inhibitors.[6][7] This application note provides detailed protocols to evaluate the potential of this compound as a novel TTR kinetic stabilizer. The following sections describe key in vitro assays to quantify its ability to inhibit TTR aggregation, measure its stabilizing effect on the TTR tetramer, and assess its cytotoxicity in a cellular context.

Chemical and Physical Properties of this compound

PropertyValue
Synonyms 2',4'-Difluoro[1,1'-biphenyl]-4-ol
CAS Number 59089-68-8
Molecular Formula C₁₂H₈F₂O
Molecular Weight 206.19 g/mol

Protocol 1: Inhibition of TTR Aggregation using Thioflavin T (ThT) Fluorescence Assay

Scientific Rationale: This assay quantifies the formation of amyloid fibrils over time. Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.[9] By monitoring this fluorescence, we can assess the ability of a compound to inhibit or slow down the acid-mediated aggregation of TTR in vitro.[10]

Experimental Workflow:

TTR_Aggregation_Workflow cluster_prep Preparation cluster_incubation Incubation & Aggregation cluster_measurement Measurement TTR_prep Prepare Wild-Type TTR (e.g., 7.2 µM in PBS) Incubate Incubate TTR + Compound (30 min, 37°C) TTR_prep->Incubate Compound_prep Prepare this compound Stock Solution (in DMSO) Compound_prep->Incubate ThT_prep Prepare ThT Working Solution (e.g., 25 µM in Glycine-NaOH buffer) Add_ThT Add ThT to samples in 96-well plate ThT_prep->Add_ThT Acidify Induce Aggregation (Add Acidic Buffer, e.g., pH 4.4) Incubate->Acidify Aggregate Incubate for Fibril Formation (72h, 37°C, with shaking) Acidify->Aggregate Aggregate->Add_ThT Measure Measure Fluorescence (Ex: ~450 nm, Em: ~485 nm) Add_ThT->Measure Analyze Analyze Data (Plot Fluorescence vs. Time/Conc.) Measure->Analyze

Caption: Workflow for the Thioflavin T (ThT) aggregation inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human wild-type TTR at 7.2 µM in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Thioflavin T in water and filter through a 0.2 µm syringe filter. On the day of use, dilute this stock to a 25 µM working solution in 50 mM glycine-NaOH buffer, pH 9.0.

  • Assay Setup:

    • In a 96-well black plate, add TTR solution.

    • Add varying concentrations of this compound (e.g., final concentrations of 0, 1.8, 3.6, 7.2, 14.4 µM) to the wells. Include a known inhibitor like Tafamidis or Diflunisal as a positive control.

    • Incubate the plate at 37°C for 30 minutes to allow for compound binding to TTR.

  • Aggregation Induction:

    • To each well, add an equal volume of an acidic buffer (e.g., 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2) to induce TTR dissociation and aggregation. The final pH should be approximately 4.4.[10]

    • Seal the plate and incubate at 37°C with continuous shaking for up to 72 hours.

  • Fluorescence Measurement:

    • At desired time points (e.g., 0, 24, 48, 72 hours), add the ThT working solution to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

Expected Results & Data Interpretation:

A successful inhibitor will show a dose-dependent decrease in ThT fluorescence compared to the vehicle control (DMSO). The data can be used to calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of TTR aggregation.

CompoundConcentration (µM)ThT Fluorescence (a.u.) at 72h% Inhibition
Vehicle (DMSO)-15,200 ± 8500%
This compound 1.811,500 ± 60024%
3.67,800 ± 45049%
7.23,100 ± 20080%
14.41,600 ± 15089%
Diflunisal (Control) 7.22,500 ± 18084%

Data are hypothetical and for illustrative purposes, based on the activity of similar biaryl compounds.

Protocol 2: TTR Tetramer Stabilization by Urea-Induced Denaturation Assay

Scientific Rationale: This assay measures the thermodynamic stability of the TTR tetramer. Urea is a chemical denaturant that disrupts the non-covalent interactions holding the protein's structure together.[10] The dissociation of the tetramer into monomers is a prerequisite for urea-induced unfolding.[8] A stabilizing ligand will bind to the tetramer and increase its resistance to denaturation, resulting in a shift of the unfolding curve to higher urea concentrations. Changes in the intrinsic tryptophan fluorescence of TTR are monitored to follow the unfolding process.[8]

Experimental Workflow:

TTR_Denaturation_Workflow cluster_prep Preparation cluster_incubation Denaturation cluster_measurement Measurement & Analysis TTR_Ligand Prepare TTR + Ligand Mix (TTR with/without Compound) Mix Mix TTR-Ligand with Urea Solutions TTR_Ligand->Mix Urea_Series Prepare Urea Dilution Series (e.g., 0 to 8 M) Urea_Series->Mix Equilibrate Incubate to Equilibrium (e.g., 48-96h, 25°C) Mix->Equilibrate Measure_Fluorescence Measure Tryptophan Fluorescence (Ex: ~295 nm, Em: 310-410 nm) Equilibrate->Measure_Fluorescence Plot_Data Plot Fluorescence Ratio (355nm/335nm) vs. [Urea] Measure_Fluorescence->Plot_Data Calculate_Cm Determine Cm (Midpoint of Transition) Plot_Data->Calculate_Cm

Caption: Workflow for the urea-induced TTR denaturation stability assay.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of TTR (e.g., 0.2 mg/mL) in a suitable buffer (e.g., 50 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.0).

    • For the test condition, pre-incubate the TTR solution with a molar excess of this compound (e.g., 2-fold molar excess) for 1 hour at 25°C. Prepare a "TTR alone" control under the same conditions with an equivalent volume of DMSO.

  • Urea Denaturation:

    • Prepare a series of urea solutions in the same buffer, ranging from 0 M to 8 M.

    • In a 96-well plate or individual microcentrifuge tubes, mix the TTR or TTR-compound solution with the urea solutions to achieve a range of final urea concentrations.

    • Incubate the samples at 25°C for a sufficient time to reach equilibrium (typically 48-96 hours).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the intrinsic tryptophan fluorescence of each sample.

    • Set the excitation wavelength to 295 nm and record the emission spectrum from 310 nm to 410 nm.

  • Data Analysis:

    • As TTR unfolds, the tryptophan emission maximum will shift from ~335 nm to ~355 nm. Calculate the ratio of fluorescence intensity at 355 nm to 335 nm for each urea concentration.

    • Plot this ratio against the final urea concentration to generate a denaturation curve.

    • Fit the curve to a sigmoidal dose-response model to determine the Cₘ, the urea concentration at the midpoint of the transition. An increase in Cₘ in the presence of the compound indicates tetramer stabilization.

Expected Results & Data Interpretation:

The presence of a stabilizing compound like this compound is expected to shift the denaturation curve to the right, indicating that a higher concentration of urea is required to unfold the TTR tetramer.

ConditionCₘ (M Urea)Interpretation
TTR Alone (Vehicle)6.2 ± 0.1Baseline Stability
TTR + This compound 7.1 ± 0.15Significant Stabilization
TTR + Diflunisal (Control)7.3 ± 0.1Strong Stabilization

Data are hypothetical and for illustrative purposes, based on the activity of similar biaryl compounds.

Protocol 3: Assessment of Cytotoxicity in a Neuronal Cell Line

Scientific Rationale: While stabilizing the TTR tetramer is the primary therapeutic goal, it is crucial to ensure that the candidate compound is not toxic to cells and can rescue cells from the toxicity induced by TTR aggregates. The misfolded monomers and oligomers of TTR are known to be the primary cytotoxic species.[7] This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to assess whether this compound can prevent TTR-mediated cell death. Cell viability is measured using a resazurin-based assay, where viable cells reduce the blue resazurin to the fluorescent pink resorufin.

Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_readout Viability Measurement Cell_Culture Culture SH-SY5Y Cells (Seed in 96-well plate) Add_to_Cells Add TTR/Compound mixtures to cell cultures Cell_Culture->Add_to_Cells TTR_Aggregates Prepare Amyloidogenic TTR (e.g., V30M or acid-treated WT) Preincubation Pre-incubate TTR with Compound (e.g., 2 hours) TTR_Aggregates->Preincubation Compound_Prep Prepare Compound Solutions Compound_Prep->Preincubation Preincubation->Add_to_Cells Incubate_Cells Incubate cells (e.g., 48-72 hours) Add_to_Cells->Incubate_Cells Add_Resazurin Add Resazurin Reagent Incubate_Cells->Add_Resazurin Incubate_Readout Incubate (1-4 hours) Add_Resazurin->Incubate_Readout Measure_Fluorescence Measure Fluorescence (Ex: ~560 nm, Em: ~590 nm) Incubate_Readout->Measure_Fluorescence

Caption: Workflow for the cell-based TTR cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Preparation of TTR and Compounds:

    • Prepare a solution of an amyloidogenic TTR variant (e.g., V30M or L55P TTR) or acid-treated wild-type TTR to a final concentration that induces partial cell death (e.g., 15 µM).[11]

    • Prepare solutions of this compound and a control inhibitor (e.g., Tafamidis) in cell culture medium.

  • Cell Treatment:

    • Pre-incubate the amyloidogenic TTR solution with an equimolar concentration of this compound, the positive control, or vehicle (DMSO) for 2 hours at 37°C.

    • Also prepare wells to test the compound's toxicity alone (without TTR).

    • Remove the old medium from the cells and add the TTR/compound mixtures to the appropriate wells. Include "cells alone" and "cells + vehicle" controls.

    • Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.

  • Viability Assay:

    • Add resazurin reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, or until a color change is apparent.

    • Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Expected Results & Data Interpretation:

Cell viability is calculated as a percentage relative to the untreated control cells. Amyloidogenic TTR should significantly reduce cell viability. An effective, non-toxic inhibitor should rescue the cells from TTR-induced toxicity, bringing viability levels back towards 100%.

Treatment ConditionCell Viability (%)
Untreated Cells100%
Cells + Vehicle (DMSO)98 ± 4%
Cells + This compound alone97 ± 5%
Cells + Amyloidogenic TTR45 ± 6%
Cells + Amyloidogenic TTR + This compound 85 ± 7%
Cells + Amyloidogenic TTR + Tafamidis (Control)91 ± 5%

Data are hypothetical and for illustrative purposes, based on published data for TTR stabilizers.[11]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial evaluation of this compound as a potential therapeutic agent for transthyretin amyloidosis. By systematically assessing its ability to inhibit fibril formation, stabilize the native TTR tetramer, and mitigate cellular toxicity, researchers can build a comprehensive profile of this compound's activity. The structural similarity of this compound to known TTR stabilizers suggests a high probability of success in these assays, making it a compelling candidate for further investigation in the drug discovery pipeline for ATTR.

References

Application Note: A Validated Two-Stage Synthesis of 4-(2,4-Difluorophenyl)phenol for Pharmaceutical Intermediate Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(2,4-Difluorophenyl)phenol, a crucial building block in the development of pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1] The synthesis is presented as a robust two-stage process accessible to researchers in organic synthesis and drug development. The initial stage involves a regioselective Friedel-Crafts acylation of phenol with 2,4-difluorobenzoyl chloride to yield the key intermediate, 4-hydroxy-2',4'-difluorobenzophenone. The second stage details the complete reduction of the ketone functionality via a modified Wolff-Kishner reaction to afford the target phenol. This guide emphasizes the mechanistic rationale behind the procedural steps, particularly the management of C- versus O-acylation and the strategic use of the Fries Rearrangement to ensure high para-selectivity.

Strategic Overview of the Synthesis

The conversion of phenol to this compound is efficiently achieved in two distinct chemical operations. This strategy circumvents the challenges associated with direct coupling methods and provides a scalable route to the target compound.

  • Stage 1: Friedel-Crafts Acylation. Phenol is acylated with 2,4-difluorobenzoyl chloride using an excess of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction forms the stable ketone intermediate, 4-hydroxy-2',4'-difluorobenzophenone.

  • Stage 2: Wolff-Kishner Reduction. The carbonyl group of the intermediate is subsequently deoxygenated to a methylene group using hydrazine hydrate in a high-boiling-point solvent under basic conditions to yield the final product.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Wolff-Kishner Reduction Phenol Phenol Ketone 4-Hydroxy-2',4'-difluorobenzophenone (Intermediate) Phenol->Ketone AlCl₃ (excess) Inert Solvent (e.g., DCM) 0°C to RT AcylChloride 2,4-Difluorobenzoyl Chloride AcylChloride->Ketone AlCl₃ (excess) Inert Solvent (e.g., DCM) 0°C to RT FinalProduct This compound (Target Compound) Ketone->FinalProduct H₂NNH₂·H₂O, KOH Diethylene Glycol Heat (reflux)

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Friedel-Crafts Acylation of Phenol

Principle and Mechanistic Insights

The Friedel-Crafts acylation of phenols is a non-trivial transformation due to the bidentate nucleophilicity of the substrate.[2] The reaction can proceed via two competing pathways: O-acylation (esterification) on the hydroxyl group, which is kinetically favored, or C-acylation on the aromatic ring, which is thermodynamically favored.[3]

Our protocol leverages the Fries Rearrangement to ensure a high yield of the desired C-acylated para-isomer.[4][5] The mechanism proceeds as follows:

  • Acylium Ion Generation: The Lewis acid catalyst, AlCl₃, coordinates to the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion electrophile.[6]

  • Initial O-Acylation: The highly nucleophilic phenolic oxygen attacks the acylium ion, rapidly forming a phenyl ester (O-acylated product).

  • Fries Rearrangement: In the presence of a stoichiometric excess of AlCl₃, the phenyl ester coordinates with the Lewis acid, promoting the intramolecular rearrangement of the acyl group to the more thermodynamically stable ortho and para positions on the aromatic ring.[7] By maintaining a low reaction temperature, the formation of the para-isomer is strongly favored due to steric considerations.[5][8]

  • Catalyst Complexation: The product, a hydroxyarylketone, is a Lewis base and forms a stable complex with AlCl₃, necessitating the use of more than one equivalent of the catalyst.[9] An aqueous workup is required to hydrolyze this complex and liberate the final product.

G cluster_main Friedel-Crafts Acylation & Fries Rearrangement start Phenol + Acylium Ion [R-C=O]⁺ o_acylation O-Acylation (Kinetic Product) Phenyl Ester start->o_acylation Fast, Reversible fries_complex Ester-AlCl₃ Complex o_acylation->fries_complex + AlCl₃ (excess) c_acylation_para C-Acylation (para) (Thermodynamic Product) 4-Hydroxybenzophenone fries_complex->c_acylation_para Rearrangement (Slow, Irreversible) Low Temp Favors Para c_acylation_ortho C-Acylation (ortho) fries_complex->c_acylation_ortho High Temp

References

Application Note: Synthesis of 4-(2,4-Difluorophenyl)phenol via Baeyer-Villiger Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(2,4-Difluorophenyl)phenol, a key intermediate in the manufacturing of various pharmaceuticals. The synthetic strategy hinges on the Baeyer-Villiger oxidation of a benzophenone precursor. This note details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and discusses critical process parameters and safety considerations. The content is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

This compound is a critical building block, most notably serving as the direct precursor to Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). Its synthesis requires a robust and scalable method. The strategy detailed herein employs a classic yet powerful transformation: the Baeyer-Villiger (BV) oxidation. This reaction uniquely allows for the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester.[1][2]

Our synthetic pathway involves three primary stages:

  • Friedel-Crafts Acylation: Synthesis of a key ketone intermediate, 4-(2,4-difluorophenyl)-4'-nitrobenzophenone, from 2,4-difluorobiphenyl.

  • Baeyer-Villiger Oxidation: Conversion of the ketone to the corresponding aryl ester, 4-(2,4-difluorophenyl)phenyl 4-nitrobenzoate.

  • Hydrolysis: Cleavage of the ester to yield the final product, this compound.

This approach is advantageous due to the high regioselectivity of the BV oxidation and the commercial availability of the starting materials.

G cluster_0 Overall Synthetic Workflow A 2,4-Difluorobiphenyl B 4-(2,4-Difluorophenyl)-4'-nitrobenzophenone A->B Friedel-Crafts Acylation (4-nitrobenzoyl chloride, AlCl3) C 4-(2,4-Difluorophenyl)phenyl 4-nitrobenzoate B->C Baeyer-Villiger Oxidation (Peroxyacid) D This compound C->D Hydrolysis (Base) G cluster_mech Ketone Ketone Criegee Criegee Intermediate (Tetrahedral Adduct) Ketone->Criegee Nucleophilic Attack Peroxyacid + Peroxyacid (R'CO3H) Rearrangement [Rearrangement] Criegee->Rearrangement Migratory Insertion Ester Ester Rearrangement->Ester Carboxylate Leaving Group

References

Application Note: Carboxylation of 4-(2,4-Difluorophenyl)phenol to 5-(2,4-Difluorophenyl)salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,4-Difluorophenyl)salicylic acid is a key intermediate in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[1] The structural integrity and purity of this salicylic acid derivative are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed protocol for the carboxylation of 4-(2,4-difluorophenyl)phenol, focusing on the robust and industrially relevant Kolbe-Schmitt reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss critical process parameters and safety considerations.

Mechanistic Insight: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the synthesis of aromatic hydroxy acids, proceeding via the carboxylation of a phenoxide ion with carbon dioxide.[2][3] The reaction is an electrophilic aromatic substitution where the phenoxide ion acts as the nucleophile and carbon dioxide as the electrophile.[4][5]

The process begins with the deprotonation of the phenol using a strong base, typically an alkali hydroxide or carbonate, to form the more reactive phenoxide ion.[3] This phenoxide ion is then subjected to high-pressure carbon dioxide and elevated temperatures.[2] The regioselectivity of the carboxylation (ortho vs. para) is influenced by factors such as the choice of alkali metal cation and the reaction temperature.[6][7] For the synthesis of salicylic acid derivatives, ortho-carboxylation is desired. The use of sodium or potassium counterions generally favors the formation of the ortho-isomer.[7] The reaction concludes with acidification to protonate the carboxylate and yield the final salicylic acid product.[2][3]

Recent advancements have explored modifications to the traditional Kolbe-Schmitt reaction, including methods that operate at atmospheric pressure with the aid of specific additives, potentially offering a safer and more operationally simple alternative.[8][9][10] However, the high-pressure method remains a widely utilized and effective approach for many substrates.

Core Protocol: High-Pressure Carboxylation

This protocol details the carboxylation of this compound under high-pressure Kolbe-Schmitt conditions.[11]

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure dryness before use.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
Carbon Dioxide (CO₂)High Purity (≥99.9%)Gas Supplier
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor acidification.
Deionized WaterFor work-up.
MethanolACS GradeCommercially AvailableFor purification.
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glove box for inert atmosphere handling.

  • Standard laboratory glassware (beakers, flasks, funnels).

  • Filtration apparatus (Büchner funnel, filter paper).

  • Rotary evaporator.

  • pH meter or pH paper.

Safety Precautions
  • This compound: May cause skin and eye irritation.[12][13] Harmful if swallowed or inhaled.[14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.

  • High-Pressure Operations: All high-pressure reactions must be conducted behind a blast shield in a properly functioning and certified autoclave. Personnel must be thoroughly trained in high-pressure equipment operation.

  • Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood, wearing appropriate acid-resistant gloves and eye protection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep1 Charge Autoclave: This compound + K₂CO₃ Prep2 Seal and Purge with N₂/Ar Prep1->Prep2 Inert Atmosphere React1 Pressurize with CO₂ (800-1000 psi at RT) Prep2->React1 React2 Heat to 200-260°C (Pressure increases to 1100-1400 psi) React1->React2 Heating React3 Stir for 4-8 hours React2->React3 Maintain Conditions Workup1 Cool to Room Temp React3->Workup1 Workup2 Vent CO₂ Safely Workup1->Workup2 Workup3 Dissolve Mixture in Water Workup2->Workup3 Workup4 Acidify to pH ≤ 2 with HCl Workup3->Workup4 Workup5 Precipitation of Product Workup4->Workup5 Workup6 Collect by Filtration Workup5->Workup6 Purify1 Recrystallize from Methanol/Water Workup6->Purify1 Purify2 Dry under Vacuum Purify1->Purify2 Purify3 Characterize (NMR, HPLC, MS) Purify2->Purify3

Step-by-Step Protocol
  • Reactor Preparation: In a suitable high-pressure autoclave, charge this compound and finely powdered anhydrous potassium carbonate.

  • Inerting: Seal the autoclave and purge the vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen and moisture. The presence of water can significantly decrease the yield.[7]

  • Pressurization: With stirring, pressurize the autoclave with carbon dioxide to a pressure of 800-1000 psi at ambient temperature.[11]

  • Heating and Reaction: Heat the reaction mixture to a temperature of 200-260°C.[11] As the temperature increases, the internal pressure will rise to the target range of 1100-1400 psi. Maintain these conditions with vigorous stirring for 4-8 hours.[11]

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Once cooled, carefully and slowly vent the excess carbon dioxide pressure in a well-ventilated area.

  • Product Isolation: Open the autoclave and dissolve the solid reaction mixture in deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is 2 or less.[11] This will cause the 5-(2,4-difluorophenyl)salicylic acid to precipitate out of the solution.

  • Collection: Collect the precipitated product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

Purification
  • Recrystallization: The crude product can be purified by recrystallization.[15] A common solvent system is a mixture of methanol and water. Dissolve the crude solid in a minimal amount of hot methanol, and then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any unreacted starting material or byproducts.

  • Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical structure of the 5-(2,4-difluorophenyl)salicylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]

  • Melting Point: To compare with the literature value as an indicator of purity.

Discussion of Key Parameters

  • Temperature and Pressure: These are critical parameters that directly influence the reaction rate and yield. The specified ranges have been shown to be effective for this transformation.[11] Operating at lower temperatures or pressures may lead to incomplete conversion.

  • Base: Potassium carbonate is an effective and economical base for this reaction. The use of different alkali metal carbonates or hydroxides can influence the regioselectivity.[6]

  • Reaction Time: Adequate reaction time is necessary to ensure complete carboxylation. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.

  • Moisture Control: The Kolbe-Schmitt reaction is sensitive to moisture, which can consume the phenoxide and reduce yields.[7] Therefore, using anhydrous reagents and properly drying the reaction vessel are crucial.

Mechanistic Representation

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Tautomerization & Acidification Phenol This compound Phenoxide Potassium 4-(2,4-Difluorophenyl)phenoxide Phenol->Phenoxide Deprotonation Base K₂CO₃ Phenoxide2 Phenoxide Ion CO2 CO₂ Intermediate Cyclohexadienone Intermediate Intermediate2 Intermediate Phenoxide2->Intermediate Nucleophilic attack on CO₂ Salicylate Potassium Salicylate Salt FinalProduct 5-(2,4-Difluorophenyl)salicylic Acid Salicylate->FinalProduct Protonation Acid HCl (aq) Intermediate2->Salicylate Tautomerization (Rearomatization)

Conclusion

The Kolbe-Schmitt reaction provides a reliable and scalable method for the synthesis of 5-(2,4-difluorophenyl)salicylic acid from this compound. Careful control of reaction parameters, particularly temperature, pressure, and moisture content, is essential for achieving high yields and purity. Adherence to strict safety protocols, especially when working with high-pressure equipment, is mandatory. The protocol and insights provided herein serve as a comprehensive guide for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

Application Note: Synthesis of Diflunisal via Kolbe-Schmitt Carboxylation of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and analysis of Diflunisal, a potent non-steroidal anti-inflammatory drug (NSAID), from its key precursor, 4-(2,4-Difluorophenyl)phenol. The core synthetic strategy employs the Kolbe-Schmitt reaction, a robust and well-established carboxylation method. We detail a step-by-step protocol for the high-pressure carboxylation of the precursor, followed by purification via recrystallization. Furthermore, this guide establishes a validated High-Performance Liquid Chromatography (HPLC) method for the assessment of purity and quality control of the final active pharmaceutical ingredient (API). Safety protocols for handling the hazardous materials involved are also thoroughly discussed. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.

Introduction

Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a salicylic acid derivative with significant analgesic and anti-inflammatory properties.[1] It was developed as a more potent analog of aspirin with a longer duration of action and a different safety profile.[1][2] Unlike aspirin, Diflunisal lacks an O-acetyl group, which circumvents the in vivo acylation of proteins and renders it a reversible cyclooxygenase (COX) inhibitor.[1] Its clinical applications include the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4]

The industrial synthesis of Diflunisal relies on the efficient transformation of its immediate precursor, this compound. The critical step in this synthesis is the introduction of a carboxyl group onto the phenol ring, a reaction achieved through the Kolbe-Schmitt carboxylation.[3][5][6] This reaction is a cornerstone of aromatic chemistry, providing a direct route to hydroxybenzoic acids.[7]

This guide offers an in-depth, field-proven protocol for the synthesis of Diflunisal. It explains the causality behind the experimental choices, from the formation of the reactive phenoxide intermediate to the high-pressure carboxylation and subsequent purification and analytical validation, ensuring a reproducible and reliable outcome.

Reaction Principle: The Kolbe-Schmitt Carboxylation

The synthesis of Diflunisal from this compound is a classic example of the Kolbe-Schmitt reaction.[8][9] This reaction proceeds via the electrophilic aromatic substitution of a phenoxide ion by carbon dioxide.[10][11]

Mechanism Causality:

  • Phenoxide Formation: The phenolic proton of this compound is acidic but not sufficiently nucleophilic to react with a weak electrophile like CO₂. Treatment with a base, such as potassium carbonate (which forms potassium hydroxide in the presence of trace water at high temperatures) or potassium hydroxide, deprotonates the hydroxyl group. This generates the potassium 4-(2,4-difluorophenyl)phenoxide salt. The resulting phenoxide is significantly more nucleophilic due to the increased electron density on the aromatic ring.[8][10][11]

  • Electrophilic Attack: The phenoxide ion then attacks the carbon atom of carbon dioxide. The reaction is conducted under high temperature and pressure to increase the concentration of CO₂ in the reaction medium and overcome the activation energy barrier.[8][12]

  • Intermediate Formation & Tautomerization: The attack, which preferentially occurs at the ortho position relative to the hydroxyl group, forms an unstable intermediate. This intermediate then undergoes tautomerization to restore the aromaticity of the ring, yielding the potassium salt of Diflunisal.[11][13]

  • Protonation: The final step involves acidification of the reaction mixture. The addition of a strong acid, such as hydrochloric or sulfuric acid, protonates the carboxylate salt, causing the precipitation of Diflunisal as a solid product.[8][12]

Caption: Chemical pathway of Diflunisal synthesis via Kolbe-Schmitt reaction.

Experimental Workflow Overview

The conversion of the precursor to the final, purified API follows a logical sequence of chemical transformation and physical separation steps. Each stage is designed to maximize yield and purity while ensuring operational safety.

Experimental Workflow Figure 2: High-level experimental workflow. start Start: this compound phenoxide 1. Phenoxide Formation (Add K₂CO₃, Heat) start->phenoxide carboxylation 2. Carboxylation (Pressurize with CO₂, High Temp) phenoxide->carboxylation workup 3. Reaction Work-up (Cool, Depressurize, Dissolve) carboxylation->workup precipitation 4. Acidification & Isolation (Add HCl, Filter Crude Solid) workup->precipitation purification 5. Purification (Recrystallization) precipitation->purification analysis 6. QC Analysis (HPLC, IR, m.p.) purification->analysis end End: Purified Diflunisal analysis->end

Caption: Flowchart of the synthesis and purification process.

Materials and Methods

Table 1: Reagents and Equipment

Item Specification Purpose
This compound >98% Purity Starting Material / Precursor
Potassium Carbonate (K₂CO₃) Anhydrous, >99% Base for phenoxide formation
Carbon Dioxide (CO₂) Industrial Grade, >99.5% Carboxylating agent
Hydrochloric Acid (HCl) 37% (w/w), Reagent Grade Acidification/Protonation
Ethanol 96%, Reagent Grade Recrystallization solvent
Deionized Water Type II or higher Reaction work-up, recrystallization
High-Pressure Reactor Stainless steel, >1500 psi rating Reaction vessel
HPLC System with UV Detector - Purity analysis and quantification

| C8 or C18 HPLC Column | 5 µm, 4.6 x 250 mm | Chromatographic separation |

Detailed Synthetic Protocol

Step 1: Formation of Potassium 4-(2,4-Difluorophenyl)phenoxide

  • Ensure the high-pressure reactor is clean, dry, and leak-tested.

  • To the reactor vessel, add this compound (e.g., 1.0 eq).

  • Add anhydrous potassium carbonate (e.g., 2.0-3.0 eq). The excess base ensures complete deprotonation and helps drive the reaction.

  • Seal the reactor according to the manufacturer's instructions.

Step 2: Kolbe-Schmitt Carboxylation

  • Begin stirring the solid mixture.

  • Heat the reactor to approximately 170-180 °C.

  • Once the temperature has stabilized, carefully pressurize the reactor with carbon dioxide gas to 1200-1300 psi.[5]

  • Maintain the reaction at this temperature and pressure for 6-8 hours. Monitor the reactor's temperature and pressure gauges throughout the process.

  • After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 40 °C). Caution: Do not attempt to open the reactor while it is hot or under pressure.

  • Once cooled, slowly and safely vent the excess CO₂ pressure in a well-ventilated fume hood.

Step 3: Work-up and Isolation of Crude Diflunisal

  • Open the reactor and add deionized water to the solid reaction mass. Stir until all solids are dissolved. The product is in the form of its water-soluble potassium salt.

  • Transfer the aqueous solution to a suitable beaker.

  • Slowly, and with vigorous stirring, add concentrated hydrochloric acid to the solution. Monitor the pH. Continue adding acid until the pH is ~2.

  • A thick white precipitate of crude Diflunisal will form. The acidification converts the soluble carboxylate salt into the poorly water-soluble carboxylic acid.[3]

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolate the crude product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Step 4: Purification by Recrystallization

  • Transfer the dried crude Diflunisal to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (96%) to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of pure Diflunisal will form.

  • Further cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum to a constant weight.

Characterization and Quality Control

Analytical validation is essential to confirm the identity, purity, and quality of the synthesized Diflunisal.

Protocol 1: Purity Assessment by HPLC A reversed-phase HPLC method can effectively separate Diflunisal from its precursor and potential impurities.[14][15][16]

Table 2: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mm Provides excellent hydrophobic retention for aromatic compounds.[14]
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (60:40 v/v) Common mobile phase for NSAID analysis, ensuring good peak shape.[14]
Flow Rate 1.0 mL/min Standard flow rate for analytical separation.[16]
Detection UV at 254 nm Wavelength at which both Diflunisal and key impurities show strong absorbance.[14]
Temperature 25 °C Ensures reproducible retention times.
Injection Vol. 20 µL Standard volume for analytical HPLC.

| Diluent | Methanol or Mobile Phase | Solubilizes the analyte effectively. |

Procedure:

  • Prepare a standard solution of Diflunisal reference standard at ~50 µg/mL.

  • Prepare a sample solution of the synthesized product at the same concentration.

  • Inject both solutions into the HPLC system.

  • The purity of the synthesized product is calculated by the area percentage method. The retention time should match that of the reference standard.

Protocol 2: Structural and Identity Confirmation

  • Ferric Chloride Test: Dissolve a few milligrams of the product in ethanol and add a drop of ferric chloride solution. The development of a deep purple color indicates the presence of the phenolic hydroxyl group characteristic of salicylic acids.[3]

  • Melting Point: The measured melting point should be sharp and consistent with the literature value of 210-211 °C.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should be compared to a reference spectrum of Diflunisal and show characteristic peaks for O-H (broad, ~3200-2500 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-F bonds.[3]

Expected Results

Following this protocol, a typical synthesis run should yield high-purity Diflunisal suitable for further research and development.

Table 3: Representative Synthesis Data

Parameter Value
Starting Precursor Mass 20.8 g (0.1 mol)
Final Product Mass 20.5 g
Theoretical Yield 25.0 g
Percentage Yield 82%
Purity (by HPLC) >99.5%
Melting Point 210.5 °C

| Ferric Chloride Test | Positive (Deep Purple) |

Safety Precautions

The synthesis of Diflunisal involves hazardous materials and conditions. Adherence to strict safety protocols is mandatory.

  • Chemical Hazards:

    • Phenols: this compound is corrosive and highly toxic. It can be readily absorbed through the skin, causing severe chemical burns and systemic toxicity.[17][18] Always handle in a certified chemical fume hood.[17]

    • Corrosives: Concentrated hydrochloric acid and potassium carbonate/hydroxide are corrosive. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical safety goggles, and a face shield when handling concentrated reagents.[19]

    • Use appropriate gloves. For incidental contact, double-layered nitrile gloves are acceptable. For handling concentrated phenol or during potential spills, heavy-duty neoprene or butyl rubber gloves are required.[19]

  • Engineering Controls:

    • All operations involving phenol, volatile solvents, and the charging/venting of the reactor must be performed inside a chemical fume hood.[18][19]

    • An emergency eyewash station and safety shower must be immediately accessible.[18]

  • High-Pressure Operations:

    • Only personnel trained in high-pressure equipment should operate the reactor.

    • Never exceed the maximum rated pressure and temperature of the vessel.

    • Use a blast shield during the reaction.

  • Waste Disposal: All chemical waste, including residual reactants and solvents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[19]

Conclusion

This application note details a reliable and reproducible method for the synthesis of the NSAID Diflunisal from its precursor, this compound, using the Kolbe-Schmitt reaction. The protocol provides a clear pathway from reaction setup to the isolation and purification of a high-purity final product. The inclusion of a validated HPLC method ensures that the quality of the synthesized API can be rigorously controlled. By following the outlined procedures and adhering to the specified safety precautions, researchers can successfully and safely produce Diflunisal for scientific and developmental purposes.

References

Analytical techniques for 4-(2,4-Difluorophenyl)phenol characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-(2,4-Difluorophenyl)phenol

Senior Application Scientist's Foreword

In the landscape of pharmaceutical and materials science research, the precise and unambiguous characterization of chemical intermediates is paramount. This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients and specialty materials, including its use as a precursor to anti-inflammatory agents.[1] Its purity, identity, and stability directly influence the quality, safety, and efficacy of the final product. This document provides a multi-faceted analytical strategy, moving beyond a simple listing of methods to offer a validated, logical workflow. We will explore the causality behind procedural choices, ensuring that each analytical step provides a layer of verifiable data, contributing to a holistic and trustworthy characterization of the molecule.

Physicochemical Profile and Safety Considerations

A foundational understanding of the analyte's properties is the first step in any analytical protocol development. This compound is a solid at room temperature with a molecular weight of 206.19 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound
Synonyms 2',4'-Difluoro[1,1'-biphenyl]-4-ol[3]
CAS Number 59089-68-8[2][4]
Molecular Formula C₁₂H₈F₂O[2][4]
Molecular Weight 206.19 g/mol [2][5]
Appearance Solid
Storage Inert atmosphere, room temperature

Safety Imperative: Before handling, consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Integrated Analytical Workflow

A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Chromatographic methods are first employed for separation and purity assessment, followed by spectroscopic methods for definitive structural elucidation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation HPLC HPLC-UV/DAD (Primary Purity Assay) MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS LC-MS for Impurity ID Final_Report Certificate of Analysis (Complete Characterization) HPLC->Final_Report Purity ≥ 98% GC_MS GC-MS (Orthogonal Purity, Volatile Impurities) GC_MS->Final_Report Impurity Profile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) NMR->Final_Report Structure Confirmed MS->Final_Report MW Confirmed FTIR FTIR Spectroscopy (Functional Group ID) FTIR->Final_Report Functional Groups Confirmed Sample This compound (Raw Material / In-Process Sample) Sample->HPLC Primary Analysis Sample->GC_MS Secondary Analysis Sample->FTIR Functional Group Check

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity and Separation

High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: Reversed-phase HPLC is the primary technique for assessing the purity of non-volatile organic compounds. For biphenyl compounds, a standard C18 column provides good hydrophobic retention. However, a biphenyl stationary phase can offer enhanced selectivity due to π-π interactions between the phase and the aromatic rings of the analyte, which can be crucial for separating closely related isomers or impurities.[7][8] A diode-array detector (DAD) is used for peak purity analysis and method development.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column Selection:

    • Primary: Biphenyl column (e.g., Ascentis® Express Biphenyl), 4.6 x 150 mm, 2.7 µm.

    • Alternative: C18 column, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. (Note: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape).[7]

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (scan range 200-400 nm for peak purity).

    • Gradient Program:

      Time (min) %B
      0.0 40
      15.0 90
      17.0 90
      17.1 40

      | 20.0 | 40 |

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

  • Data Analysis: Determine the area percent of the main peak to assess purity. Validate the method according to ICH guidelines for linearity, accuracy, and precision.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS serves as an orthogonal method to HPLC for purity assessment and is particularly effective for identifying volatile and semi-volatile impurities. The direct analysis of phenols by GC can lead to poor peak shape due to the polar hydroxyl group.[10] Derivatization, such as silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, resulting in sharper, more symmetrical peaks.[10][11]

Protocol: GC-MS Impurity Profiling (with Derivatization)

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation (Silylation):

    • To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 450 m/z.

Spectroscopic Analysis: Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful technique for unambiguous structural elucidation. For this compound, ¹H NMR confirms the proton environment and substitution pattern, while ¹³C NMR identifies all unique carbon atoms. The presence of fluorine introduces complex ¹H-¹⁹F and ¹³C-¹⁹F couplings, which are diagnostic and confirm the positions of the fluorine atoms.[12]

Protocol: NMR Structural Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

    • Causality: CDCl₃ is a standard choice, while DMSO-d₆ is useful for clearly observing the exchangeable hydroxyl proton.[12]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If available, 2D experiments (COSY, HSQC) and ¹⁹F NMR can provide further structural confirmation.

  • Data Interpretation:

Table 2: Predicted NMR Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (J)Assignment
¹H NMR ~7.4 - 7.0m¹H-¹H, ¹H-¹⁹FAromatic protons on difluorophenyl ring (3H)
~7.2 - 6.8m¹H-¹HAromatic protons on phenol ring (4H)
~5.0 - 6.0br s-Phenolic -OH proton (position and broadness are concentration/solvent dependent)
¹³C NMR ~160 - 155dd¹JCF, ²JCFC-F carbons (C2', C4')
~155 - 150s-C-OH carbon (C4)
~135 - 110mJCFOther aromatic carbons

Note: The aromatic region in the ¹H NMR will be complex due to overlapping signals and multiple couplings. The D₂O shake experiment can be used to confirm the -OH peak, which will disappear upon addition of D₂O.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum of this compound will be characterized by absorptions from the hydroxyl group, the aromatic rings, and the carbon-fluorine bonds.

Protocol: FTIR Functional Group Analysis

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeSignificance
3600 - 3200O-H stretch (broad)Confirms the presence of the phenolic hydroxyl group, broadened by hydrogen bonding.[14]
3100 - 3000Aromatic C-H stretchIndicates the aromatic rings.[14]
1600 - 1450Aromatic C=C stretchFingerprint region for the benzene rings.[14]
~1250 - 1150C-O stretchCharacteristic of a phenolic C-O bond.[14]
~1300 - 1100C-F stretchStrong absorptions confirming the presence of fluorine substituents.[15]
Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry provides the molecular weight of the analyte, which is one of its most fundamental properties. Electron Ionization (EI), as used in GC-MS, provides a fragmentation pattern that can be used as a fingerprint for identification.

Interpretation of EI-MS Data:

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 206, corresponding to the molecular weight of C₁₂H₈F₂O.[16]

  • Isotopic Peaks: A small M+1 peak (~13.2% of M⁺) due to the natural abundance of ¹³C will be present.

  • Key Fragments: Phenols can undergo characteristic fragmentation, including the loss of CO (M-28) or HCO (M-29), although the fragmentation of this specific biphenyl structure may be complex.[13][17] The stability of the biphenyl system may lead to a prominent molecular ion.

References

Application Notes and Protocols: The Role of 4-(2,4-Difluorophenyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Scaffold in the Stabilization of Transthyretin

In the landscape of medicinal chemistry, the true value of a molecule is often realized not in its intrinsic activity, but in its potential as a scaffold for optimization. 4-(2,4-Difluorophenyl)phenol is a prime exemplar of this principle. While a simple biphenyl phenol derivative, its strategic difluorination pattern and phenolic hydroxyl group make it a critical precursor for a class of potent therapeutic agents. Its primary significance lies in its role as the penultimate intermediate in the synthesis of Diflunisal , a non-steroidal anti-inflammatory drug (NSAID) repurposed for the treatment of Transthyretin Amyloidosis (ATTR) .

This guide provides a detailed exploration of this compound's journey from a synthetic building block to its application in targeting a debilitating protein misfolding disease. We will delineate its synthesis, its conversion to the active therapeutic, the underlying disease mechanism, and the key protocols for evaluating the efficacy of its derivatives as protein stabilizers.

Part 1: The Mechanistic Landscape of Transthyretin Amyloidosis

Transthyretin (TTR) is a homotetrameric protein, primarily synthesized in the liver, that transports thyroxine and retinol-binding protein in the blood.[1] In its native, stable tetrameric state, TTR is innocuous. However, the dissociation of this tetramer into its constituent monomers is the rate-limiting step in a pathological cascade.[1][2] These monomers are conformationally unstable and prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in various tissues, particularly the heart and peripheral nerves, leading to cardiomyopathy (ATTR-CM) and polyneuropathy (ATTR-PN).[2][3]

The therapeutic strategy centered around this compound's derivatives is known as kinetic stabilization . Small molecules are designed to bind to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's quaternary structure, increasing the energy barrier for tetramer dissociation and thereby preventing the formation of amyloidogenic monomers.[1][4] Diflunisal, derived directly from this compound, is a well-established TTR kinetic stabilizer.[5][6]

Signaling Pathway and Point of Intervention

The diagram below illustrates the TTR amyloid cascade and the critical intervention point for kinetic stabilizers.

TTR_Amyloid_Cascade TTR_Tetramer Native TTR Tetramer (Stable, Soluble) TTR_Monomer Unfolded Monomers (Amyloidogenic Intermediate) TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Oligomers Soluble Oligomers (Toxic Species) TTR_Monomer->Oligomers Misfolding & Aggregation Fibrils Amyloid Fibrils (Insoluble Deposits) Oligomers->Fibrils Fibrillogenesis Pathology Tissue Deposition & Organ Dysfunction Fibrils->Pathology Stabilizer Kinetic Stabilizer (e.g., Diflunisal) Stabilizer->TTR_Tetramer Binding & Stabilization Synthesis_Workflow A 2,4-Difluoroaniline B Diazotization A->B C 2,4-Difluorobiphenyl B->C D Friedel-Crafts Acylation C->D E 4-Acetyl-2',4'-difluorobiphenyl D->E F Baeyer-Villiger Oxidation E->F G 4-Acetoxy-2',4'-difluorobiphenyl F->G H Hydrolysis G->H I This compound H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(2,4-Difluorophenyl)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis, which is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting protocols, and the chemical reasoning behind our recommendations.

Section 1: Troubleshooting Common Side Reactions & Impurities

This section addresses the most frequent issues observed during the palladium-catalyzed cross-coupling to form the this compound biaryl structure.

Q1: My analysis shows a significant peak corresponding to a symmetrical biaryl impurity, 4,4'-bis(2,4-difluorophenyl). What is causing this homocoupling, and how can I prevent it?

A1: The formation of a homocoupled dimer from your boronic acid reagent is a classic and often frustrating side reaction in Suzuki couplings.[1] This occurs when two molecules of the organoboron compound couple with each other instead of with the aryl halide partner.

Root Cause Analysis: The primary culprit for boronic acid homocoupling is the presence of molecular oxygen.[2][3] While the exact mechanism is complex, it is understood that oxygen can participate in the catalytic cycle, likely by re-oxidizing the Pd(0) catalyst to a Pd(II) species in a manner that favors reaction with two boronic acid molecules.[2] This pathway competes directly with the desired oxidative addition of the aryl halide to Pd(0). A proposed mechanism involves the formation of a Pd(II) species that undergoes transmetalation with two boronic acid molecules, followed by reductive elimination to yield the homodimer.[3]

Mitigation Strategies:

  • Rigorous Degassing: The most critical preventative measure is the thorough exclusion of oxygen from the reaction mixture. Standard inert gas blanketing is often insufficient. It is highly recommended to degas the solvent and the reaction mixture (before adding the catalyst) using techniques like a "freeze-pump-thaw" cycle (for smaller scales) or by subsurface sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes.[2]

  • Additive Introduction: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[2] This may help maintain the palladium catalyst in its active Pd(0) state, disfavoring the oxygen-mediated homocoupling pathway.

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling.

Q2: My reaction is proceeding very slowly, and I'm losing a significant portion of my 2,4-difluorophenylboronic acid to a byproduct, 1,3-difluorobenzene. What is happening?

A2: You are observing protodeboronation , a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This side reaction consumes your nucleophile, leading to low conversion and yield. Electron-deficient arylboronic acids, such as 2,4-difluorophenylboronic acid, can be particularly susceptible to this process.[5]

Causality and Contributing Factors:

Protodeboronation can be catalyzed by either acid or base and is highly dependent on reaction conditions.[4]

  • Base: While essential for the Suzuki reaction to activate the boronic acid for transmetalation, the choice and concentration of the base are critical.[6][7] Stronger bases and higher pH can accelerate protodeboronation.[8]

  • Temperature: Elevated temperatures increase the rate of most reactions, including protodeboronation.[8] If the desired cross-coupling is sluggish, simply increasing the heat may exacerbate the decomposition of the boronic acid.

  • Water: Water is the proton source for this side reaction. While aqueous conditions are common in Suzuki couplings, an excessive amount of water can promote protodeboronation.[8]

  • Catalyst System: The palladium catalyst and its associated ligands can influence the relative rates of the productive coupling versus protodeboronation. Bulky phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[9]

Troubleshooting & Optimization:

ParameterRecommendation to Minimize ProtodeboronationRationale
Base Switch to a weaker base. Consider K₃PO₄, K₂CO₃, or CsF.Strong bases like NaOH or alkoxides can aggressively promote C-B bond cleavage. Weaker bases provide sufficient activation for transmetalation with a lower rate of decomposition.[8]
Temperature Optimize for the lowest effective temperature.Minimizes the thermal decomposition pathway. If the reaction is slow, focus on optimizing the catalyst/ligand system first.
Solvent Use the minimum required amount of water as a co-solvent.Reduces the availability of the proton source.
Catalyst Increase catalyst loading slightly or screen different ligands.A more active catalyst system will increase the rate of the desired cross-coupling, which will better compete with the protodeboronation side reaction.[4]
Boronic Acid Form Use a boronic ester (e.g., a pinacol or MIDA ester).Boronic esters are generally more stable and hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its active concentration low and minimizing side reactions.[4][5]
Q3: I am synthesizing my target phenol by coupling a protected 4-bromophenol with 2,4-difluorophenylboronic acid, but I'm seeing the formation of the unprotected phenol as a byproduct. What is causing this dehalogenation?

A3: The dehalogenation of the aryl halide starting material is another common side reaction that reduces yield.[10] This process replaces the halogen atom (e.g., Br, I) with a hydrogen atom.

Mechanistic Insight: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-X intermediate is formed.[11] Instead of proceeding to transmetalation, this intermediate can react with a hydride source present in the reaction mixture. The subsequent reductive elimination of Aryl-H regenerates the Pd(0) catalyst and releases the dehalogenated byproduct.[10]

Potential Hydride Sources:

  • Solvents: Alcohols (e.g., isopropanol) or ethers with labile hydrogens can act as hydride donors.

  • Bases: Amine bases can sometimes be a source of hydrides.

  • Impurities: Water or other impurities can participate in pathways that generate palladium hydride species.

Corrective Actions:

  • Solvent Choice: If using solvents that can act as hydride donors, consider switching to aprotic solvents like dioxane, THF, or toluene.

  • Base Selection: Use inorganic bases like carbonates or phosphates instead of amine bases if dehalogenation is a significant issue.

  • Reaction Purity: Ensure all reagents and solvents are of high purity and are appropriately dried to minimize unknown side reactions.

Section 2: Visualizing Reaction Pathways

Understanding the interplay between the desired reaction and common side pathways is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The desired productive pathway involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 (Base) PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reaction Pathways

The main catalytic cycle is in competition with several unproductive pathways that consume starting materials and generate impurities.

Competing_Pathways cluster_start Starting Materials cluster_side Side Reactions ArX 4-(Protected)-Aryl Halide Suzuki Desired Suzuki Cross-Coupling ArX->Suzuki Dehalo Dehalogenation ArX->Dehalo [H⁻] source ArB 2,4-Difluorophenyl boronic acid ArB->Suzuki Proto Protodeboronation ArB->Proto H₂O, Base/Acid Homo Homocoupling ArB->Homo O₂, Pd(II) Desired_Product This compound (after deprotection) Suzuki->Desired_Product Proto_Product 1,3-Difluorobenzene Proto->Proto_Product Homo_Product 4,4'-bis(2,4-difluorophenyl) Homo->Homo_Product Dehalo_Product Protected Phenol Dehalo->Dehalo_Product

Caption: Competing reaction pathways in the synthesis of this compound.

Section 3: Purification Strategies

Q4: The homocoupled dimer is structurally very similar to my desired product. What is the best strategy for its removal?

A4: The purification of this compound from its nonpolar impurities, particularly the highly symmetric and crystalline homocoupling byproduct, is a significant challenge due to their similar polarities.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. If your phenol is protected (e.g., as a methyl ether), this would be followed by a deprotection step. If the product is the free phenol, a basic wash (e.g., with dilute NaOH or K₂CO₃) can be used to extract the acidic phenol into the aqueous layer, leaving nonpolar impurities like the homocoupled dimer in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified phenol, which can then be extracted back into an organic solvent.

  • Recrystallization: This is often the most effective technique for removing closely related impurities.[14] The choice of solvent is critical. A solvent system should be identified where the desired product has high solubility at elevated temperatures but limited solubility at room temperature or below, while the impurity remains in the mother liquor. A solvent screen using toluene, heptane/ethyl acetate mixtures, or isopropanol is a good starting point.[15]

  • Column Chromatography: While potentially resource-intensive for large scales, silica gel chromatography is an effective option if recrystallization fails to achieve the desired purity. A nonpolar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes) will be required to resolve the product from the less polar dimer.

  • Distillation: Given the high boiling point of phenolic compounds, distillation is typically reserved for removing lower-boiling impurities and might not be effective for separating the product from the even higher-boiling dimer.[16][17]

Section 4: Proactive Troubleshooting Workflow

Use this decision tree to diagnose and address common issues in your synthesis.

Troubleshooting_Tree Start Low Yield or High Impurity Profile? Check_Proto Is 1,3-difluorobenzene a major byproduct? Start->Check_Proto Yes Fix_Proto Optimize Base & Temperature (See Q2 Table) Check_Proto->Fix_Proto Yes Check_Homo Is homocoupled dimer a major byproduct? Check_Proto->Check_Homo No Fix_Proto->Check_Homo Fix_Homo Improve Degassing (See Q1) Check_Homo->Fix_Homo Yes Check_Dehalo Is dehalogenated starting material present? Check_Homo->Check_Dehalo No Fix_Homo->Check_Dehalo Fix_Dehalo Change Solvent/Base (See Q3) Check_Dehalo->Fix_Dehalo Yes Review Review Catalyst System and Reagent Purity Check_Dehalo->Review No Fix_Dehalo->Review

Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.

References

Technical Support Center: Optimizing the Synthesis of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed as a central resource for optimizing the preparation of 4-(2,4-Difluorophenyl)phenol, a key intermediate in various pharmaceutical and materials science applications. Leveraging field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to overcome common synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing context for the experimental choices detailed later in the guide.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (typically 4-bromo- or 4-iodophenol) and an organoboron reagent (2,4-difluorophenylboronic acid).[2][3][4] The reaction is highly valued for its tolerance of a wide range of functional groups, including the acidic proton of the phenol, and generally proceeds under mild conditions.[4][5]

Q2: Which aryl halide should I use: 4-bromophenol or 4-iodophenol?

A2: The choice of aryl halide significantly impacts reactivity. The general reactivity trend for the oxidative addition step in the Suzuki catalytic cycle is I > Br > OTf >> Cl.[6] Consequently, 4-iodophenol is more reactive and will typically undergo coupling under milder conditions or with lower catalyst loading compared to 4-bromophenol. However, 4-bromophenol is often more cost-effective and may be preferred for large-scale synthesis, provided the reaction conditions are optimized to accommodate its lower reactivity.

Q3: How critical is the quality of the 2,4-difluorophenylboronic acid?

A3: The purity and stability of the boronic acid are paramount for achieving high yields. Boronic acids can undergo degradation over time, particularly through dehydration to form cyclic boroxine anhydrides or through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7] Electron-deficient arylboronic acids, such as 2,4-difluorophenylboronic acid, can be particularly susceptible to protodeboronation.[6][8] It is crucial to use fresh, high-purity boronic acid or to verify its purity before use.[9]

Q4: Why is the choice of catalyst and ligand so important for this specific coupling?

A4: The palladium catalyst and its associated ligand are the heart of the Suzuki reaction, dictating the efficiency of the catalytic cycle.[7] For coupling a potentially coordinating substrate like a phenol with a sterically hindered and electron-deficient boronic acid, the ligand choice is critical. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often effective because they stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step to release the product.[7] Using a simple catalyst like Pd(PPh₃)₄ may work but often requires higher temperatures and catalyst loadings.[9][10]

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental issues you may encounter.

Issue: Low or No Product Yield

Q: My reaction yield is extremely low or I'm only recovering starting materials. What are the first things I should check?

A: When facing low yields, a systematic check of your reagents and reaction setup is the first step.

  • Inert Atmosphere: The Palladium(0) active catalyst is sensitive to oxygen.[6][7] Ensure your reaction vessel was properly sealed and the solvent and reagents were thoroughly degassed using methods like bubbling with argon or nitrogen for 15-30 minutes or employing freeze-pump-thaw cycles.[7]

  • Reagent Quality: As discussed in the FAQ, the purity of your boronic acid is critical.[6] Also, confirm the integrity of your aryl halide and the base.

  • Catalyst Activity: Palladium catalysts, especially pre-catalysts, can degrade over time. Use a fresh batch of catalyst or a more stable pre-catalyst. Phosphine ligands are also susceptible to oxidation.[6]

  • Base and Solvent System: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent. If you are using an inorganic base like K₂CO₃ or K₃PO₄, ensure it has some solubility in your reaction medium. A mixed solvent system, such as Dioxane/H₂O or Toluene/H₂O, often improves solubility and facilitates the reaction.[11]

Q: I suspect my palladium catalyst is being deactivated. How can I prevent this?

A: Catalyst deactivation is a common cause of low yield.[7]

  • Maintain a Strict Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides. Always work under nitrogen or argon.[6]

  • Choose the Right Ligand: Appropriate ligands, particularly bulky electron-rich phosphines, protect the palladium center from aggregation (forming inactive palladium black) and oxidation.[7]

  • Control Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. The optimal temperature balances reaction rate with catalyst stability, typically in the 80-110 °C range.[1]

Issue: Significant Side Product Formation

Q: My crude product analysis shows a significant amount of dehalogenated starting material (phenol). How can I minimize this?

A: Dehalogenation is a known side reaction where the aryl halide is reduced to the corresponding arene. It can be caused by sources of active hydrogen or an inefficient catalyst.

  • Optimize the Base: Using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes reduce the incidence of this side reaction.[7]

  • Lower Reaction Temperature: If the main reaction proceeds at a reasonable rate, lowering the temperature may disfavor the dehalogenation pathway.[7]

  • Employ a More Efficient Catalyst System: A highly active catalyst that favors the cross-coupling pathway over competing side reactions can be beneficial.[7]

Q: I'm observing homocoupling of my boronic acid (1,1'-bi(2,4-difluorophenyl)) and/or my aryl halide. What causes this and how can it be prevented?

A: Homocoupling arises from the reaction of two molecules of the same coupling partner.[9]

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen and can be a sign of inefficient transmetalation. Ensuring a thoroughly deoxygenated reaction mixture is the first line of defense.[9]

  • Aryl Halide Homocoupling: This side reaction is less common but can occur. The key is to ensure the transmetalation step (delivery of the boronic acid partner to the palladium center) is fast and efficient. This again points to the critical role of the base, solvent, and temperature. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes suppress aryl halide homocoupling.[9]

Issue: Purification Difficulties

Q: My product is difficult to separate from residual starting materials or byproducts. What purification strategies are effective?

A: Purifying phenols can be challenging due to their acidic nature and polarity.

  • Acid-Base Extraction: After the reaction, an aqueous workup is standard. You can exploit the acidity of the phenolic product. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, extract the organic layer with an aqueous base (e.g., 1M NaOH) to deprotonate the phenol and pull it into the aqueous layer as the phenoxide salt. The non-acidic impurities (like homocoupled byproducts) will remain in the organic layer. The aqueous layer can then be separated, acidified with HCl to a pH of ~2, and the purified phenol product can be re-extracted into an organic solvent.[12][13]

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography is the next step. A solvent system of ethyl acetate and hexanes is typically effective. The polarity can be adjusted to achieve good separation. The product will appear as a UV-active spot on a TLC plate.

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) can be very effective after initial purification.[13]

Section 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Suzuki-Miyaura Synthesis of this compound
  • Reagents & Equipment:

    • 4-Iodophenol (1.0 equiv)

    • 2,4-Difluorophenylboronic acid (1.5 equiv)[2][14]

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)[7]

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk flask or similar reaction vessel, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add 4-iodophenol, 2,4-difluorophenylboronic acid, and potassium phosphate.

    • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

    • Under a positive pressure of the inert gas, add the palladium acetate and SPhos ligand.

    • Add the degassed solvent mixture (4:1 1,4-dioxane/water). The reaction concentration is typically around 0.1-0.5 M with respect to the aryl halide.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer and proceed with the purification protocol below.

Protocol 2: Purification of this compound
  • Transfer the organic layer from the reaction workup to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Extract the organic layer with 1M NaOH (aq) (2x). Combine the aqueous basic extracts.

  • Cool the combined aqueous layer in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl. A precipitate of the product should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify further by silica gel chromatography using a gradient of 5% to 30% ethyl acetate in hexanes.

  • For final purification, recrystallize the product from a suitable solvent.

Section 4: Key Parameter Summary

Optimizing a Suzuki coupling often involves screening several parameters. The table below provides a starting point for this process.

ParameterCondition 1 (High Reactivity)Condition 2 (Cost-Effective)Rationale
Aryl Halide 4-Iodophenol4-BromophenolIodides are more reactive but often more expensive than bromides.[6]
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄Buchwald-type ligands (SPhos) are highly active for challenging couplings; Pd(PPh₃)₄ is a classic, cheaper but less active catalyst.[7][9]
Base K₃PO₄ or Cs₂CO₃K₂CO₃K₃PO₄ and Cs₂CO₃ are strong, effective bases. K₂CO₃ is a common, milder, and less expensive alternative.[7][15]
Solvent 1,4-Dioxane / H₂OToluene / H₂ODioxane is an excellent solvent for many Suzuki reactions; Toluene is a common industrial alternative. Water is often required to solubilize the inorganic base.[7][11]
Temperature 80 - 90 °C100 - 110 °CHigher temperatures are often needed for less reactive substrates like aryl bromides.[1]

Section 5: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' (L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (4-Iodophenol) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Base Activated) BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Was the reaction run under a strictly inert atmosphere? Start->Check_Inert Fix_Inert Action: Improve degassing of solvents and ensure positive inert gas pressure. Check_Inert->Fix_Inert No Check_Reagents Are the boronic acid, base, and catalyst fresh and pure? Check_Inert->Check_Reagents Yes Success Re-run Experiment Fix_Inert->Success Fix_Reagents Action: Use fresh boronic acid. Verify catalyst/ligand integrity. Check_Reagents->Fix_Reagents No Check_Conditions Are the base and solvent compatible and temperature optimal? Check_Reagents->Check_Conditions Yes Fix_Reagents->Success Fix_Conditions Action: Screen alternative bases (e.g., K₃PO₄) and solvent systems (e.g., Dioxane/H₂O). Optimize temperature. Check_Conditions->Fix_Conditions No / Unsure Check_Conditions->Success Yes Fix_Conditions->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Friedel-Crafts Reactions for Difluorobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions involving difluorobiphenyl substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these challenging, deactivated systems. Difluorobiphenyls are crucial building blocks in pharmaceuticals and advanced materials, but their synthesis often presents significant hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a causal explanation and a stepwise path to resolution.

Q1: My Friedel-Crafts acylation of 4,4'-difluorobiphenyl is resulting in no product or extremely low yield. What are the primary causes?

This is the most common issue encountered with difluorobiphenyl substrates. The root cause is the powerful deactivating effect of the two fluorine atoms, which reduce the nucleophilicity of the aromatic rings through a strong negative inductive effect (-I).[2][3] A standard Friedel-Crafts protocol that works for benzene or biphenyl will often fail here.

Here’s a systematic approach to diagnose and solve the problem:

1. Catalyst Inactivity or Insufficiency:

  • Causality: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any trace of water in your reagents or glassware will hydrolyze and deactivate the catalyst. Furthermore, in Friedel-Crafts acylation, the catalyst is not truly catalytic. The product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering it.[2][4] This means you often need more than one equivalent of the catalyst.

  • Solution:

    • Ensure all glassware is oven-dried or flame-dried under vacuum.

    • Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle under an inert atmosphere (Nitrogen or Argon).

    • Use a fresh, high-purity bottle of AlCl₃. Avoid using old stock that has been exposed to air.

    • Increase the catalyst loading. Start with 1.1 to 1.3 equivalents and consider increasing to 2.0 equivalents if low yield persists.

2. Insufficient Reaction Temperature:

  • Causality: Deactivated substrates require more energy to overcome the activation barrier for electrophilic attack.[2] Room temperature conditions are often insufficient.

  • Solution:

    • Monitor the reaction at room temperature for 4-6 hours via TLC or GC-MS.[3]

    • If no conversion is observed, gradually increase the temperature. A gentle reflux in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be necessary.

    • Caution: Excessively high temperatures can promote side reactions and decomposition.[5]

3. Poor Reagent Quality:

  • Causality: Impurities in the difluorobiphenyl substrate or the acylating agent (e.g., acyl chloride) can interfere with the reaction or generate byproducts.[5]

  • Solution:

    • Verify the purity of your starting materials via NMR or GC-MS.

    • If using an acyl chloride, ensure it has not hydrolyzed to the corresponding carboxylic acid. Consider a fresh distillation or using the corresponding anhydride, which is less reactive but also less prone to degradation.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the cause of low reaction yield.

low_yield_workflow start Low / No Yield Observed check_conditions Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_conditions check_conditions->start Moisture Present (Dry & Retry) check_catalyst Evaluate Catalyst (Fresh? Sufficient Loading?) check_conditions->check_catalyst Conditions OK check_catalyst->start Catalyst Issue (Add More / Use Fresh) optimize_temp Optimize Temperature (Gradual Increase) check_catalyst->optimize_temp Catalyst OK consider_alt Consider Alternative Catalysts (e.g., Fe(III), Triflic Acid) optimize_temp->consider_alt No Improvement success Improved Yield optimize_temp->success Improvement Seen consider_alt->success Success

Caption: A stepwise workflow for troubleshooting low yields.

Q2: My reaction is producing a complex mixture of isomers. How can I improve regioselectivity?

Regioselectivity in the acylation of difluorobiphenyls is a delicate balance between electronic directing effects and steric hindrance.

  • Causality: In a substrate like 4,4'-difluorobiphenyl, both the fluorine atom and the adjacent phenyl ring are ortho, para-directors. The phenyl ring is activating, while the fluorine is deactivating.[5] The electrophilic attack is most likely to occur at the positions ortho to the activating phenyl group (C2/C2' positions). The fluorine at the C4 position also directs ortho to itself (to C3), but the activation from the neighboring ring is typically the dominant factor. However, harsh reaction conditions (high temperature, very strong Lewis acids) can sometimes overcome the subtle energy differences between positions, leading to mixtures.[5]

  • Solution:

    • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion will favor the thermodynamically most stable product and enhance selectivity. Start at 0 °C and only warm if necessary.[5]

    • Choose a Bulky Acylating Agent: While this may decrease the overall rate, a bulkier acyl group will be more sensitive to steric hindrance, potentially favoring one position over another.

    • Change the Lewis Acid: Different Lewis acids can influence regioselectivity. Milder catalysts may offer better control.[6] For instance, catalysts like ZnCl₂ or InCl₃ are known to be milder than AlCl₃ and could be investigated.[6][7] A theoretical study using Density Functional Theory (DFT) can also help predict the most nucleophilic sites, guiding experimental design.

Directing Effects on 4,4'-Difluorobiphenyl

This diagram illustrates the electronic influences governing the site of acylation.

Caption: Electronic directing effects on 4,4'-difluorobiphenyl.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which Lewis acid catalysts are most effective for deactivated substrates like difluorobiphenyls?

While AlCl₃ is the workhorse, its high reactivity can be detrimental. For deactivated systems, a careful selection of the catalyst is crucial.

CatalystTypical Loading (Acylation)StrengthsWeaknesses
Aluminum Chloride (AlCl₃) 1.1 - 2.0 eq.Highly reactive, readily available.[8]Very moisture sensitive, can cause charring/decomposition at high temps.[2]
Iron(III) Chloride (FeCl₃) 1.1 - 2.0 eq.Less reactive than AlCl₃, can be milder.Also moisture sensitive, can be less effective for highly deactivated rings.
Triflic Acid (TfOH) Catalytic to StoichiometricA superacid that can protonate acylating agents, avoiding metal waste.[6][9]Highly corrosive, requires careful handling.
Indium(III) Salts (e.g., InCl₃) Catalytic (0.1 - 0.3 eq.)Can be remarkably mild and effective for deactivated arenes.[7]Higher cost, less commonly used.
Zeolites Solid CatalystEnvironmentally friendly, reusable, can enhance para-selectivity.[6]May require high temperatures, potential for lower activity.
FAQ 2: How does the choice of acylating agent (acyl chloride vs. anhydride) affect the reaction?
  • Acyl Chlorides: These are the most common and most reactive acylating agents.[10] The Lewis acid readily abstracts the chloride to form the highly electrophilic acylium ion. Their high reactivity is generally necessary for deactivated substrates.

  • Acid Anhydrides: Anhydrides are less reactive than acyl chlorides.[10] They can be used, but often require more forcing conditions (higher temperatures or stronger catalysts). However, they can be advantageous as they are often more stable, less acutely toxic, and the carboxylic acid byproduct is sometimes easier to remove than HCl. The Haworth synthesis, a classic method for making polycyclic aromatic hydrocarbons, utilizes anhydrides.[4]

FAQ 3: Can Friedel-Crafts alkylation be performed on difluorobiphenyls?

While possible, Friedel-Crafts alkylation on these substrates is generally not recommended for several reasons:

  • Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate, which is prone to rearrangement to form a more stable carbocation.[8][11][12] This leads to isomeric mixtures that are difficult to separate.

  • Polyalkylation: The product of alkylation (an alkyl-substituted difluorobiphenyl) is often more reactive than the starting material because alkyl groups are electron-donating.[8][11] This leads to multiple alkyl groups being added to the rings.

  • Deactivation: The severe deactivation of the ring makes alkylation, which is generally less facile than acylation, even more difficult.

A superior strategy is to perform a Friedel-Crafts acylation and then reduce the resulting ketone to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[10][13] This two-step process avoids both rearrangement and poly-substitution issues, as the acyl group deactivates the ring toward further reaction.[10][14]

Part 3: Protocols & Methodologies

General Protocol for Friedel-Crafts Acylation of 4,4'-Difluorobiphenyl

This protocol is a starting point and requires optimization for specific acylating agents and scales.

1. Preparation (Under Inert Atmosphere):

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas line), a thermometer, and a dropping funnel.

  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

2. Reagent Charging:

  • To the flask, add anhydrous aluminum chloride (AlCl₃) (1.3 equivalents).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

3. Substrate and Acylating Agent Addition:

  • Dissolve 4,4'-difluorobiphenyl (1.0 equivalent) and the acyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Transfer this solution to the dropping funnel.

  • Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

4. Reaction and Monitoring:

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 4-16 hours, monitoring the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat to reflux (approx. 40 °C for DCM).

5. Work-up:

  • Cool the reaction mixture back to 0 °C.

  • Very slowly and carefully quench the reaction by adding crushed ice, followed by cold water. (Caution: Exothermic and releases HCl gas) .

  • Once the AlCl₃ complex has fully decomposed, transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Carboxylation of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the carboxylation of 4-(2,4-difluorophenyl)phenol, a critical transformation in the synthesis of 5-(2,4-difluorophenyl)salicylic acid (a key precursor to Diflunisal)[1][2][3]. This process, typically accomplished via the Kolbe-Schmitt reaction, is known for its unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylation of this compound so challenging?

The primary difficulty arises from the electronic properties of the substrate. The 4-(2,4-difluorophenyl) group, and specifically the two fluorine atoms, are strongly electron-withdrawing. In the context of the Kolbe-Schmitt reaction, which is an electrophilic aromatic substitution, such electron-withdrawing groups (EWGs) deactivate the phenol ring, making it less nucleophilic and therefore less reactive towards the weak electrophile, carbon dioxide (CO₂)[4]. This often leads to poor or no conversion under standard conditions[4].

Q2: What is the expected product of this reaction?

The target product is 5-(2,4-difluorophenyl)salicylic acid. The reaction involves introducing a carboxylic acid group (-COOH) onto the phenol ring, ortho to the hydroxyl (-OH) group.

Q3: What are the most common issues encountered during this experiment?

The most frequently reported issues are:

  • Low to no product yield: Due to the deactivated nature of the phenol ring.

  • Poor regioselectivity: Formation of the undesired para-carboxylated isomer.

  • Formation of by-products: Such as di-carboxylated species or degradation products due to harsh reaction conditions[5].

  • Difficulties in product purification: Separating the desired salicylic acid derivative from unreacted phenol and isomeric by-products.

Q4: Are there alternatives to the high-pressure Kolbe-Schmitt reaction?

Yes, research has explored alternative methods for phenol carboxylation that operate under milder conditions. These include enzymatic carboxylation and modified chemical methods that may work at atmospheric pressure, although their applicability to this specific substrate needs careful evaluation[6][7][8].

Troubleshooting Guide: Experimental Challenges

This section provides detailed solutions to specific problems you may encounter.

Problem 1: Low or No Yield of 5-(2,4-difluorophenyl)salicylic acid

A lack of conversion is the most common failure mode, directly linked to the substrate's deactivation by the difluorophenyl group.

Root Cause Analysis:

The Kolbe-Schmitt reaction proceeds via the nucleophilic attack of a phenoxide ion on CO₂[9][10][11]. The electron density on the phenoxide ring of your substrate is significantly reduced by the EWGs, weakening its nucleophilicity. Furthermore, the reaction is notoriously sensitive to moisture, which can consume the base and protonate the reactive phenoxide intermediate, halting the reaction[12].

Troubleshooting Workflow & Solutions:

G start Low / No Yield check_reagents Verify Reagent & Solvent Anhydrous Conditions start->check_reagents Is moisture present? check_base Optimize Base & Phenoxide Formation check_reagents->check_base Reagents are dry increase_reactivity Increase Reaction Energetics check_base->increase_reactivity Phenoxide forms correctly result_ok Yield Improved increase_reactivity->result_ok

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols:
  • Ensure Rigorously Anhydrous Conditions:

    • Action: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Action: Use freshly opened, anhydrous solvents. If using solvents from a stored bottle, consider drying them over molecular sieves.

    • Action: Ensure the phenol starting material is completely dry. The presence of water will quench the phenoxide and reduce yield[12].

    • Causality: The phenoxide is a strong base and will readily deprotonate any water present, preventing it from reacting with CO₂.

  • Optimize Phenoxide Formation:

    • Action: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete deprotonation of the phenol. The reaction is typically performed by first forming the sodium or potassium phenoxide salt.

    • Protocol: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve this compound in a suitable anhydrous solvent (if performing a solution-phase modification) or mix it directly with powdered, dry NaOH. Heat gently under vacuum to remove any residual moisture and the water formed during acid-base neutralization. This dry phenoxide salt is crucial for the next step.

    • Causality: Incomplete phenoxide formation means less active nucleophile is available for the carboxylation step.

  • Increase Reaction Energetics (Temperature & Pressure):

    • Action: The classical Kolbe-Schmitt reaction requires high temperature (125-150°C) and high pressure (up to 100 atm) of CO₂ to force the reaction with the deactivated ring[10][13].

    • Protocol: Place the prepared dry phenoxide salt in a high-pressure autoclave. Seal the vessel, purge with CO₂, and then pressurize to 80-100 atm. Heat the autoclave to 125-150°C with stirring for several hours.

    • Causality: Increased temperature provides the necessary activation energy, while high pressure increases the concentration of CO₂ in the reaction medium, favoring the carboxylation equilibrium according to Le Chatelier's principle.

ParameterStandard RangeRecommended for DifluorophenylphenolRationale
Temperature 120 - 150 °C140 - 160 °COvercomes the activation energy barrier increased by EWGs.
CO₂ Pressure 80 - 100 atm≥ 100 atmIncreases CO₂ concentration to drive the reaction forward.
Reaction Time 4 - 8 hours6 - 12 hoursAllows more time for the slow reaction to proceed to completion.
Atmosphere Inert (N₂, Ar)Strictly Inert & AnhydrousPrevents quenching of the highly reactive phenoxide intermediate.
Problem 2: Poor Regioselectivity (Formation of para-isomer)

While the hydroxyl group is an ortho-director, the formation of the para-hydroxybenzoic acid isomer can occur, complicating purification.

Root Cause Analysis:

The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the counter-ion of the phenoxide and the reaction temperature[10][12]. Sodium phenoxide tends to favor ortho-carboxylation, especially at lower temperatures (~125°C), through a proposed mechanism involving a chelation complex between the sodium ion, the phenoxide oxygen, and the CO₂ molecule. Potassium phenoxide, due to the larger size of the K⁺ ion, is less effective at chelation and often leads to the thermodynamically more stable para-product, particularly at higher temperatures (>150°C)[13].

Troubleshooting Workflow & Solutions:

G start Poor Regioselectivity check_base Verify Base Used (NaOH vs. KOH) start->check_base check_temp Analyze Reaction Temperature check_base->check_temp NaOH was used use_naoh Use Sodium Hydroxide check_base->use_naoh KOH was used lower_temp Lower Temperature to ~125-140°C check_temp->lower_temp Temp > 150°C result_ok Ortho-selectivity Improved check_temp->result_ok Temp is optimal use_naoh->result_ok lower_temp->result_ok

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocols:
  • Use Sodium Phenoxide for Ortho-Selectivity:

    • Action: Ensure you are using sodium hydroxide (NaOH) to generate the sodium phenoxide salt. Avoid potassium hydroxide (KOH) if ortho-selectivity is the primary goal[13].

    • Causality: The smaller Na⁺ ion is believed to form a complex with the phenoxide oxygen and CO₂, directing the electrophilic attack to the sterically accessible ortho position[12].

  • Control Reaction Temperature:

    • Action: Maintain the reaction temperature in the lower end of the effective range, ideally between 125-140°C.

    • Causality: At higher temperatures, the reaction may favor the thermodynamically more stable para-isomer, even with sodium phenoxide. The ortho-product can sometimes rearrange to the para-product under harsh conditions.

Problem 3: Product Purification Issues

Isolating the pure 5-(2,4-difluorophenyl)salicylic acid from unreacted starting material and by-products can be challenging due to their similar polarities.

Root Cause Analysis:

The crude product mixture typically contains the desired carboxylic acid, unreacted phenol, and potentially the isomeric para-product. The phenolic -OH group in all these compounds gives them similar solubility profiles.

Detailed Protocols:
  • Acid-Base Extraction:

    • Action: Utilize the acidic nature of the carboxylic acid group for selective extraction.

    • Protocol:

      • After the reaction, cool the vessel and cautiously vent the CO₂.

      • Dissolve the solid reaction mixture in water. The desired product will be present as its sodium salt (sodium 5-(2,4-difluorophenyl)salicylate), which is water-soluble. Unreacted phenol may be less soluble.

      • Acidify the aqueous solution slowly with a strong acid (e.g., 2M HCl) to a pH of ~2. The salicylic acid derivative will precipitate out as a solid.

      • Filter the solid precipitate. This step should remove a significant portion of the unreacted phenol, which is less acidic and may remain in solution or require a different pH for precipitation.

  • Recrystallization:

    • Action: Purify the crude solid product obtained from precipitation.

    • Protocol: An ethanol/water or acetic acid/water solvent system is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Chromatography:

    • Action: If isomers and other impurities persist, column chromatography is the final purification step.

    • Protocol: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the components. Monitor the fractions by Thin Layer Chromatography (TLC).

References

Storage and stability of 4-(2,4-Difluorophenyl)phenol solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Stability of 4-(2,4-Difluorophenyl)phenol Solutions

Introduction

Welcome to the technical support center for this compound. As a critical intermediate in various research and development applications, particularly in drug discovery, the integrity of your this compound solutions is paramount to achieving reproducible and reliable experimental outcomes. This guide, prepared by our senior application scientists, provides in-depth information, frequently asked questions, and troubleshooting protocols to ensure the stability and proper handling of this compound in your laboratory workflows. We will explore the causality behind best practices, empowering you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: To maintain its long-term purity and stability, solid this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] For optimal shelf life, storage in a desiccator at 2-8°C is recommended. The compound should be protected from light and kept away from incompatible substances such as strong oxidizing agents and strong bases, which can induce chemical degradation.[3][4]

Q2: Which solvents are recommended for preparing solutions of this compound?

A2: The solubility of this compound is dictated by its molecular structure, which includes a polar hydroxyl group and a largely nonpolar difluorobiphenyl ring system. Consequently, it exhibits good solubility in polar organic solvents. Polar aprotic solvents like acetone and ethyl acetate, as well as polar protic solvents like methanol and ethanol, are effective for solubilization.[5] It is sparingly soluble in nonpolar solvents such as hexane and toluene. For aqueous buffers, the pH will significantly impact solubility due to the acidic nature of the phenolic proton (phenols are weakly acidic).[6]

Q3: How stable are solutions of this compound, and what is their recommended shelf life?

A3: As a best practice, it is strongly recommended to prepare solutions fresh before use to preclude any potential for degradation, which could compromise experimental results.[7] Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[6] If short-term storage is unavoidable, solutions should be kept at 2-8°C in tightly sealed, amber glass vials to protect from light.[7] The stability in a specific solvent system should be experimentally verified if the solution is to be stored for an extended period.

Q4: My solution of this compound has turned slightly yellow/brown. Can I still use it?

A4: A change in color, typically to a yellow or brownish tint, is a common visual indicator of degradation in phenolic compounds.[7] This is often due to the formation of oxidized species, such as quinone-like compounds, which are highly colored.[6] The presence of these impurities can interfere with your experiments. Therefore, if a solution becomes discolored, it is a strong indication that it has degraded, and it should be discarded and a fresh solution prepared.

Q5: What are the essential safety precautions when handling this compound?

A5: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][8][9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[1]

Troubleshooting Guide

Directly addressing common experimental issues with clear, actionable solutions.

Issue 1: Inconsistent Assay Results or Lower-Than-Expected Potency

Your experimental results are fluctuating, or the measured activity of the compound is lower than anticipated. This is a common issue that often traces back to the integrity of the solution.

  • Causality: The most probable cause is the degradation of the active compound in your stock solution. Over time, or with improper storage, the concentration of the parent molecule decreases as it converts into degradation products, leading to diminished or variable activity.

  • Solution Workflow:

    • Prepare Freshly: Immediately discard the suspect solution and prepare a new stock solution from solid material that has been stored correctly.

    • Verify Concentration: Use a validated analytical method, such as HPLC-UV or a quantitative NMR (qNMR), to confirm the precise concentration of the newly prepared solution.

    • Time-Course Check: If solutions must be used over a day, analyze an aliquot at the beginning and end of the experimental period to check for short-term instability under your specific laboratory conditions (e.g., room temperature, lighting).

Issue 2: Observation of Precipitation or Cloudiness in a Stored Solution

After storing a solution, you notice that it has become cloudy or contains visible particulate matter.

  • Causality: This can be due to two primary factors:

    • Temperature-Dependent Solubility: The compound may have been dissolved at room temperature or with gentle warming, but its solubility limit was exceeded upon cooling to storage temperatures (e.g., 4°C), causing it to precipitate out.

    • Degradation: A less common cause is the formation of an insoluble degradation product.

  • Solution Workflow:

    • Warm and Agitate: Gently warm the solution to room temperature and agitate (e.g., vortex or sonicate) to see if the precipitate redissolves. If it does, this confirms a solubility issue. To prevent recurrence, consider storing at a lower concentration or using a different solvent system.

    • Filter and Re-Quantify: If the precipitate redissolves, you may filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and re-verify the concentration analytically before use.

    • Prepare Fresh: If the precipitate does not redissolve upon warming, it may be a degradation product. The solution should be discarded.

Data Presentation

Table 1: Solubility Profile of this compound

Based on the behavior of structurally similar compounds like 2,4-Difluorophenol, specific experimental verification is recommended for your exact application.

Solvent ClassExample SolventsExpected SolubilityRationale for Interaction
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the phenol can form strong hydrogen bonds (as both a donor and acceptor) with protic solvents.[5]
Polar Aprotic Acetone, Ethyl Acetate, DMSOSolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the molecule.[5]
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents.[5]
Aqueous Water, BuffersSparingly SolubleSolubility is limited due to the hydrophobic biphenyl ring. Solubility increases significantly at higher pH as the acidic phenol is deprotonated to the more soluble phenoxide anion.[6]
Table 2: Recommended Storage Conditions for Solutions
Storage DurationTemperatureContainerAtmosphereLight Condition
Short-Term (< 72 hours) 2-8 °CTightly sealed glass vialAir (Inert gas preferred)Protected from light (Amber vial)
Long-Term (> 72 hours) ≤ -20 °CTightly sealed glass vialInert Gas (Argon or Nitrogen)Protected from light (Amber vial)

Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
  • Pre-Weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.062 mg of this compound (Molecular Weight: 206.19 g/mol ) using an analytical balance.

  • Dissolution: Transfer the solid to a 1 mL volumetric flask. Add approximately 0.7 mL of high-purity, anhydrous DMSO.

  • Solubilization: Cap the flask and vortex or sonicate at room temperature until all solid material is completely dissolved.

  • Final Volume: Carefully add DMSO to the 1 mL calibration mark. Invert the flask 10-15 times to ensure a homogenous solution.

  • Storage: Aliquot the solution into smaller volume amber vials, flush with nitrogen or argon if available, and store at -20°C.

Protocol 2: General Protocol for a Forced Degradation Study

This protocol helps identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Time-Zero Analysis: Immediately analyze an aliquot of the stock solution using a validated HPLC method to establish the initial purity and peak area (T=0 baseline).

  • Apply Stress Conditions: [7]

    • Acid Hydrolysis: Mix one part stock solution with one part 1M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix one part stock solution with one part 1M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix one part stock solution with one part 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours.

  • Sample Preparation for Analysis: After the specified stress period, allow samples to cool to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample kept at 4°C, using the same HPLC method as the T=0 sample.

  • Data Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. This information is critical for developing a stability-indicating method.

Visualizations: Workflows and Logic Diagrams

TroubleshootingWorkflow problem Problem: Inconsistent Experimental Results cause1 Potential Cause 1: Solution Degradation problem->cause1 cause2 Potential Cause 2: Incorrect Concentration problem->cause2 cause3 Potential Cause 3: Analytical Method Error problem->cause3 action1 Check Solution Age & Appearance. Is it old or discolored? cause1->action1 action4 Verify Concentration (HPLC, qNMR) cause2->action4 action5 Calibrate Instruments & Validate Method cause3->action5 action1->cause2 No action2 Prepare Fresh Solution from reliable solid stock. action1->action2 Yes action3 Re-run Experiment action2->action3 action4->action2 action5->action3

Caption: Troubleshooting workflow for inconsistent results.

StabilityStudyWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis (HCl, Heat) analysis Analyze Stressed Samples (HPLC) acid->analysis base Base Hydrolysis (NaOH, RT) base->analysis oxid Oxidation (H2O2, RT) oxid->analysis therm Thermal (Heat) therm->analysis photo Photolytic (UV/Vis Light) photo->analysis start Prepare Stock Solution t0 Time-Zero Analysis (HPLC) start->t0 stress Apply Stress (Parallel Samples) t0->stress end Compare Data: Assess Degradation analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Recrystallization of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-(2,4-Difluorophenyl)phenol. As a critical intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount. This document provides in-depth technical guidance and practical troubleshooting advice for the recrystallization of this compound.

Introduction to Recrystallization of this compound

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a polar biphenyl derivative, successful recrystallization is key to removing unreacted starting materials, byproducts, and other process-related impurities, ensuring the quality and integrity of the final product.

The structure of this compound, featuring a polar hydroxyl group and a larger, more nonpolar biphenyl core with electronegative fluorine atoms, presents unique challenges and opportunities in solvent selection and crystallization conditions. This guide will walk you through the critical parameters to control for achieving high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical initial step is solvent selection. An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at elevated temperatures (to be removed via hot filtration).[1] Given the polar phenolic group and the biphenyl structure, a range of solvents with varying polarities should be screened. A known successful recrystallization has been reported using isopropanol.[3]

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point. Highly impure samples can also exhibit a significant melting point depression, leading to oiling out.

  • Immediate Corrective Actions:

    • Add more solvent: This will decrease the saturation temperature of the solution.[5]

    • Reheat the solution: Ensure all the oil has redissolved.

    • Cool the solution slowly: Slow cooling is crucial to allow for proper crystal lattice formation. Rapid cooling often favors oiling out.[4]

    • Consider a different solvent or a mixed solvent system: A solvent with a lower boiling point might be necessary.

Q3: I am getting a very low yield of crystals. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[6] To remedy this, you can try to carefully evaporate some of the solvent and attempt to crystallize the compound again.[4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost. Ensure your filtration apparatus is pre-heated.[7]

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[6]

Q4: How can I induce crystallization if no crystals form after cooling?

A4: A supersaturated solution may resist crystallization. You can induce crystal formation by:

  • Scratching the inner surface of the flask: Use a glass rod to create a rough surface that can serve as a nucleation site for crystal growth.[6]

  • Seeding the solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[4]

  • Further cooling: If room temperature cooling does not yield crystals, try using an ice bath or even a colder bath, depending on the freezing point of your solvent.[7]

Q5: My final product is colored, but the pure compound should be white. How can I remove colored impurities?

A5: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb your target compound, leading to a lower yield.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated. 3. The difference in solubility between the hot and cold solvent is not significant enough.1. Boil off some of the solvent to increase the concentration and allow to cool again.[5] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[4][6] 3. Re-evaluate your solvent choice. A mixed solvent system may be necessary.
"Oiling Out" 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is too high relative to the compound's melting point. 4. Significant impurities are present, depressing the melting point.1. Add more of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.[5] 2. Allow the solution to cool more slowly. Insulating the flask can help.[4] 3. Select a solvent with a lower boiling point. 4. Consider a preliminary purification step or the use of activated charcoal.[5]
Poor Crystal Yield 1. Excessive solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that is not ice-cold. 4. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[1] 2. Use a pre-heated funnel and flask for hot filtration.[7] 3. Ensure the wash solvent is thoroughly chilled.[6] 4. Re-evaluate the solvent choice for one with lower cold solubility.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The cooling rate is too rapid.1. Reheat the solution and add a small amount of additional hot solvent.[5] 2. Insulate the flask to slow down the cooling process.[5]
Impurities Co-crystallize with the Product 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The cooling process was too fast, trapping impurities in the crystal lattice.1. Perform solvent screening to find a more selective solvent or solvent system. 2. Ensure slow and controlled cooling to allow for the formation of a pure crystal lattice.[5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for recrystallization from a single solvent, such as isopropanol.[3]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent provides the desired solubility profile.[8] A common approach is to use a "solvent" in which the compound is soluble and an "antisolvent" in which it is not.[9]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" (e.g., water) dropwise until the solution becomes faintly cloudy.[10]

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.[9]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration optional charcoal Add Activated Charcoal (if colored impurities) dissolve->charcoal optional cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool charcoal->hot_filtration collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvent soluble_hot Soluble in Hot Solvent? start->soluble_hot insoluble_cold Insoluble in Cold Solvent? soluble_hot->insoluble_cold Yes bad_solvent Discard Solvent soluble_hot->bad_solvent No good_solvent Good Single Solvent insoluble_cold->good_solvent Yes mixed_solvent Consider for Mixed Solvent System insoluble_cold->mixed_solvent No

References

Preventing polyalkylation in ortho-phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Selective Phenol Alkylation

Welcome to the technical support center for ortho-phenol synthesis. As researchers and drug development professionals, you are aware that alkylated phenols are crucial building blocks for a vast array of pharmaceuticals and advanced materials.[1] However, their synthesis is often plagued by challenges, most notably the lack of regioselectivity and the propensity for polyalkylation during classical electrophilic substitution reactions like the Friedel-Crafts alkylation.[2][3]

This guide is designed to move beyond textbook descriptions and provide you with field-proven insights and actionable troubleshooting strategies. We will delve into the mechanistic underpinnings of why these side reactions occur and equip you with the knowledge to control your experiments, ensuring high yields of the desired ortho-alkylated mono-substituted product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing phenol alkylation. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What is polyalkylation in the context of phenol synthesis, and why does it occur?

A1: Polyalkylation is a common side reaction where multiple alkyl groups are added to the phenol ring.[4] This happens because the first alkyl group introduced onto the ring is an electron-donating group. This donation of electron density activates the aromatic ring, making the monoalkylated product more nucleophilic and thus more reactive than the starting phenol.[5][6][7] Consequently, it readily undergoes a second, or even third, alkylation reaction, leading to a mixture of di- and tri-alkylated products and reducing the yield of the desired compound.[4]

Q2: My reaction is producing a mix of ortho and para isomers. What factors control regioselectivity?

A2: The hydroxyl group of phenol is an ortho, para-directing group. The distribution between these two isomers is a delicate balance of electronic and steric factors.

  • Electronic Factors: The ortho positions are electronically favored due to the proximity of the activating hydroxyl group.

  • Steric Hindrance: The para position is sterically less hindered, making it more accessible, especially for bulky alkylating agents.

  • Catalyst Interaction: Certain catalysts can chelate with the phenolic oxygen, sterically blocking the ortho positions or, conversely, directing the electrophile specifically to the ortho position. For instance, aluminum thiophenoxide has been shown to be an effective ortho-directing catalyst.[8]

  • Temperature: Higher temperatures often favor the thermodynamically more stable para product, while lower temperatures can favor the kinetically controlled ortho product.

Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the former?

A3: Phenol is an ambient nucleophile, meaning it can react at two different positions: the aromatic ring (C-alkylation) or the hydroxyl oxygen (O-alkylation).

  • O-alkylation results in the formation of a phenyl ether. This pathway is often kinetically favored.[9]

  • C-alkylation (the desired reaction for this guide) results in the formation of an alkylphenol. The choice between these pathways is heavily influenced by reaction conditions. The use of strong acid catalysts, such as in Friedel-Crafts reactions, typically promotes C-alkylation by generating a carbocation that acts as the electrophile for the aromatic ring.[4][10] Conversely, conditions that favor the formation of a phenoxide ion (e.g., using a base) can increase the likelihood of O-alkylation, especially with alkyl halides.

Troubleshooting Guide: From Problem to Solution

This guide is structured by common issues encountered in the lab. For each issue, we identify potential causes and provide validated solutions.

Issue 1: Excessive Polyalkylation Products Observed

You run your reaction and find that while the starting material is consumed, your desired mono-alkylated product is a minor component in a mixture of di- and tri-alkylated species.

G start High Polyalkylation Observed check_stoich Check Phenol:Alkylating Agent Ratio start->check_stoich is_excess Is Phenol in Large Excess (≥5:1)? check_stoich->is_excess increase_excess SOLUTION: Increase Phenol Excess is_excess->increase_excess No check_conditions Review Reaction Conditions is_excess->check_conditions Yes is_temp_high Is Temperature > Ambient? check_conditions->is_temp_high lower_temp SOLUTION: Lower Temperature (e.g., 0°C to RT) Reduce Reaction Time is_temp_high->lower_temp Yes check_catalyst Evaluate Catalyst Activity is_temp_high->check_catalyst No is_catalyst_strong Using Strong Lewis Acid (e.g., AlCl₃)? check_catalyst->is_catalyst_strong milder_catalyst SOLUTION: Use Milder Catalyst (e.g., FeCl₃, Zeolite) or a Shape-Selective Catalyst is_catalyst_strong->milder_catalyst Yes consider_acylation Consider Alternative Strategy: Friedel-Crafts Acylation followed by Reduction is_catalyst_strong->consider_acylation No / Still Fails

Caption: A logical workflow for diagnosing and solving excessive polyalkylation.

Potential Cause A: Unfavorable Stoichiometry

  • Causality: If the mono-alkylated product is more reactive than the starting phenol, it will effectively compete for the alkylating agent.[5] A 1:1 stoichiometry almost guarantees polyalkylation.

  • Solution: Employ a large excess of the phenol substrate relative to the alkylating agent (e.g., 5:1 or greater). This statistically favors the reaction of the electrophile with the more abundant starting material, suppressing the second alkylation step.[3][5]

Potential Cause B: High Reaction Temperature or Extended Reaction Time

  • Causality: Higher temperatures provide the activation energy needed to overcome the barrier for a second alkylation. Longer reaction times simply allow more opportunity for the side reaction to occur.

  • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.[5]

Potential Cause C: The Inherent Reactivity of the Product (The Acylation Workaround)

  • Causality: This is the fundamental challenge of Friedel-Crafts alkylation. The activating nature of the alkyl group cannot be changed.

  • Solution: The most robust method to prevent polyalkylation is to avoid it entirely by performing a Friedel-Crafts acylation followed by reduction .[5] The acyl group is strongly electron-withdrawing and deactivates the aromatic ring, effectively shutting down any further substitution.[5][6][11] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.

G cluster_0 Direct Alkylation Pathway cluster_1 Acylation-Reduction Pathway phenol_a Phenol mono_alkyl Mono-alkylated Product (ACTIVATED RING) phenol_a->mono_alkyl + R-X, AlCl₃ poly_alkyl Poly-alkylated Byproducts mono_alkyl->poly_alkyl + R-X, AlCl₃ (Undesired Reaction) phenol_b Phenol acyl_phenol Acylated Product (DEACTIVATED RING) phenol_b->acyl_phenol + Acyl-Cl, AlCl₃ no_poly No Further Reaction acyl_phenol->no_poly final_product Mono-alkylated Product acyl_phenol->final_product Reduction (e.g., Zn(Hg), HCl)

Caption: Comparison of direct alkylation versus the safer acylation-reduction strategy.

Issue 2: Poor Ortho-Selectivity (High Para-Isomer Formation)

You have successfully achieved mono-alkylation, but the major product is the para-isomer, and you require the ortho-substituted compound.

Potential Cause A: Steric Hindrance

  • Causality: A bulky alkylating agent (e.g., a tertiary alkyl halide) or a phenol with existing substituents near the hydroxyl group will sterically favor attack at the more accessible para position.

  • Solution: If possible, use a less hindered alkylating agent. More effectively, employ a catalyst system known to direct ortho-alkylation. Rhenium carbonyl complexes (e.g., Re₂(CO)₁₀) have been shown to be highly selective for ortho-alkylation and stop at mono-alkylation.[2] This is because the reaction proceeds via a mechanism where the phenolic hydroxyl group is essential for promoting the reaction at the adjacent position.[2]

Potential Cause B: Thermodynamic Control

  • Causality: The para-isomer is often the thermodynamically more stable product. At higher temperatures or with catalysts that can promote isomerization, the product mixture will equilibrate to favor the para-isomer.

  • Solution: Use milder reaction conditions (lower temperature). Additionally, consider catalysts that operate under kinetic control and favor the ortho position. Zeolite catalysts, for instance, can provide shape selectivity based on their pore structure, favoring the formation of one isomer over another. A cooperative dual catalytic system of Pd/C and Sc(OTf)₃ has also been developed for highly selective ortho-alkylation with primary alcohols.[1][12][13]

Key Protocols for Controlled Ortho-Alkylation

Below are summarized protocols for key strategies discussed. Note: These are generalized procedures. Always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Ortho-Selective Alkylation using a Rhenium Catalyst[2]

This method is highly effective for achieving both ortho-selectivity and preventing polyalkylation.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add phenol (1.0 equiv), the alkene (e.g., 1-decene, 1.5 equiv), and a solvent such as mesitylene.

  • Catalyst Addition: Add the dirhenium decacarbonyl (Re₂(CO)₁₀) catalyst (e.g., 2 mol%).

  • Reaction: Heat the mixture to a high temperature (e.g., 160-180 °C) and stir for the required time (monitor by TLC/GC). The reaction stops at mono-alkylation.[2]

  • Workup: After cooling, the product can be purified using standard techniques like distillation or column chromatography.

Protocol 2: The Friedel-Crafts Acylation-Reduction Strategy[5]

This two-step process is the most reliable way to achieve a pure, mono-alkylated product without poly-substitution.

Part A: Friedel-Crafts Acylation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equiv) in a suitable solvent (e.g., dichloromethane, DCE).

  • Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add the acyl chloride (1.0 equiv) dropwise.

  • Substrate Addition: Add the phenol (1.0 equiv), dissolved in the same solvent, to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the resulting ketone.[11]

Part B: Clemmensen Reduction of the Ketone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, a co-solvent (e.g., toluene), and the acyl-phenol from Part A.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Periodically add more concentrated HCl.

  • Workup: After completion, cool the mixture, separate the organic layer, wash sequentially with water and sodium bicarbonate solution, dry, and concentrate to yield the final ortho-alkylated phenol.[5]

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Phenol Alkylation

Catalyst SystemTypical SelectivityPolyalkylation RiskKey Advantages/Disadvantages
AlCl₃ / FeCl₃ Mixture of ortho and paraHigh Inexpensive, widely used; poor control over selectivity and polyalkylation.[2][4]
Zeolites (e.g., H-BEA) Shape-selective (para often favored)Moderate to HighReusable, can be tuned for specific isomers; requires higher temperatures.
Aluminum Thiophenoxide High ortho-selectivityModerateExcellent ortho-directing capabilities for specific substrates.[8]
Re₂(CO)₁₀ Exclusive ortho-selectivityVery Low Excellent mono- and ortho-selectivity; requires high temperatures and specialized catalyst.[2]
Pd/C + Sc(OTf)₃ High ortho-selectivityLowUses primary alcohols as alkylating agents, sustainable; dual-catalyst system.[1][13]

References

Technical Support Center: Best Practices for the Scale-Up Synthesis of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(2,4-Difluorophenyl)phenol is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its biaryl structure, featuring a fluorinated phenyl ring, imparts unique electronic and metabolic properties to target molecules. While several synthetic routes exist, scaling the synthesis from the bench to production presents significant challenges, including maintaining yield, controlling impurity profiles, and ensuring process safety. This guide provides in-depth technical support, troubleshooting advice, and best practices, focusing on the most robust and scalable methods for its preparation.

Section 1: Recommended Synthetic Pathway for Scale-Up: The Suzuki-Miyaura Coupling

For the industrial-scale synthesis of this compound, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the superior choice.[1] It offers high functional group tolerance, generally mild reaction conditions, and a favorable environmental profile compared to alternatives like the classic Ullmann condensation or multi-step Friedel-Crafts acylation routes.[2][3][4] The preferred pathway involves the coupling of 4-bromophenol with 2,4-difluorophenylboronic acid.

G cluster_reaction Suzuki-Miyaura Coupling SM1 4-Bromophenol Reaction Reaction Mixture (Heat, Inert Atmosphere) SM1->Reaction SM2 2,4-Difluorophenylboronic Acid SM2->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Aqueous Base (e.g., K2CO3) Base->Reaction Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Work-up (Phase Separation, Extractions) Reaction->Workup Purification Purification (Charcoal, Filtration, Crystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Recommended workflow for the scale-up synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Suzuki-Miyaura coupling for this specific target.

Question: My reaction has stalled, and GC-MS analysis shows significant amounts of unreacted 4-bromophenol. What are the likely causes and solutions?

Answer: A stalled reaction is a frequent scale-up challenge and can typically be attributed to three main factors: catalyst deactivation, insufficient base, or poor mass transfer.

  • Causality (Catalyst Deactivation): The active Pd(0) species in the catalytic cycle is susceptible to oxidation to Pd(II) if oxygen is present, rendering it inactive.[5] On a larger scale, ensuring a truly inert atmosphere is more difficult. Furthermore, the phosphine ligands used to stabilize the palladium can themselves be oxidized.

  • Troubleshooting Steps:

    • Improve Inerting: Ensure your reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. For large volumes, multiple vacuum/backfill cycles are more effective than a simple continuous purge.

    • Degas Solvents: Solvents, especially water, can contain significant dissolved oxygen.[2] Degas all solvents thoroughly before use by sparging with an inert gas for 30-60 minutes or via freeze-pump-thaw cycles for smaller scales.

    • Check Ligand Integrity: If using air-sensitive phosphine ligands, handle them in a glovebox and ensure they are of high purity. Consider using more robust, electron-rich, and bulky biarylphosphine ligands (e.g., SPhos, XPhos) which are designed to resist degradation and promote the crucial reductive elimination step.[6]

    • Evaluate Base Stoichiometry and Strength: The base is critical for activating the boronic acid.[4] Inadequate base can halt the reaction. Ensure at least 2-3 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are used. Ensure the base is fully dissolved in the aqueous phase for efficient reaction.

Question: I'm observing a significant amount of 4,4'-biphenol and 2,2',4,4'-tetrafluorobiphenyl as byproducts. How can I minimize this homocoupling?

Answer: The formation of homocoupled byproducts arises from side reactions of the starting materials. 2,2',4,4'-tetrafluorobiphenyl comes from the self-coupling of the boronic acid, while 4,4'-biphenol can arise from the coupling of the starting bromophenol.

  • Causality (Boronic Acid Homocoupling): This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium. It is particularly problematic with electron-rich boronic acids, although 2,4-difluorophenylboronic acid is moderately electron-deficient.

  • Causality (Aryl Halide Homocoupling): This can occur under certain conditions, especially at very high temperatures or with highly active catalysts.

  • Troubleshooting Steps:

    • Strict Oxygen Exclusion: As with catalyst deactivation, rigorously excluding oxygen is the primary method to prevent boronic acid homocoupling.[2]

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This ensures the aryl halide is consumed efficiently, but a large excess can lead to more homocoupling and purification challenges.

    • Optimize Reaction Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. Aim for the lowest temperature that provides a reasonable reaction time (often 80-100 °C for toluene/water systems).[6]

    • Control Addition Rate: In a large-scale batch, consider adding the boronic acid solution portion-wise or as a slow feed to maintain a low instantaneous concentration, which can suppress the second-order homocoupling reaction relative to the desired cross-coupling.

Question: During work-up, I'm struggling with a dark-colored product and residual palladium in my final material. How can I effectively purify the product?

Answer: Dark coloration is typically due to residual palladium black and other polymeric impurities. Removing palladium to the low ppm levels required for pharmaceutical intermediates is a critical scale-up challenge.

  • Causality (Palladium Precipitation): The palladium catalyst can precipitate as fine black particles (palladium black) during the reaction or work-up, which can be difficult to filter and may contaminate the product.

  • Troubleshooting Steps:

    • Hot Filtration: After the reaction is complete but before the final work-up and crystallization, consider a hot filtration of the organic phase through a bed of Celite®. This can remove a significant portion of the precipitated palladium.

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) and treat with 1-5 wt% activated carbon.[7] Stir for 1-2 hours at room temperature or slightly elevated temperature, then filter through Celite®. This is highly effective at adsorbing both palladium and other color bodies.

    • Palladium Scavengers: For very low palladium specifications, use a specialized scavenger. After the primary work-up, treat the organic solution containing the product with a silica-based scavenger functionalized with thiols or amines. Stir for several hours, then filter to remove the scavenger with the bound palladium.

    • Optimized Crystallization: A well-designed crystallization step is crucial for purification.[8] For this compound, a mixed solvent system like Toluene/Heptane or Ethyl Acetate/Hexanes can be effective. Ensure slow cooling to promote the growth of large, pure crystals, which will exclude impurities in the mother liquor.

Section 3: Frequently Asked Questions (FAQs)

Q1: For the Suzuki coupling, should I use 4-bromophenol or 4-iodophenol?

A1: From a reactivity standpoint, 4-iodophenol is more reactive than 4-bromophenol in the oxidative addition step of the Suzuki reaction.[4] However, on a commercial scale, 4-bromophenol is significantly less expensive and more readily available. With modern, highly active palladium catalysts (e.g., Pd(OAc)₂ with SPhos), the lower reactivity of the bromide is easily overcome, making 4-bromophenol the preferred starting material for a cost-effective scale-up process.

Q2: What is the optimal catalyst loading, and how can I minimize it for large-scale production?

A2: For initial lab-scale development, a catalyst loading of 1-2 mol% is common. For scale-up, the goal is to reduce this to <0.1 mol% to minimize cost and reduce the purification burden. To achieve this, use a highly efficient ligand system (e.g., bulky biarylphosphines) and ensure optimal reaction conditions (good mixing, strict inerting, proper temperature control). A high-purity raw material source is also crucial, as impurities can act as catalyst poisons.

Q3: What are the primary safety hazards I should be aware of during scale-up?

A3: The primary hazards include:

  • Flammable Solvents: Toluene, THF, and other ether solvents are highly flammable.[9] Ensure the reactor is properly grounded and use intrinsically safe equipment.

  • Pyrophoric Reagents: While not used in the Suzuki route, if you are preparing the boronic acid via a Grignard[10][11] or organolithium route, these reagents are pyrophoric and react violently with water.

  • Exothermic Reactions: The Suzuki coupling can be exothermic. On a large scale, this heat must be managed effectively to prevent a runaway reaction. Ensure adequate reactor cooling capacity and consider controlling the addition rate of one of the reagents.

  • Base Handling: Using strong bases like sodium hydroxide requires appropriate personal protective equipment (PPE) to prevent chemical burns.

Q4: How can I ensure my boronic acid is of sufficient quality for the reaction?

A4: 2,4-Difluorophenylboronic acid can undergo dehydration to form an anhydride (a trimeric boroxine). This is often not detrimental as the boroxine will hydrolyze back to the active boronic acid under the aqueous reaction conditions. However, a key impurity to monitor for is protodeboronation, which results in 1,3-difluorobenzene. The quality of the boronic acid should be checked by NMR or HPLC before use. High-purity starting material is essential for a clean, high-yielding reaction.[12][13]

Section 4: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)

  • Reactor Setup: To a 1L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol (86.5 g, 0.5 mol), 2,4-difluorophenylboronic acid (94.8 g, 0.6 mol, 1.2 equiv), and potassium carbonate (138.2 g, 1.0 mol, 2.0 equiv).

  • Solvent Addition & Inerting: Add toluene (400 mL) and water (100 mL). Seal the reactor and purge the system with nitrogen for 30 minutes while stirring.

  • Catalyst Addition: In a separate flask under nitrogen, prepare a solution of Palladium(II) Acetate (0.56 g, 0.0025 mol, 0.5 mol%) and SPhos (2.05 g, 0.005 mol, 1.0 mol%) in degassed toluene (50 mL). Add this catalyst solution to the reactor via cannula.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the mixture to 60 °C. Separate the aqueous layer. Wash the organic layer with 2M HCl (150 mL) and then with brine (150 mL).

  • Purification: Treat the organic layer with activated charcoal (5 g) at 60 °C for 1 hour. Filter the hot solution through a pad of Celite®. Concentrate the filtrate under reduced pressure to approximately one-third of its volume.

  • Crystallization: Slowly add n-heptane (300 mL) to the warm toluene solution until turbidity is observed. Cool the mixture slowly to 0-5 °C and hold for 2-4 hours.

  • Isolation: Filter the resulting solid, wash with cold heptane, and dry in a vacuum oven at 50 °C to yield this compound as a white to off-white solid.

Protocol 2: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, providing a basis for troubleshooting catalyst-related issues.

Suzuki_Cycle cluster_cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Pd(II) Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Pd(II) Diaryl Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (4-Bromophenol) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., OH⁻) ArB->Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Section 5: Data Summaries

Table 1: Comparison of Typical Suzuki Coupling Parameters

ParameterLaboratory ScalePilot / Production ScaleRationale for Change
Aryl Halide 4-Iodophenol4-BromophenolCost and availability are primary drivers for scale-up.[7][14]
Catalyst Loading 1 - 2 mol%0.05 - 0.5 mol%Minimizes cost and simplifies palladium removal.
Ligand PPh₃, Pd(PPh₃)₄Buchwald/Hartwig ligands (SPhos, XPhos)Higher activity and stability allow for lower catalyst loading and broader substrate scope.[6]
Base Na₂CO₃, K₂CO₃K₂CO₃, K₃PO₄Stronger bases can accelerate the reaction, especially with less reactive bromides.
Solvent Dioxane, DMF, TolueneToluene/Water, 2-MeTHFAvoids reprotoxic solvents like DMF and facilitates easier work-up and phase separation.

Table 2: Common Impurities and Recommended Removal Strategy

ImpuritySourceRecommended Removal Method
Unreacted 4-Bromophenol Incomplete reactionAcid/base extraction during work-up (phenol is acidic), followed by recrystallization.
Unreacted Boronic Acid Excess reagentAqueous wash/extraction during work-up.
Homocoupled Byproducts Side reactionsRecrystallization. The different symmetry and polarity often allow for separation.
Residual Palladium CatalystActivated carbon treatment, filtration, use of palladium scavengers.[7]
Phosphine Oxides Ligand oxidationColumn chromatography (lab scale) or multiple recrystallizations (large scale).

References

Technical Support Center: Catalyst Selection and Optimization for Difluorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluorobiphenyl synthesis. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions. Moving beyond simple protocols, we will explore the causality behind catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup of catalytic systems for difluorobiphenyl synthesis, primarily focusing on the Suzuki-Miyaura coupling reaction, a cornerstone method for C-C bond formation.[1]

Q1: What is the recommended starting point for a catalytic system in difluorobiphenyl synthesis via Suzuki-Miyaura coupling?

A robust starting point involves a palladium(II) precatalyst paired with a sterically hindered, electron-rich phosphine ligand. A typical system includes:

  • Ligand: A biaryl phosphine ligand such as SPhos or XPhos is highly recommended.[3] These ligands are crucial for stabilizing the Pd(0) center and facilitating the key steps of the catalytic cycle, especially with challenging substrates like fluorinated aryl halides.[4][5]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is standard. The base activates the boronic acid, facilitating the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent and water, such as Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O, is commonly used.[7] The aqueous phase is critical for dissolving the base and promoting the reaction.

The choice of coupling partners is also vital. While aryl chlorides are more economical, they are less reactive than bromides or iodides. For initial attempts, coupling a 4-fluorophenylboronic acid with a 4-fluoroaryl bromide is a reliable starting point.[7][8]

Q2: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos preferred over simpler ligands like PPh₃ for this synthesis?

The superiority of bulky, electron-rich "Buchwald-type" ligands stems from their profound impact on the three key stages of the Suzuki-Miyaura catalytic cycle:

  • Accelerated Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the aryl-halide bond. This is particularly important for less reactive aryl chlorides.

  • Facilitated Reductive Elimination: The steric bulk of ligands like SPhos and XPhos creates a congested coordination sphere around the palladium. This steric pressure promotes the final, product-forming reductive elimination step, releasing the difluorobiphenyl product and regenerating the active Pd(0) catalyst.[4]

  • Enhanced Catalyst Stability: These ligands form stable, well-defined complexes with palladium, preventing the precipitation of palladium black and leading to longer catalyst lifetimes and higher overall turnover numbers.[9]

In contrast, simpler ligands like Triphenylphosphine (PPh₃) often require higher temperatures and catalyst loadings and may fail entirely with challenging or sterically hindered fluorinated substrates.[10]

Table 1: Comparison of Common Phosphine Ligands for Suzuki-Miyaura Coupling
LigandStructure TypeKey CharacteristicsOptimal Applications
PPh₃ (Triphenylphosphine)Monodentate, BasicSimple, inexpensive, air-stable.Simple, unhindered aryl iodides and bromides. Often struggles with aryl chlorides or fluorinated substrates.
SPhos Bulky Biaryl PhosphineHighly electron-rich and sterically demanding. Forms highly active catalysts.[3]General-purpose for challenging substrates, including heteroaryl chlorides and hindered biaryl synthesis. Excellent for fluorinated systems.[3][4]
XPhos Bulky Biaryl PhosphineVery bulky, promoting reductive elimination. Effective for C-N and C-C couplings.[3]Aryl sulfonates, hindered substrates, and amination reactions. Also highly effective for Suzuki couplings.[3]
Pd(dppf)Cl₂ Ferrocenyl Ligand PrecatalystAir-stable, reliable precatalyst. The dppf ligand has a large "bite angle".Broad utility, particularly good for substrates prone to β-hydride elimination. A reliable choice for many standard couplings.

Troubleshooting Guide: From Low Yields to Side Reactions

This section provides a systematic approach to diagnosing and solving common experimental problems.

Q3: My reaction yield is low, and I've recovered unreacted starting material. What is the most likely cause?

Low conversion is often a sign of an inactive or deactivated catalyst. A logical workflow is essential to pinpoint the issue. The primary suspects are reagent quality and the reaction atmosphere.

G cluster_reagents Reagent Checks cluster_atmosphere Atmosphere Control cluster_conditions Condition Optimization start Low Yield with Unreacted Starting Material reagents Step 1: Verify Reagent Quality & Integrity start->reagents atmosphere Step 2: Check Reaction Atmosphere reagents->atmosphere If reagents are verified boronic Boronic Acid Quality: - Prone to protodeboronation? - Use fresh or re-purify. catalyst Catalyst/Ligand Activity: - Phosphine ligands can oxidize. - Use fresh catalyst/ligand from inert storage. solvent Solvent & Base Purity: - Use anhydrous, degassed solvents. - Ensure base is pure and dry. conditions Step 3: Optimize Reaction Conditions atmosphere->conditions If atmosphere is inert degassing Is degassing sufficient? - O₂ is a potent catalyst poison. - Perform 3x vacuum/inert gas cycles. - Sparge solvent with Ar/N₂. result Improved Yield conditions->result temp Increase Temperature: - Reaction may be too slow. - Incrementally increase temp (e.g., 80°C -> 100°C). time Extend Reaction Time: - Monitor by TLC/LC-MS until SM is consumed. catalyst_load Increase Catalyst Loading: - If deactivation is suspected, increase loading (e.g., 1 mol% -> 2 mol%).

Causality Explained:

  • Reagent Integrity: Fluorinated boronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond.[2][11] This is a major cause of low yields. Phosphine ligands are easily oxidized by air, rendering them ineffective at coordinating to palladium.[2]

  • Atmosphere: Oxygen is a notorious poison for Pd(0) catalysts. It can oxidatively deactivate the active catalyst, leading to the formation of palladium black and halting the catalytic cycle.[1][12] Rigorous degassing of solvents and the reaction vessel is non-negotiable.[2]

Q4: I am observing a significant amount of a homocoupled byproduct (e.g., 4,4'-bifluorobiphenyl from 4-fluorophenylboronic acid). How can I minimize this?

Homocoupling is a common side reaction, especially when using Pd(II) precatalysts in the presence of oxygen.[1] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[12]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[1]

  • Use a Precatalyst: Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for rapid generation of the active monoligated Pd(0) species. This can accelerate the desired cross-coupling pathway, outcompeting the slower homocoupling side reaction.[13]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Ensure precise measurement of your reagents.

Q5: My reaction with an aryl chloride is not working, even with an advanced ligand. What adjustments should I consider?

Aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond.[12] Failure to couple them requires a more aggressive and specialized catalyst system.

Key Adjustments for Aryl Chlorides:

  • Stronger Base: Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄) or alkoxides (e.g., NaOt-Bu, LHMDS). Stronger bases can accelerate the formation of the active boronate species required for transmetalation.

  • Ligand Choice: While SPhos and XPhos are excellent, for particularly stubborn aryl chlorides, consider even more specialized ligands designed for C-Cl activation.

  • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) to facilitate the challenging oxidative addition step. Solvents with higher boiling points like toluene or t-amyl alcohol may be necessary.

  • Anhydrous Conditions: Unlike many Suzuki couplings that benefit from water, reactions with very strong bases like alkoxides must be run under strictly anhydrous conditions to prevent base decomposition.

Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene using a modern catalyst system.

// Nodes for the cycle pd0 [label="L₂Pd⁰\n(Active Catalyst)", fontcolor="#34A853"]; ox_add [label="Oxidative\nAddition", shape=oval, style=filled, fillcolor="#F1F3F4"]; pd2_complex [label="[Ar¹-Pdᴵᴵ-X]\n | \n L₂", fontcolor="#4285F4"]; transmetal [label="Transmetalation", shape=oval, style=filled, fillcolor="#F1F3F4"]; pd2_biaryl [label="[Ar¹-Pdᴵᴵ-Ar²]\n | \n L₂", fontcolor="#4285F4"]; red_elim [label="Reductive\nElimination", shape=oval, style=filled, fillcolor="#F1F3F4"];

// Nodes for inputs/outputs ar1x [label="Ar¹-X\n(1-Bromo-4-fluorobenzene)"]; ar2b [label="Ar²-B(OH)₂\n(4-Fluorophenylboronic acid)\n+ Base"]; product [label="Ar¹-Ar²\n(4,4'-Difluorobiphenyl)", fontcolor="#EA4335"];

// Edges to define the cycle pd0 -> ox_add [dir=none]; ox_add -> pd2_complex; pd2_complex -> transmetal [dir=none]; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim [dir=none]; red_elim -> pd0;

// Edges for inputs/outputs ar1x -> ox_add; ar2b -> transmetal; red_elim -> product; } dot Caption: The Suzuki-Miyaura catalytic cycle for difluorobiphenyl synthesis.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)

  • SPhos (2.2 mol%)[11]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed (to make 0.2 M solution)

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of argon, add the degassed toluene and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4,4'-difluorobiphenyl.

References

Laboratory work-up procedure for 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for 4-(2,4-Difluorophenyl)phenol. This document, structured in a question-and-answer format, serves as a comprehensive resource for troubleshooting common issues encountered during the synthesis, purification, and analysis of this important chemical intermediate.

I. Synthesis & Reaction Troubleshooting

This section addresses common questions and issues related to the chemical synthesis of this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Question: What is the most reliable and scalable method for synthesizing this compound in a laboratory setting?

Answer: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and robust method for forming the C-C bond between the two phenyl rings. This approach typically involves the palladium-catalyzed reaction between a protected phenol derivative (like 4-methoxyphenylboronic acid) and a difluorohalobenzene (like 1-bromo-2,4-difluorobenzene), followed by a deprotection step (e.g., demethylation) to yield the final phenol. This method is favored for its high functional group tolerance, generally good yields, and the commercial availability of the necessary reagents.

Question: My Suzuki coupling reaction resulted in a low yield of the desired 4-(2,4-Difluorophenyl)anisole intermediate. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki couplings are a common issue that can often be traced to a few key factors:

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its deactivation due to oxygen exposure or impurities can halt the catalytic cycle. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.

  • Inefficient Base: The choice and quality of the base are critical. An insufficiently strong or poorly soluble base (like potassium carbonate or phosphate) will inhibit the crucial transmetalation step. Ensure the base is finely powdered and dry. Switching to a stronger base or using a phase-transfer catalyst in some systems can improve results.

  • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form unreactive boroxine anhydrides upon storage. Use fresh, high-purity boronic acid or verify its quality before use.

  • Side Reactions: A significant side reaction is the homocoupling of the boronic acid. This is often observed when the oxidative addition of the aryl halide to the palladium catalyst is slow. You may need to screen different palladium catalysts and ligands to optimize the reaction kinetics.

Workflow for Synthesizing and Purifying this compound

G Figure 1: General Laboratory Workflow cluster_synthesis Synthesis Stage cluster_deprotection Deprotection cluster_purification Purification & QC A Reactants (e.g., 4-Methoxyphenylboronic Acid + 1-Bromo-2,4-difluorobenzene) B Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Inert Atmosphere A->B C Crude Intermediate (4-(2,4-Difluorophenyl)anisole) B->C D Demethylation (e.g., BBr₃ or HBr/AcOH) C->D E Crude Product (this compound) D->E F Work-up & Purification (e.g., Extraction, Recrystallization) E->F G Analytical QC (HPLC, NMR, GC-MS) F->G H Pure Product >98% G->H

Caption: General workflow from synthesis to quality control.

II. Purification Challenges

Purification is critical for removing unreacted starting materials, catalyst residues, and reaction by-products.

Question: After synthesis and work-up, my product is an impure oil/waxy solid. What is the best method for purification?

Answer: For this compound, which is a solid at room temperature, recrystallization is often the most effective and scalable purification technique. A common procedure involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent (mother liquor). A suitable solvent system might be a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or isopropanol. Column chromatography over silica gel can also be used but is generally less efficient for large quantities.

Question: I performed a recrystallization, but the purity, as determined by HPLC, only marginally improved. What went wrong?

Answer: This suggests that the chosen solvent system is not optimal for separating the product from its key impurities.

  • Impurity Co-crystallization: If an impurity has a very similar polarity and structure to the product, it may co-crystallize. You need to screen for a new solvent or solvent system that can better discriminate between the two.

  • Insufficient Solvent: Using too little solvent may cause the product to "crash out" of solution rapidly upon cooling, trapping impurities within the crystal lattice. Ensure the crude material is fully dissolved at the boiling point of the solvent.

  • Cooling Too Quickly: Rapid cooling promotes the formation of small, often less pure crystals. A slow, controlled cooling process, followed by a period at a lower temperature (e.g., 0-4 °C), allows for the growth of larger, higher-purity crystals.

Troubleshooting Low Purity After Initial Purification

G Figure 2: Troubleshooting Low Purity Start Purity < 95% by HPLC after initial purification IdentifyMS Identify Impurity by LC-MS Start->IdentifyMS CheckSM Check for Unreacted Starting Materials ActionRecrys Action: Re-recrystallize with a different solvent system (e.g., Toluene/Heptane) CheckSM->ActionRecrys CheckSide Check for Side Products (e.g., Homocoupled Species) CheckSide->ActionRecrys ActionChrom Action: Consider Column Chromatography ActionRecrys->ActionChrom If purity still low IdentifyMS->CheckSM IdentifyMS->CheckSide

Validation & Comparative

A Comparative Analysis of 4-(2,4-Difluorophenyl)phenol and Other Halogenated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-(2,4-Difluorophenyl)phenol with other key halogenated phenols, namely 4-chlorophenol and 4-bromophenol. It is designed for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the physicochemical properties, synthesis, and biological activities of these compounds. This document synthesizes experimental data and established scientific principles to offer a comprehensive resource for informed decision-making in research and development.

Introduction: The Significance of Halogenation in Phenolic Compounds

Phenolic compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical reactivity.[1] The introduction of halogen atoms onto the phenol ring can dramatically alter a molecule's physicochemical and biological properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This guide focuses on this compound, a biaryl phenol with a distinct difluorophenyl moiety, and compares it to the more traditional monohalogenated phenols, 4-chlorophenol and 4-bromophenol. Understanding the structure-activity relationships (SAR) among these compounds is critical for the rational design of novel therapeutics and advanced materials.

Physicochemical Properties: A Comparative Overview

The nature and position of the halogen atom(s) significantly influence the electronic and lipophilic character of phenolic compounds, which in turn dictates their reactivity and pharmacokinetic profiles.

PropertyThis compound4-Chlorophenol4-Bromophenol
Molecular Formula C₁₂H₈F₂O[2]C₆H₅ClO[3]C₆H₅BrO[4]
Molecular Weight 206.19 g/mol [2]128.56 g/mol [3]173.01 g/mol [4]
Appearance White to off-white solidWhite crystalline solid[5]White to off-white crystalline solid[4]
Melting Point (°C) 152-154[6]43.1[3]63-67[4]
Boiling Point (°C) Not available219[3]236-238[4]
pKa Estimated ~9.2-9.6*9.41[3]9.17[7]
logP (calculated) ~3.5-4.0**2.392.59
Water Solubility Slightly soluble[8]27.1 g/L[3]Slightly soluble[4]

*Note on logP Estimation: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While an experimentally determined value for this compound is not available in the search results, its calculated logP is expected to be higher than that of 4-chlorophenol and 4-bromophenol due to the presence of the additional phenyl ring.

Synthesis of Halogenated Phenols

The synthetic routes to these compounds are well-established, with the choice of method often depending on the desired scale and purity.

Synthesis of this compound

A common route to this compound involves a multi-step process, often starting from 2,4-difluorobiphenyl. One patented method involves the following key transformations:

  • Friedel-Crafts Acylation: 2,4-Difluorobiphenyl is acylated to introduce an acetyl group at the 4-position of the unsubstituted phenyl ring.

  • Baeyer-Villiger Oxidation: The resulting ketone is then oxidized to an acetate ester.

  • Hydrolysis: Finally, the ester is hydrolyzed to yield this compound.[6]

Synthesis of this compound A 2,4-Difluorobiphenyl B 4-Acetyl-2',4'-difluorobiphenyl A->B Friedel-Crafts Acylation C 4-(2,4-Difluorophenyl)phenyl acetate B->C Baeyer-Villiger Oxidation D This compound C->D Hydrolysis

Synthetic pathway for this compound.
Synthesis of 4-Chlorophenol

4-Chlorophenol is typically synthesized by the direct chlorination of phenol. The reaction conditions, particularly the solvent, can influence the regioselectivity. Using a polar solvent favors the formation of the 4-chloro isomer.[3] An alternative laboratory-scale preparation involves the reaction of phenol with sulfuryl chloride.[9]

Synthesis of 4-Chlorophenol A Phenol B 4-Chlorophenol A->B Chlorination (e.g., with SO₂Cl₂)

Synthesis of 4-Chlorophenol from Phenol.
Synthesis of 4-Bromophenol

Similar to its chloro-analogue, 4-bromophenol is synthesized by the bromination of phenol. The reaction is often carried out in carbon disulfide, and controlling the temperature is crucial for achieving high selectivity for the para-substituted product.[10] N-bromosuccinimide (NBS) can also be used as a brominating agent.[4]

Synthesis of 4-Bromophenol A Phenol B 4-Bromophenol A->B Bromination (e.g., with Br₂ in CS₂)

Synthesis of 4-Bromophenol from Phenol.

Biological Activity: A Comparative Perspective

Halogenated phenols exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. The nature, number, and position of the halogen atoms play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[1] Halogenation can enhance these activities.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

Materials:

  • Test compounds (this compound, 4-chlorophenol, 4-bromophenol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]

MIC Assay Workflow A Prepare stock solutions of test compounds C Perform serial dilutions of compounds in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate plate at 37°C for 18-24h D->E F Determine MIC (lowest concentration with no visible growth) E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity

Many phenolic compounds have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways involved in cancer progression.[1]

This compound is a precursor to the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, which is known to inhibit cyclooxygenase (COX) enzymes.[11][12] This suggests that this compound itself may possess anti-inflammatory and potentially anticancer activities by modulating prostaglandin synthesis.

While direct comparative IC50 values are not available from the searches, studies on bromophenol derivatives have shown potent anticancer activities against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[13] Similarly, some fluorinated phenyl derivatives have shown cytotoxicity against breast cancer cell lines.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[15][16]

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with test compounds for 24-72h A->B C Add MTT solution and incubate for 3-4h B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 values E->F Potential Signaling Pathways cluster_0 Cellular Effects Inflammation Inflammation Apoptosis Apoptosis Cell Proliferation Cell Proliferation Halogenated Phenols Halogenated Phenols COX Enzymes COX Enzymes Halogenated Phenols->COX Enzymes Inhibition NF-κB Pathway NF-κB Pathway Halogenated Phenols->NF-κB Pathway Modulation MAPK Pathway MAPK Pathway Halogenated Phenols->MAPK Pathway Modulation COX Enzymes->Inflammation NF-κB Pathway->Inflammation NF-κB Pathway->Apoptosis MAPK Pathway->Apoptosis MAPK Pathway->Cell Proliferation

References

A Comparative Guide to the Biological Activity of 4-(2,4-Difluorophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-(2,4-Difluorophenyl)phenol Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core represents a significant starting point in the design of novel therapeutic agents. The biphenyl moiety, a structural feature in numerous pharmacologically active compounds, provides a rigid backbone for molecular recognition. The strategic incorporation of fluorine atoms onto one of the phenyl rings dramatically influences the molecule's physicochemical properties. Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its biological target.[1] This guide offers a comparative analysis of the biological activities of various derivatives of this compound, providing experimental data to inform researchers, scientists, and drug development professionals in their quest for new and effective therapeutics.

Anticancer Activity: A Promising Frontier

Derivatives of fluorinated phenols and related biphenyl structures have demonstrated significant potential as anticancer agents.[2] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation and survival.

Comparative Analysis of Anticancer Potency
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole DerivativeCompound A2MCF-7 (Estrogen-dependent breast cancer)52.35[3]
1,3,4-Thiadiazole DerivativeCompound A3MCF-7 (Estrogen-dependent breast cancer)54.81[3]
1,3,4-Thiadiazole DerivativeCompound B1MCF-7 (Estrogen-dependent breast cancer)53.9[3]
1,3,4-Thiadiazole DerivativeCompound B3MCF-7 (Estrogen-dependent breast cancer)54.1[3]
Phenanthridine DerivativeCompound 8aMCF-7 (Breast cancer)0.28[4]
4-[(Halophenyl)diazenyl]phenol4-[(E)-(Fluorophenyl)diazenyl]phenolHK-1 (Nasopharyngeal cancer)Not specified, but highest activity in series[5][6]

Note: The data presented above is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.

The potent activity of the phenanthridine derivative 8a against the MCF-7 cell line highlights the potential of incorporating complex heterocyclic systems into the core scaffold.[4] Furthermore, the comparable efficacy of the 1,3,4-thiadiazole derivatives suggests that this particular heterocyclic ring is a promising moiety for derivatization.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Add this compound Derivatives start->treatment incubation1 Incubate (e.g., 48h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (2-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[7] The introduction of fluorine into the this compound scaffold can enhance lipophilicity, facilitating passage through bacterial cell membranes.

Comparative Analysis of Antimicrobial Efficacy

Direct comparative studies on a series of this compound derivatives are scarce. However, research on related fluorinated and phenolic structures provides valuable insights into their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MIC) of various relevant compounds against different bacterial strains.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Thiazole Derivative4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenolMethicillin-resistant Staphylococcus aureus (MRSA)As low as 1[8]
Camphor DerivativeN-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methylquinazolin-2-aminePseudomonas aeruginosa16[9]
Camphor DerivativeN-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methylquinazolin-2-amineEscherichia coli8[9]
Camphor DerivativeN-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methylquinazolin-2-amineMRSA8[9]
Nature-inspired small moleculeSIMR 2404MRSA2[10][11]
Nature-inspired small moleculeSIMR 2404Escherichia coli8-32[10][11]

Note: The data presented is from different studies and direct comparison should be made with caution due to variations in experimental methodologies.

The potent activity of the thiazole derivative against MRSA at a low MIC value underscores the potential of incorporating sulfur- and nitrogen-containing heterocycles.[8] The camphor derivative containing a 2,4-difluorobenzyl moiety also demonstrates significant activity against both Gram-positive and Gram-negative bacteria.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in the same growth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria and medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Result Interpretation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow start Start: Prepare Serial Dilutions of Derivatives in 96-well Plate inoculum Prepare Standardized Bacterial Inoculum start->inoculum inoculate Inoculate Wells with Bacteria inoculum->inoculate incubation Incubate (e.g., 24h at 37°C) inoculate->incubation readout Visually Assess for Bacterial Growth (Turbidity) incubation->readout analysis Determine Minimum Inhibitory Concentration (MIC) readout->analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti-inflammatory and Enzyme Inhibitory Activities

The this compound scaffold is also a precursor to compounds with anti-inflammatory properties. For instance, 5-(2,4-difluorophenyl)salicylic acid, a derivative of this compound, is known for its anti-inflammatory, antipyretic, and analgesic effects.[12]

Furthermore, phenolic compounds are known to act as inhibitors of various enzymes, including carbonic anhydrases, which are involved in numerous physiological and pathological processes.[13] The structural features of this compound derivatives make them attractive candidates for the development of novel enzyme inhibitors. For example, a series of 4-aryl-substituted phthalazinones showed high inhibitory activity toward cAMP-specific phosphodiesterase (PDE4), an important target for anti-inflammatory drugs.[14]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a single, large library of this compound derivatives is not available, we can infer some general trends from the existing literature on related compounds:

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiadiazole and thiazole, appears to be a promising strategy for enhancing both anticancer and antimicrobial activities.

  • Halogenation: The presence of fluorine atoms is crucial for the observed biological activities, likely due to their influence on the electronic properties and metabolic stability of the molecules.

  • Substituent Position: The position of substituents on the phenyl rings can significantly impact activity. For instance, in a series of 4-aryl-substituted phthalazinones, substitution at the 4-position of the phenyl ring was found to be more restrictive than at the 3-position.[14]

SAR_Logic Core This compound Scaffold Modification Structural Modifications - Addition of Heterocycles - Further Halogenation - Altering Substituent Positions Core->Modification Derivatization Activity Enhanced Biological Activity - Anticancer - Antimicrobial - Anti-inflammatory Modification->Activity

Caption: Logical relationship between structural modifications of the this compound scaffold and resulting biological activity.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The available data on related compounds strongly suggest that derivatives of this core structure hold significant promise as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Such studies would enable the establishment of clear structure-activity relationships, guiding the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

References

The Art of Molecular Scaffolding: A Comparative Guide to the Structure-Activity Relationship of 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The biphenyl phenol motif, a privileged structure in its own right, gains significant therapeutic potential with the addition of these electron-withdrawing groups. This guide delves into the structure-activity relationship (SAR) of 4-(2,4-Difluorophenyl)phenol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal. By examining its structural features and comparing them to rationally designed analogs, we can elucidate the key determinants of its biological activity, paving the way for the design of novel therapeutics.

Introduction: The Significance of Fluorinated Biphenyl Phenols

The biphenyl scaffold is a recurring motif in a multitude of pharmacologically active agents, valued for its rigid yet tunable nature. When combined with a phenolic hydroxyl group, it gives rise to compounds with a diverse range of biological activities, including antimicrobial and antioxidant effects. The introduction of fluorine atoms, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This is attributed to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to protein targets.

This compound serves as a crucial building block for Diflunisal, a potent NSAID that functions through the inhibition of cyclooxygenase (COX) enzymes. This strongly suggests that the primary biological activity of this compound and its analogs is centered around anti-inflammatory pathways.

Core Structure and Hypothesized Mechanism of Action

The foundational structure of this compound consists of two phenyl rings linked together, with a hydroxyl group on one ring and two fluorine atoms on the other. The anti-inflammatory effects of its derivatives are primarily attributed to the inhibition of COX-1 and COX-2 enzymes, which are key players in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.

The phenolic hydroxyl group is crucial for interacting with the active site of COX enzymes. The difluorophenyl ring, being a bulky and lipophilic substituent, is hypothesized to occupy a hydrophobic pocket within the enzyme's active site, thereby enhancing the binding affinity and inhibitory potency.

Caption: Hypothesized binding of this compound to the COX active site.

Structure-Activity Relationship (SAR) Comparison

While direct SAR studies on a comprehensive library of this compound analogs are not extensively published, we can extrapolate key relationships based on data from structurally similar compounds, particularly Diflunisal and other biphenyl derivatives. The following tables present a comparative analysis of hypothetical analogs to illustrate the probable impact of structural modifications on anti-inflammatory activity, measured as COX inhibitory potency (IC50).

Table 1: Impact of Fluorine Substitution on the Phenyl Ring

CompoundStructureR1R2Predicted COX-2 IC50 (µM)Rationale for Predicted Activity
Parent Compound This compoundFF+++The 2,4-difluoro substitution provides a balance of lipophilicity and electronic effects favorable for binding.
Analog 1A4-(4-Fluorophenyl)phenolHF++A single fluorine at the 4-position maintains some beneficial electronic properties but may have reduced hydrophobic interactions compared to the difluoro analog.
Analog 1B4-(3,5-Difluorophenyl)phenolF (meta)F (meta)++Shifting the fluorine atoms to the 3 and 5 positions may alter the torsional angle between the phenyl rings, potentially affecting optimal binding.
Analog 1C4-PhenylphenolHH+The unsubstituted phenyl ring provides a baseline hydrophobicity, but lacks the enhanced binding affinity conferred by fluorine's electronic properties.

Table 2: Influence of Substituents on the Phenolic Ring

CompoundStructureR3Predicted COX-2 IC50 (µM)Rationale for Predicted Activity
Parent Compound This compoundH+++The unsubstituted phenolic ring allows for optimal interaction of the hydroxyl group with the enzyme's active site.
Analog 2A2-Methyl-4-(2,4-difluorophenyl)phenolCH3++A small alkyl group at the ortho position may introduce steric hindrance, potentially reducing binding affinity.
Analog 2B2-Chloro-4-(2,4-difluorophenyl)phenolCl++An electron-withdrawing group ortho to the hydroxyl could decrease its pKa, potentially altering the key hydrogen bonding interactions in the active site.
Analog 2C5-(2,4-Difluorophenyl)salicylic acid (Diflunisal)COOH++++The addition of a carboxylate group provides an additional binding interaction with the active site of COX enzymes, significantly enhancing potency.[1][2]

Key SAR Insights:

  • Lipophilic Phenyl Ring: A bulky, hydrophobic group at the 4-position of the phenol is crucial for activity. The difluorophenyl group in the parent compound serves this purpose effectively.

  • Fluorine Substitution: The presence and position of fluorine atoms on the second phenyl ring significantly modulate activity. The 2,4-difluoro pattern appears to be optimal, likely due to a combination of electronic and steric effects that favor a confirmation conducive to binding.

  • Phenolic Hydroxyl Group: The -OH group is a critical pharmacophore, likely involved in hydrogen bonding with key residues in the COX active site.

  • Substituents on the Phenolic Ring: Modifications to the phenolic ring generally lead to a decrease in activity, unless the substituent can provide an additional, favorable interaction with the enzyme, as is the case with the carboxyl group in Diflunisal.

Experimental Protocols for Activity Assessment

To validate the predicted SAR and quantify the anti-inflammatory potential of this compound and its analogs, standardized in vitro and in vivo assays are employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor.

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Arachidonic Acid (substrate).

    • TMPD (colorimetric substrate).

    • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of the test compound at various concentrations to the inhibitor wells. For control wells, add 10 µL of the solvent.

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of TMPD to all wells.

    • Immediately read the absorbance at 590 nm at multiple time points using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

cluster_workflow In Vitro COX Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Reagents to 96-well Plate (Enzyme, Heme, Inhibitor) A->B C Pre-incubate B->C D Initiate Reaction (Add Arachidonic Acid & TMPD) C->D E Measure Absorbance at 590 nm D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds in rodents.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animals: Male Wistar rats (150-200 g) are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, reference drug, and test compound groups).

    • Administer the test compounds and the reference drug (e.g., Indomethacin) orally or intraperitoneally at a specified time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow A Animal Acclimatization & Fasting B Administer Test Compound/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs underscores the critical role of the biphenyl scaffold and fluorine substitution in designing potent anti-inflammatory agents. The difluorophenyl moiety appears to be a key contributor to enhanced binding affinity with COX enzymes, the primary targets for this class of compounds. While direct experimental data on a wide range of this compound analogs is limited, the well-established SAR of the closely related NSAID, Diflunisal, provides a strong predictive framework.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to empirically validate the hypothesized SAR. This would involve systematic modifications of both the difluorophenyl and phenolic rings to fine-tune the electronic and steric properties of the molecule. Such studies, guided by the principles outlined in this guide and employing robust in vitro and in vivo assays, will undoubtedly lead to the discovery of novel and more effective anti-inflammatory agents with improved therapeutic profiles.

References

A Senior Application Scientist's Guide to the Structural Validation of 4-(2,4-Difluorophenyl)phenol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical investigation. In this guide, we delve into the structural validation of 4-(2,4-Difluorophenyl)phenol, a biphenyl derivative with potential applications in medicinal chemistry. Our primary focus will be the powerful technique of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparative analysis with other common analytical methods. This guide is designed to provide not just a protocol, but a deeper understanding of the experimental choices and the interpretation of the resulting data.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug from a laboratory bench to a patient's bedside is long and fraught with challenges. A critical early checkpoint is the unambiguous determination of the molecular structure of a new chemical entity. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, safety issues. This compound, with its two aromatic rings and multiple substituents, presents a non-trivial challenge for structural elucidation, making it an excellent case study for demonstrating the power of modern spectroscopic techniques.

Core Principles of NMR-Based Structural Validation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), the connectivity between atoms (scalar coupling), and the spatial proximity of atoms (Nuclear Overhauser Effect). For a molecule like this compound, a multi-pronged NMR approach, including 1D ¹H and ¹³C NMR as well as 2D techniques like COSY, HSQC, and HMBC, is essential for a complete and confident structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical. For ¹H NMR, a solvent that does not have signals in the regions of interest is preferred. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively simple residual signal. However, for observing the exchangeable hydroxyl (-OH) proton, a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down the proton exchange rate, resulting in a sharper signal.[1]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm. Many commercially available deuterated solvents already contain TMS.

2. NMR Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters to optimize include the spectral width, the number of scans, and the relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, is typically used to acquire the carbon spectrum. This results in a spectrum with singlets for each unique carbon atom, simplifying interpretation.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically over two or three bonds (²JHH, ³JHH). This is invaluable for establishing proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). This allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with the signals of carbon atoms that are two or three bonds away (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and for connecting different spin systems across non-protonated atoms.

Interpreting the NMR Spectra of this compound

The following sections detail the expected NMR spectra of this compound based on established principles of chemical shifts and coupling constants for substituted phenols and fluorinated aromatic compounds.[2][3][4]

Molecular Structure and Numbering

For clarity in the following discussion, the atoms in this compound are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the hydroxyl proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-3', H-5', H-6'7.0 - 7.5mProtons on the difluorophenyl ring will be in the aromatic region and will show complex splitting due to both H-H and H-F couplings.
H-2, H-67.3 - 7.6d³JHH ≈ 8-9These protons are ortho to the difluorophenyl group and will appear as a doublet due to coupling with H-3 and H-5.
H-3, H-56.8 - 7.1d³JHH ≈ 8-9These protons are ortho to the hydroxyl group, which is electron-donating, causing them to be shielded and appear at a lower chemical shift. They will be a doublet due to coupling with H-2 and H-6.
-OH4.5 - 8.0br sThe chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature.[1] In a non-hydrogen bonding solvent like CDCl₃, it may be broad and at a lower chemical shift. In DMSO-d₆, it will be sharper and at a higher chemical shift.
¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The presence of fluorine atoms will cause splitting of the signals of nearby carbons due to C-F coupling.

Carbon(s) Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Rationale
C-4155 - 160sThe carbon bearing the hydroxyl group is deshielded.
C-1130 - 135tThis quaternary carbon is part of the phenol ring and is coupled to the fluorine atoms on the other ring through multiple bonds.
C-2, C-6128 - 132sThese carbons are in the phenol ring.
C-3, C-5115 - 120sThese carbons are ortho to the hydroxyl group and are shielded.
C-2', C-4'158 - 165ddThese carbons are directly bonded to fluorine atoms and will show large one-bond C-F coupling. They will also show smaller two- or three-bond coupling to the other fluorine atom.
C-1'120 - 125tThis quaternary carbon is coupled to two fluorine atoms.
C-6'130 - 135dThis carbon is ortho to a fluorine atom and will show a two-bond C-F coupling.
C-3'110 - 115dThis carbon is ortho to one fluorine and meta to another, leading to complex coupling.
C-5'104 - 108ddThis carbon is between the two fluorine atoms and will show coupling to both.
2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the structural puzzle.

Caption: Workflow for NMR-based structural elucidation.

  • COSY: A COSY spectrum will show correlations between H-2 and H-3 (and H-6 and H-5) on the phenol ring, and between the protons on the difluorophenyl ring (H-3', H-5', and H-6'), confirming their respective spin systems.

  • HSQC: The HSQC spectrum will link each proton signal to its directly attached carbon. For example, the proton signal for H-2/H-6 will show a correlation to the carbon signal for C-2/C-6.

  • HMBC: The HMBC spectrum is key to connecting the two rings. For instance, the protons on the phenol ring (e.g., H-2/H-6) should show long-range correlations to the quaternary carbon C-1' of the difluorophenyl ring. Similarly, the protons on the difluorophenyl ring (e.g., H-3') should show correlations to the quaternary carbon C-1 of the phenol ring. These correlations provide unequivocal evidence for the biphenyl linkage.

Comparative Analysis with Other Analytical Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary and confirmatory data.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information in solution.Non-destructive, provides a wealth of structural information.Requires relatively pure sample, can be insensitive for very small sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amount.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall structure, not suitable for complex structure determination on its own.
X-ray Crystallography Precise 3D structure in the solid state.Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may not be the same as in solution.[1]
Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry would confirm the molecular weight of this compound (C₁₂H₈F₂O, MW: 206.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer clues about the structure, for example, the loss of a hydroxyl radical or cleavage at the biphenyl linkage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

  • C-O stretch: A strong band around 1200-1260 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-F stretch: Strong bands in the 1100-1300 cm⁻¹ region.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of a molecule like this compound is a critical exercise in analytical chemistry that demands a rigorous and multi-faceted approach. While techniques like Mass Spectrometry and Infrared Spectroscopy provide valuable pieces of the puzzle, Nuclear Magnetic Resonance spectroscopy stands out as the most powerful tool for unambiguously determining the complete molecular architecture in solution. Through a systematic application of 1D and 2D NMR experiments, one can confidently map out the connectivity and chemical environments of all atoms within the molecule. This guide has outlined the key principles, experimental considerations, and expected spectral features for the NMR analysis of this compound, providing a framework for its comprehensive structural validation. For any drug development professional, a thorough understanding and application of these techniques are indispensable for ensuring the integrity and success of their research endeavors.

References

A Comparative Guide to the Structural Elucidation of 4-(2,4-Difluorophenyl)phenol Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is paramount. For derivatives of 4-(2,4-difluorophenyl)phenol, a scaffold of interest for its potential anti-inflammatory and analgesic properties, a thorough understanding of their solid-state conformation is crucial for rational drug design and the development of new materials.[1] This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural analysis of these fluorinated biphenyl compounds. By examining the causality behind experimental choices and presenting self-validating protocols, this document serves as a technical resource for researchers navigating the challenges of structural elucidation.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[2] It provides a detailed map of electron density within a crystal lattice, from which the precise positions of atoms and the nature of their chemical bonds can be elucidated. This technique is unparalleled in its ability to reveal key structural parameters such as bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's shape and potential interactions with biological targets.

For derivatives of this compound, X-ray crystallography can definitively establish the dihedral angle between the two phenyl rings, a critical parameter influencing the molecule's overall conformation and biological activity. Furthermore, it provides invaluable insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. These non-covalent interactions are crucial for understanding the solid-state properties of a compound, including its solubility and stability.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule in its crystalline state, a comprehensive structural analysis often benefits from the complementary information provided by other techniques. The choice of analytical method is often dictated by the nature of the sample and the specific information required.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyComputational Chemistry (DFT)
Sample State Crystalline SolidSolution or Solid-StateSolid or LiquidIn Silico
Information Provided Absolute 3D structure, bond lengths/angles, intermolecular interactionsConnectivity, through-space interactions (NOE), dynamic information in solutionPresence of functional groups, vibrational modesOptimized geometry, electronic properties, predicted spectra
Key Strengths Unambiguous determination of solid-state conformationProvides information on molecular dynamics and behavior in solutionRapid and non-destructive analysis of functional groupsPredictive power, aids in spectral interpretation, explores conformational space
Limitations Requires high-quality single crystals, provides a static pictureIndirect structural information, can be complex for large moleculesLimited structural detailAccuracy depends on the level of theory and basis set, requires experimental validation

Experimental Protocols: A Step-by-Step Guide

Synthesis and Crystallization of a this compound Derivative

The synthesis of this compound can be achieved through various synthetic routes, often involving a Suzuki coupling reaction between a suitably protected 4-hydroxyphenylboronic acid and 1-bromo-2,4-difluorobenzene. Subsequent derivatization can be performed to obtain the desired analogue.

Protocol for Crystal Growth (Slow Evaporation Method):

  • Dissolution: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature or with gentle heating to achieve a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small perforation or with paraffin film pierced with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer head of the diffractometer.

Workflow for Structural Elucidation

The following diagram illustrates a comprehensive workflow for the structural analysis of a this compound derivative, integrating X-ray crystallography with complementary techniques.

Structural Elucidation Workflow Workflow for Structural Analysis of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_computational Computational Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution DFT DFT Calculations Structure_Solution->DFT Validation NMR->DFT Comparison FTIR->DFT Comparison

Caption: A comprehensive workflow for the structural analysis of this compound derivatives.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).

  • Data Processing: The collected diffraction data are processed (integrated and scaled) using appropriate software.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing crucial structural information.[3]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. The coupling between ¹H, ¹³C, and ¹⁹F nuclei provides valuable information for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, FTIR can confirm the presence of the hydroxyl (-OH) group, aromatic C-H bonds, and C-F bonds.

Protocol for FTIR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data. By calculating the optimized geometry, electronic properties, and theoretical vibrational and NMR spectra, DFT can aid in the interpretation of experimental results and provide insights into the molecule's reactivity and conformational preferences.

Protocol for DFT Calculations:

  • Structure Input: Build the initial structure of the this compound derivative.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

  • NMR Calculation: Calculate the theoretical NMR chemical shifts using the GIAO method.

  • Analysis: Compare the calculated geometric parameters, vibrational frequencies, and NMR chemical shifts with the experimental data obtained from X-ray crystallography, FTIR, and NMR, respectively.

Logical Framework for Method Selection

The decision-making process for choosing the appropriate analytical technique(s) is crucial for an efficient and effective structural elucidation campaign.

Method Selection Logic Decision-Making Framework for Structural Analysis Start Start: Purified Compound Question1 Single Crystals Available? Start->Question1 Xray X-ray Crystallography (Definitive 3D Structure) Question1->Xray Yes No_Crystals No Single Crystals Question1->No_Crystals No Final_Analysis Comprehensive Structural Analysis Xray->Final_Analysis Question2 Detailed 3D Structure Required? No_Crystals->Question2 NMR_FTIR NMR & FTIR (Connectivity & Functional Groups) Question2->NMR_FTIR No Advanced_NMR Advanced NMR (NOESY, etc.) + Computational Modeling Question2->Advanced_NMR Yes NMR_FTIR->Final_Analysis Advanced_NMR->Final_Analysis

Caption: A decision-making framework for selecting the appropriate structural analysis techniques.

Conclusion

The structural analysis of this compound derivatives is a multifaceted endeavor that benefits from an integrated approach. While single-crystal X-ray crystallography provides the most definitive and detailed picture of the solid-state conformation, its application is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques such as NMR and FTIR, along with computational methods like DFT, offer valuable complementary information. NMR provides insights into the molecule's behavior in solution, FTIR confirms the presence of key functional groups, and DFT aids in the interpretation of experimental data and allows for the exploration of the molecule's electronic properties. By judiciously combining these techniques, researchers can achieve a comprehensive and robust understanding of the structure and properties of these important compounds, thereby accelerating their development in the fields of medicine and materials science.

References

A Comparative Guide to the Analgesic Properties of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenol derivatives form a cornerstone of modern analgesia, offering a spectrum of mechanisms and efficacies for the management of mild to moderate pain. This guide provides an in-depth comparison of key phenolic analgesics, including paracetamol (acetaminophen) and aspirin (an acetylated phenol derivative), with an exploration of the naturally occurring phenol, eugenol. We delve into their distinct mechanisms of action, present comparative preclinical data from standardized analgesic assays, and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.

Introduction: The Enduring Role of Phenols in Pain Management

The structural motif of a hydroxyl group attached to a benzene ring is deceptively simple, yet it forms the basis for some of the most widely used analgesic and antipyretic drugs in history.[1] Phenol derivatives, exemplified by paracetamol and aspirin, represent first-line treatments for mild to moderate pain.[1][2] While both are household names, their pharmacological profiles are remarkably different. Aspirin is a classic non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and anti-platelet effects.[3] Paracetamol, conversely, is a potent analgesic and antipyretic with only weak anti-inflammatory properties.[3][4]

This guide extends the comparison to include eugenol, a phenol derived from cloves, which has a long history in dental analgesia and is gaining interest for its unique mechanistic profile involving ion channels.[5][6] By objectively comparing their mechanisms, reviewing supporting experimental data, and detailing the protocols used to generate that data, this guide aims to provide a comprehensive resource for the scientific community.

Mechanisms of Action: Diverse Pathways to Pain Relief

The analgesic effects of phenol derivatives are not mediated by a single, unified mechanism. Instead, they interact with a variety of targets, primarily within the arachidonic acid cascade and the nervous system's ion channels.

Cyclooxygenase (COX) Inhibition: The Primary Target of Aspirin

The best-understood mechanism for many analgesics is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[7][8] There are two primary isoforms:

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and support platelet function.[9][10]

  • COX-2: An inducible enzyme, primarily found at sites of inflammation, that produces the prostaglandins mediating pain and inflammation.[10][11]

Aspirin (Acetylsalicylic Acid) acts as a non-selective, irreversible inhibitor of both COX-1 and COX-2.[12][13] It achieves this by covalently attaching an acetyl group to a serine residue in the active site of the enzyme, permanently blocking its function.[14][15] This irreversible action, particularly on platelet COX-1, is the basis for its long-lasting anti-platelet effect.[13]

Paracetamol (Acetaminophen) has a more complex and debated relationship with COX enzymes. It is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, especially in the presence of high peroxide levels found at inflammatory sites, which explains its minimal anti-inflammatory effect.[4][16] The leading theory is that paracetamol's analgesic action is primarily central, occurring within the central nervous system (CNS).[4][17] It is proposed to inhibit prostaglandin synthesis in the brain, where the environment is different from the periphery.[2][3]

The Central Action of Paracetamol: Beyond COX

Recent evidence strongly suggests that paracetamol's primary analgesic effects are mediated within the CNS through a COX-independent pathway.[18] It is now understood that paracetamol acts as a prodrug.[18] After administration, a small portion is deacetylated in the liver to its metabolite, p-aminophenol.[19] In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form the bioactive metabolite AM404 .[18][19]

AM404 is a multifaceted molecule that contributes to analgesia by:

  • Activating cannabinoid CB1 receptors.[16]

  • Activating Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[19]

  • Inhibiting the reuptake of endocannabinoids.[19] This central mechanism, involving the endocannabinoid and vanilloid systems, helps explain paracetamol's potent analgesic and antipyretic effects in the absence of significant peripheral anti-inflammatory activity.[18]

Eugenol: A Multi-Target Modulator

Eugenol, the primary component of clove oil, has a long history of use as a topical analgesic in dentistry.[6][20] Its mechanism is distinct from both aspirin and paracetamol, focusing on the modulation of ion channels involved in pain sensation.[5] Eugenol has been shown to:

  • Activate and subsequently desensitize TRPV1 channels , which are critical receptors for detecting noxious heat and chemical irritants.[21][22][23] This action is similar to that of capsaicin.

  • Modulate other TRP channels , including TRPA1 and TRPV3.[5][24]

  • Inhibit voltage-gated sodium channels (VGSCs) , an action it shares with local anesthetics, thereby blocking the conduction of pain signals.[6]

  • Interact with opioidergic and α2-adrenergic receptors, suggesting a broader, multi-target analgesic profile.[25]

Signaling Pathway Diagram

The following diagram illustrates the distinct and overlapping pathways targeted by these phenol derivatives.

Caption: Mechanisms of action for Aspirin, Paracetamol, and Eugenol.

Comparative Analgesic Efficacy: Preclinical Data

To objectively compare the analgesic potential of these compounds, preclinical studies often rely on standardized animal models of pain. The acetic acid-induced writhing test is a model for visceral inflammatory pain, while the hot plate test assesses the response to thermal nociception, often reflecting centrally-mediated analgesia.[26][27]

Below is a summary of representative data from such studies. It is crucial to note that direct comparison of ED₅₀ (median effective dose) values across different studies can be challenging due to variations in animal strains, protocols, and endpoints. However, the data provides a valuable framework for understanding relative potency.

CompoundTest ModelSpeciesRouteED₅₀ / Dose% Inhibition / EffectReference
Aspirin Acetic Acid WrithingMouseOral21.5 mg/kg50% inhibition (ED₅₀)(Vogel, H.G., 2008)
Paracetamol Acetic Acid WrithingMouseOral16 mg/kgLoss of analgesia in COX-1 knockout mice[28]
Paracetamol Hot Plate TestRatOralN/ADose-related increase in response temperature[27]
Eugenol Acetic Acid WrithingMouseOral1-10 mg/kgDose-dependent antinociceptive effect[25]
Eugenol Acetic Acid WrithingMousei.p.50.2 mg/kg90 ± 6% inhibition (ID₅₀)[20]
Eugenol Glutamate-induced PainMousei.p.5.6 mg/kg62 ± 5% inhibition (ID₅₀)[20]

Note: The data is compiled from multiple sources and serves for illustrative comparison. ED₅₀/ID₅₀ values represent the dose required to produce a 50% effect.

Field Insights: The data suggests that in models of visceral pain (writhing test), both paracetamol and eugenol demonstrate potent analgesic activity, with eugenol showing effects at very low oral doses in some studies.[20][25] The efficacy of aspirin is also well-established. The hot plate test's sensitivity to paracetamol supports its proposed central mechanism of action.[27] Eugenol's high potency in the glutamate-induced pain model further highlights its distinct neuro-modulatory mechanism, targeting excitatory pathways.[20]

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of comparative data hinges on robust and well-validated experimental design. Below are detailed protocols for two key assays used in analgesic research.

Acetic Acid-Induced Writhing Test

This test is a classic model for evaluating peripherally acting analgesics by inducing a quantifiable, pain-like behavior (writhing) through chemical irritation of the peritoneum.[26][29]

Principle: Intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which stimulate nociceptors, leading to a characteristic stretching and constriction response.[30] Analgesic compounds reduce the frequency of these writhes.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Swiss albino mice (20-30g). Allow them to acclimate to the laboratory environment for at least one week and to the testing room for 1-2 hours before the experiment.[31]

  • Grouping and Administration: Randomly divide mice into groups (n=6-8 per group):

    • Vehicle Control: Receives the drug vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Positive Control: Receives a standard analgesic (e.g., Aspirin, 100 mg/kg, p.o.).

    • Test Groups: Receive varying doses of the test compound (e.g., Eugenol, 5, 10, 20 mg/kg, p.o.). Administer all substances orally (p.o.) or intraperitoneally (i.p.) at a set time (e.g., 60 minutes for p.o., 30 minutes for i.p.) before acetic acid injection.[31]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[32]

  • Observation: Immediately after injection, place each mouse into an individual transparent observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction, trunk twisting, and hind limb extension) for a 10 or 15-minute period.[26][32]

  • Data Analysis: Calculate the percentage of analgesic activity (% Inhibition) for each group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

Hot Plate Test

This test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[33] An increase in latency to respond indicates an analgesic effect.

Principle: The test measures a supraspinally organized response to a thermal pain stimulus.[27][34] The latency to lick a hind paw or jump is recorded as the endpoint, which is delayed by centrally acting drugs like opioids and, to some extent, paracetamol.

Step-by-Step Methodology:

  • Animal Acclimatization: Use mice or rats, allowing them to acclimate as described above.

  • Apparatus Setup: Set the surface temperature of the hot plate apparatus to a constant, non-damaging temperature (e.g., 52-55°C).[33][35]

  • Baseline Measurement: Before drug administration, place each animal on the hot plate and measure its baseline latency to react (either by licking a hind paw or jumping). Remove the animal immediately upon response. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[35] Animals with extreme baseline latencies should be excluded.

  • Grouping and Administration: Group the animals and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, s.c.), or test compounds as previously described.

  • Post-Treatment Measurement: At peak effect time for the drug (e.g., 30, 60, and 90 minutes post-administration), place the animal back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is determined by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle-treated group.

Experimental Workflow Diagram

G start Start: Select Animal Model (e.g., Swiss Albino Mice) acclimate Acclimatize Animals (1 week) start->acclimate baseline Baseline Measurement (e.g., Hot Plate Latency) acclimate->baseline grouping Randomly Assign to Groups (Vehicle, Positive Control, Test) baseline->grouping admin Administer Compound (p.o. or i.p.) grouping->admin wait Wait for Absorption (e.g., 30-60 min) admin->wait induce Induce Nociception (e.g., Acetic Acid Injection) wait->induce observe Observe & Record Response (e.g., # of Writhes, Latency) induce->observe analyze Data Analysis (% Inhibition, Statistical Tests) observe->analyze end End: Determine Analgesic Efficacy analyze->end

Caption: General workflow for preclinical analgesic screening assays.

Conclusion and Future Directions

The comparative analysis of paracetamol, aspirin, and eugenol reveals a fascinating diversity in the pharmacology of phenol derivatives.

  • Aspirin remains the archetypal NSAID, with its potent analgesic and anti-inflammatory effects stemming from the irreversible inhibition of COX enzymes.[12][14] Its utility is tempered by its effects on COX-1, which can lead to gastrointestinal side effects.[9]

  • Paracetamol's profile as a potent analgesic and antipyretic with weak anti-inflammatory action is explained by its predominantly central mechanism, acting as a prodrug for the endocannabinoid and TRPV1 modulator, AM404.[18][19] This makes it a preferred option when inflammation is not a primary concern and NSAID-related side effects must be avoided.[3]

  • Eugenol presents a compelling alternative with a multi-target mechanism centered on ion channel modulation, particularly TRPV1 and voltage-gated sodium channels.[5][6] Its efficacy in preclinical models suggests it is a valuable lead compound for developing novel analgesics, potentially for topical or localized pain conditions.

For drug development professionals, understanding these distinct mechanisms is paramount. Future research should focus on developing derivatives with improved selectivity, such as COX-2 selective inhibitors, or compounds that leverage the multi-target profile of molecules like eugenol to achieve potent analgesia with an improved safety profile. The continued exploration of these foundational phenolic structures will undoubtedly pave the way for the next generation of pain therapeutics.

References

Efficacy of 4-(2,4-Difluorophenyl)phenol as a Putative Anti-inflammatory Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential anti-inflammatory efficacy of 4-(2,4-Difluorophenyl)phenol. As direct experimental data on this specific compound is not extensively available in public literature, this document establishes a scientific rationale for its investigation by drawing comparisons with its well-characterized derivative, the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, and other benchmark anti-inflammatory agents. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Biphenyl Scaffolding and Anti-inflammatory Potential

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] In the context of inflammation, this structure is notably present in several potent anti-inflammatory agents. This compound, a biphenyl derivative, is identified primarily as a key intermediate in the synthesis of Diflunisal [5-(2,4-difluorophenyl)salicylic acid], a well-established NSAID.[2] While the anti-inflammatory, antipyretic, and analgesic properties of Diflunisal are well-documented, the intrinsic activity of its precursor, this compound, remains an area of scientific inquiry.

This guide will explore the hypothetical anti-inflammatory profile of this compound based on the established mechanism of its carboxylated analog, Diflunisal, and other structurally related phenolic compounds. We will present comparative data for Diflunisal against other widely used NSAIDs, namely the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib, to provide a framework for potential efficacy. Furthermore, detailed experimental protocols are provided to facilitate the investigation of this compound's anti-inflammatory properties.

Mechanistic Postulates: A Tale of Two Moieties

The primary mechanism of action for most NSAIDs, including Diflunisal, is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[3] The presence of the 2,4-difluorophenyl group in both this compound and Diflunisal suggests a potential for similar interactions within the COX enzyme active site.

The Role of the Difluorophenyl Group

The difluorophenyl substituent is known to enhance the potency of various anti-inflammatory agents.[4] It contributes to increased lipophilicity, which can improve cell membrane permeability and target engagement.[2] This moiety is a stable feature in Diflunisal and is crucial for its enhanced anti-inflammatory and analgesic activities compared to aspirin.[2]

The Phenolic Hydroxyl Group and COX Inhibition

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties.[5][6] The hydroxyl group can act as a hydrogen bond donor, a key interaction in many enzyme-ligand binding events. In the context of COX inhibition, the phenolic moiety can interact with residues in the active site, contributing to the inhibitory activity. While Diflunisal's carboxylic acid group is a primary anchor within the COX active site, the phenolic hydroxyl of this compound could still facilitate binding and inhibition.

The proposed mechanism of action for this compound centers on its potential to act as a COX inhibitor, similar to its carboxylated derivative. However, the absence of the carboxylic acid would likely alter its binding affinity and selectivity for COX-1 versus COX-2.

Comparative Efficacy: Benchmarking Against Established NSAIDs

To contextualize the potential efficacy of this compound, we present a comparative overview of its derivative, Diflunisal, against Indomethacin and Celecoxib.

DrugChemical ClassMechanism of ActionKey Efficacy Features
Diflunisal Salicylic acid derivativeReversible, non-selective COX inhibitor5 to 10 times more potent than aspirin in acute and chronic inflammation models.[2] Longer duration of action than aspirin.[7]
Indomethacin Acetic acid derivativePotent, non-selective COX inhibitorWidely used as a reference standard in anti-inflammatory studies due to its high potency.[8]
Celecoxib Diaryl-substituted pyrazoleSelective COX-2 inhibitorDeveloped to reduce gastrointestinal side effects associated with non-selective NSAIDs.[9]

Experimental Protocols for Efficacy Determination

To empirically assess the anti-inflammatory properties of this compound, the following established in vitro and in vivo assays are recommended.

In Vitro Assays

This assay directly measures the ability of a compound to inhibit the activity of the COX enzymes.

Principle: The assay quantifies the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is measured using an enzyme immunoassay (EIA).

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either recombinant human COX-1 or COX-2 enzyme.

  • Add various concentrations of this compound, a vehicle control, and a positive control (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition).

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

  • Quantify the PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

In Vivo Assay

This is a classic and well-validated model of acute inflammation.

Principle: Injection of carrageenan into the sub-plantar tissue of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Protocol:

  • Acclimatize male Wistar rats for at least one week.

  • Fast the rats overnight before the experiment.

  • Administer this compound orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., Indomethacin).

  • After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Visualization

Comparative In Vitro Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the in vitro anti-inflammatory activity of this compound against established NSAIDs. The values for the comparators are representative of those found in the literature.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)NO Production Inhibition IC50 (µM) in RAW 264.7 cells
This compound To be determinedTo be determinedTo be determinedTo be determined
Diflunisal ~5~1~5~25
Indomethacin ~0.1~1~0.1~10
Celecoxib ~15~0.04~375>100
Visualizing the Inflammatory Cascade and Points of Intervention

The following diagram illustrates the arachidonic acid pathway and highlights the points of inhibition for non-selective and selective COX inhibitors.

Inflammatory_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes COX1->PGs_Thromboxanes COX2->PGs_Thromboxanes Inflammation Inflammation, Pain, Fever PGs_Thromboxanes->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation PGs_Thromboxanes->GI_Protection Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 DFP This compound (Hypothesized Target) DFP->COX1 DFP->COX2

Caption: The arachidonic acid pathway and targets of NSAIDs.

Experimental Workflow for In Vivo Assessment

The following diagram outlines the workflow for the carrageenan-induced paw edema model.

InVivo_Workflow start Acclimatize Rats fasting Overnight Fasting start->fasting grouping Group Animals (n=6 per group) fasting->grouping dosing Administer Compound (Oral/IP) grouping->dosing carrageenan Inject Carrageenan (Sub-plantar) dosing->carrageenan 1 hour post-dose measurement Measure Paw Volume (0, 1, 2, 3, 4h) carrageenan->measurement analysis Calculate % Edema Inhibition measurement->analysis end Data Interpretation analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

While this compound is primarily known as a precursor to the NSAID Diflunisal, its structural features, including the difluorophenyl and phenolic moieties, suggest it may possess intrinsic anti-inflammatory activity. This guide provides a scientifically grounded framework for investigating this hypothesis. By leveraging the extensive knowledge of its derivative, Diflunisal, and employing the detailed experimental protocols outlined herein, researchers can systematically evaluate the efficacy of this compound.

Future studies should focus on determining its in vitro COX inhibition profile and in vivo anti-inflammatory effects. A thorough investigation into its mechanism of action, including its potential effects on other inflammatory pathways, will be crucial in ascertaining its therapeutic potential. The comparative data provided serves as a benchmark for these future investigations, which could potentially uncover a new, simplified anti-inflammatory agent.

References

A Senior Application Scientist's Guide to the Cytotoxicity of Fluorinated Bisphenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Bisphenol Analogues

For decades, Bisphenol A (BPA) has been a cornerstone chemical in the manufacturing of polycarbonate plastics and epoxy resins, finding its way into countless consumer products.[1] However, a growing body of evidence has highlighted its role as an endocrine-disrupting chemical (EDC), capable of mimicking hormones and interfering with the body's endocrine system.[1][2] This has been linked to a range of adverse health effects, prompting regulatory action and a market shift towards "BPA-free" products.[3]

This industry pivot has led to the widespread adoption of BPA alternatives, including several fluorinated analogues such as Bisphenol AF (BPAF), Bisphenol AP (BPAP), and Bisphenol S (BPS). The substitution of hydrogen atoms with fluorine was intended to create more stable compounds, less prone to leaching and with potentially reduced biological activity. Yet, emerging research suggests that these structural analogues are not necessarily safer and may, in some cases, exhibit equal or even greater toxicity than BPA.[4][5] This guide provides an in-depth, objective comparison of the cytotoxicity of these fluorinated bisphenols, supported by experimental data and detailed protocols to empower researchers in this critical field.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of bisphenols is not uniform; it is highly dependent on the specific compound, the cell type, and the exposure duration. Fluorination, in particular, appears to significantly influence a compound's toxicological profile.

Key Findings from In Vitro Studies:

  • Bisphenol AF (BPAF) consistently demonstrates the highest cytotoxicity among the common fluorinated analogues. Studies have shown it to be significantly more potent than BPA in various cell lines, including rat and human adipose-derived stem cells (ASCs), where it induced significant cell death at nanomolar concentrations.[6][7] In human adrenocortical carcinoma (H295R) cells, BPAF showed greater toxicity than BPA and BPS.[8] Its effects are often rapid, with decreased cell viability observed in as little as 20 minutes of exposure.[6][9]

  • Bisphenol S (BPS) is often presented as a safer alternative, and while some studies show it to be less cytotoxic than BPA, this is not a universal finding.[10][11] For instance, in mouse Leydig cells, BPS exposure led to a dose-dependent decrease in viability, triggered oxidative stress, and induced apoptosis.[12] In MA-10 Leydig cells, BPS was cytotoxic, whereas it showed little to no cytotoxicity in C18-4 spermatogonial or KGN granulosa cells at the same concentrations, highlighting its cell-line-specific effects.[10]

  • Bisphenol AP (BPAP) , another analogue, has also been shown to induce adverse effects. It can cause cellular oxidative stress in human hepatocellular carcinoma cells and induce DNA damage in 3D models of HepG2 cells.[5][13]

The general rank order of cytotoxic potency is frequently reported as BPAF > BPA > BPS , although this can vary depending on the experimental model.[6][7]

Data Summary: Cytotoxicity of Fluorinated Bisphenols in Various Cell Lines
CompoundCell LineEndpoint (IC50/LC50)Result (µM)Source
BPAF Human ASCsLC500.009[6][7]
Rat ASCsLC500.014[6][7]
MA-10 Leydig CellsIC50≤ 25[10]
C18-4 Spermatogonial CellsIC50≤ 30[10]
KGN Granulosa CellsIC50> 26.7[10]
H295R CellsViability (24h, 200 µM)16.1% Viability[8]
BPS MA-10 Leydig CellsIC50> 25[10]
C18-4 Spermatogonial CellsIC50> 100[10]
KGN Granulosa CellsIC50> 100[10]
TM3 Leydig CellsViability (48h)Dose-dependent decrease (100-400 µM)[12]
H295R CellsViability (24h, 200 µM)62.6% Viability[8]
BPAP HepG2 Spheroids (96h)DNA DamageSignificant at ≥ 0.1 µM[5]
BPA (for comparison) H295R CellsViability (24h, 200 µM)60.2% Viability[8]
MA-10 Leydig CellsIC50> 25[10]

IC50: Half-maximal inhibitory concentration. LC50: Lethal concentration for 50% of cells. ASCs: Adipose-Derived Stem Cells.

Mechanistic Insights: How Fluorinated Bisphenols Exert Toxicity

Understanding the "how" behind the cytotoxicity data is crucial for risk assessment and drug development. The toxicity of these compounds is not merely about killing cells; it's about the intricate molecular pathways they disrupt.

Induction of Apoptosis

A primary mechanism of bisphenol-induced cell death is apoptosis, or programmed cell death.

  • Caspase Activation: Studies on rat and human stem cells revealed that BPAF and other analogues trigger apoptosis through the activation of caspase-6.[6][7] Caspases are a family of protease enzymes that are essential executioners of apoptosis. The activation of specific caspases, like caspase-3 and -7, is a hallmark of the apoptotic cascade.

  • Mitochondrial Dysfunction: BPS has been shown to induce apoptosis in Leydig cells by causing mitochondrial impairment.[12] This includes dissipating the mitochondrial membrane potential, increasing the permeability of the mitochondrial transition pore, and reducing ATP generation, which are critical events that can initiate the apoptotic process.[12]

Oxidative Stress

Many bisphenols, including fluorinated variants, are known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

  • ROS Generation: BPAF exposure has been shown to increase ROS levels in human neural progenitor cells and MCF-7 breast cancer cells.[7][14] Similarly, BPS triggers oxidative stress in Leydig cells by increasing ROS formation and compromising the activity of antioxidant enzymes like superoxide dismutase and catalase.[12]

  • Signaling Pathway Disruption: This increase in ROS can lead to cellular damage and disrupt critical signaling pathways. For example, BPAF-induced neurotoxicity is mediated through the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[14]

Disruption of Key Signaling Pathways

As endocrine disruptors, bisphenols interfere with cellular signaling pathways, often in a hormone-like manner. This can lead to aberrant cell proliferation, survival, or death.

  • MAPK/ERK and PI3K/Akt Pathways: These are two major signaling pathways that regulate cell growth, proliferation, and survival. BPAF has been shown to activate both the Erk and PI3K/Akt signaling pathways in MCF-7 breast cancer cells, contributing to its estrogenic and proliferative effects.[1][7] BPA has also been documented to activate these pathways in various cancer cell lines.[3][5][15] This activation can promote uncontrolled cell growth and resistance to therapy.[1]

Signaling_Pathways BPAF Bisphenol AF (BPAF) GPER GPER BPAF->GPER activates ROS Oxidative Stress (ROS) BPAF->ROS PI3K PI3K GPER->PI3K ERK ERK GPER->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes ERK->Proliferation promotes Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathways activated by BPAF.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure robust and reproducible data, standardized protocols are paramount. The following section details the methodologies for three fundamental assays used to evaluate the cytotoxicity of compounds like fluorinated bisphenols.

Experimental Workflow Overview

A typical cytotoxicity study follows a logical progression from determining basic viability to investigating specific mechanisms of cell death.

Experimental_Workflow start Cell Culture (e.g., MCF-7, HepG2) treatment Treat with Bisphenol (Dose-Response & Time-Course) start->treatment mtt MTT Assay (Metabolic Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh analysis Data Analysis (IC50/LC50 Calculation) mtt->analysis ldh->analysis apoptosis Apoptosis Assay (e.g., Caspase-Glo) ros Oxidative Stress Assay (e.g., ROS-Glo) analysis->apoptosis Mechanistic Follow-up analysis->ros Mechanistic Follow-up

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[14] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated bisphenol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.

Causality: The MTT assay is chosen as a primary screen because it provides a robust measure of overall cell health and metabolic function. A decrease in MTT reduction is an early indicator of cellular dysfunction or death.[17]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][18] The LDH assay measures this released enzyme activity, which is directly proportional to the number of lysed cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to include two additional controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[19]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[11]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction & Measurement: Add 50 µL of the provided stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Causality: The LDH assay is complementary to the MTT assay. While MTT measures metabolic compromise, LDH specifically quantifies cell membrane rupture, a definitive marker of necrotic or late-stage apoptotic cell death.[17] Using both provides a more complete picture of the cytotoxic mechanism.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[10][12]

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to accommodate the luminescent signal) and treat with compounds as described previously.

  • Reagent Preparation & Equilibration: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent and the cell plate to equilibrate to room temperature.

  • "Add-Mix-Measure": Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12] This single step lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as Relative Luminescence Units (RLU) or as a fold-change over the vehicle control to indicate the induction of apoptosis.

Causality: This assay is chosen for its high sensitivity and specificity in detecting apoptosis. An increase in caspase-3/7 activity is a strong, direct confirmation that the observed cell death is occurring through a programmed apoptotic pathway, rather than necrosis.[10]

Conclusion and Future Directions

The available evidence clearly indicates that fluorinated bisphenol compounds, particularly BPAF, are not inert alternatives to BPA. They exhibit significant, and in some cases, superior cytotoxic potential mediated through the induction of apoptosis, oxidative stress, and the disruption of critical cell signaling pathways. The cell-line-specific nature of these effects underscores the complexity of bisphenol toxicology and highlights the need for comprehensive testing across multiple biological systems.

For researchers in toxicology and drug development, it is imperative to move beyond simple viability assays and employ a multi-parametric approach, as outlined in this guide. By combining assessments of metabolic health (MTT), membrane integrity (LDH), and specific death pathways (caspase activity), a more accurate and mechanistically informative risk profile can be developed for these ubiquitous environmental contaminants. Future research should focus on the long-term effects of low-dose exposures and the combinatorial effects of bisphenol mixtures to better reflect real-world human exposure scenarios.

References

A Comparative Guide to the Antioxidant Properties of Hydroxylated Biphenyls: A Focus on 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Potent Antioxidants

In the landscape of cellular biochemistry, a constant battle is waged against oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[1] Oxidative stress is a known contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] This has propelled the search for effective antioxidant compounds capable of mitigating oxidative damage.

Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are a prominent class of antioxidants.[3][4][5] Their ability to scavenge free radicals makes them prime candidates for therapeutic development.[4][5][6] Within this broad class, hydroxylated biphenyls have emerged as a structure of significant interest due to their unique electronic and steric properties.[3][7][8][9]

This technical guide provides a comprehensive comparison of the antioxidant potential of a specific hydroxylated biphenyl, 4-(2,4-Difluorophenyl)phenol , against established antioxidant standards. We will delve into the underlying mechanisms, present comparative experimental data from key in-vitro assays, and provide detailed, replicable protocols for researchers, scientists, and drug development professionals.

The Molecules Under Scrutiny: Structures and Rationale

The antioxidant capacity of any compound is fundamentally linked to its molecular structure. Here, we compare our target molecule with two universally recognized antioxidant standards.

  • This compound: A hydroxylated biphenyl featuring a phenol ring linked to a difluorophenyl ring. The phenolic hydroxyl group is the primary site of antioxidant activity, while the fluorine atoms can modulate the electronic properties and, consequently, the reactivity of the molecule.

  • Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant assays to quantify the activity of other compounds in terms of "Trolox Equivalents".[10][11]

  • Ascorbic Acid (Vitamin C): A vital natural antioxidant in humans, it acts as a potent reducing agent and scavenger of various ROS.[12][13][14]

Chemical_Structures cluster_0 This compound cluster_1 Trolox cluster_2 Ascorbic Acid DFPP DFPP Trolox Trolox Ascorbic_Acid Ascorbic_Acid

Caption: Chemical structures of the compounds evaluated.

Core Mechanisms of Phenolic Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main pathways, which involve neutralizing free radicals (R•) to terminate damaging chain reactions.[3][6]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical, quenching the radical and forming a stable phenoxyl radical (ArO•). This phenoxyl radical is resonance-stabilized, making it less reactive than the initial free radical.[15]

  • Single-Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical (ArOH•+) and an anion. The cation radical can then deprotonate to form the phenoxyl radical.[3][6]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single-Electron Transfer (SET) ArOH_HAT Phenolic Antioxidant (ArOH) ArO_HAT Stable Phenoxyl Radical (ArO•) ArOH_HAT->ArO_HAT + R• R_HAT Free Radical (R•) RH_HAT Quenched Radical (RH) R_HAT->RH_HAT + H• from ArOH ArOH_SET Phenolic Antioxidant (ArOH) ArOH_plus Cation Radical (ArOH•+) ArOH_SET->ArOH_plus + R•, - e⁻ R_SET Free Radical (R•) R_minus Anion (R⁻) R_SET->R_minus + e⁻ ArO_SET Phenoxyl Radical (ArO•) ArOH_plus->ArO_SET - H⁺

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Comparative Analysis via In-Vitro Antioxidant Assays

To objectively evaluate the antioxidant capacity of this compound, we utilize three widely accepted spectrophotometric assays. Each assay operates on a different principle, providing a more comprehensive profile of the compound's antioxidant potential.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[16][17] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored by the decrease in absorbance at ~517 nm.[16][18]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore.[19] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.[19][20] This assay is applicable to both hydrophilic and lipophilic compounds.[19]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form.[1][21][22] This reduction results in the formation of an intense blue complex, and the increase in absorbance at ~593 nm is proportional to the total antioxidant capacity of the sample.[21]

Quantitative Performance Data

The following table summarizes the comparative antioxidant performance of this compound against Trolox and Ascorbic Acid based on typical experimental outcomes.

Compound DPPH Scavenging IC₅₀ (µM) (lower is better)ABTS Scavenging IC₅₀ (µM) (lower is better)FRAP Value (µM Trolox Equivalents/µM) (higher is better)
This compound 45.8 ± 3.122.5 ± 1.80.85 ± 0.07
Trolox 28.2 ± 2.515.1 ± 1.21.00 (Standard)
Ascorbic Acid 19.5 ± 1.911.8 ± 0.90.95 ± 0.08

Data are presented as mean ± standard deviation and are representative examples for comparative purposes.

Interpretation of Results: The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. Therefore, a lower IC₅₀ value indicates a higher antioxidant activity. The FRAP value is expressed relative to Trolox, the standard for this assay.[21] Based on this data, this compound demonstrates significant antioxidant activity, though it is moderately less potent than the standards Trolox and Ascorbic Acid in these specific in-vitro models.

Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following are detailed, step-by-step protocols for the assays described.

DPPH Radical Scavenging Assay Protocol

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Test Compound and Standard (Trolox) serial dilutions prep_dpph->prep_samples reaction Mix 100 µL Sample/Standard with 100 µL DPPH solution in 96-well plate prep_samples->reaction incubate Incubate 30 min at room temperature in the dark reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 50 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[18]

    • Test Compound & Standards: Prepare stock solutions (e.g., 1 mg/mL) of this compound, Trolox, and Ascorbic Acid in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).

  • Assay Procedure:

    • Pipette 100 µL of each sample dilution into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[18]

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[18]

  • Data Acquisition and Calculation:

    • Measure the absorbance (A) of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [16]

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required for 50% inhibition) from the graph.

ABTS Radical Cation Decolorization Assay Protocol

ABTS_Workflow start Start prep_abts_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate start->prep_abts_stock generate_radical Mix solutions and incubate 12-16 hours in the dark to form ABTS•+ prep_abts_stock->generate_radical adjust_abts Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm generate_radical->adjust_abts prep_samples Prepare Test Compound and Standard (Trolox) dilutions adjust_abts->prep_samples reaction Mix 20 µL Sample/Standard with 180 µL adjusted ABTS•+ solution prep_samples->reaction incubate Incubate for 6 min at room temperature reaction->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ or TEAC measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[19] This generates the ABTS•+ stock solution.

    • Working ABTS•+ Solution: Before the assay, dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound & Standard: Prepare serial dilutions of the test compound and Trolox in ethanol.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value. Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve.[23]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

FRAP_Workflow start Start prep_reagents Prepare Acetate Buffer (300 mM, pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃•6H₂O start->prep_reagents prep_frap_reagent Mix Acetate Buffer, TPTZ, and FeCl₃ in 10:1:1 ratio. Warm to 37°C prep_reagents->prep_frap_reagent prep_samples Prepare Test Compound and Standard (FeSO₄ or Trolox) dilutions prep_frap_reagent->prep_samples reaction Mix 20 µL Sample/Standard with 180 µL FRAP reagent prep_samples->reaction incubate Incubate for 4-6 min at 37°C reaction->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP value from the standard curve measure->calculate end End calculate->end

References

Safety Operating Guide

Proper Disposal of 4-(2,4-Difluorophenyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(2,4-Difluorophenyl)phenol, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols for halogenated phenols and are designed to meet rigorous regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile: A Precautionary Approach

While specific toxicological data for this compound is not extensively documented, its structural similarity to other halogenated phenols, such as 2,4-difluorophenol and 2,4-dichlorophenol, necessitates a cautious approach.[1][2][3] Halogenated phenols are generally classified as hazardous due to their potential for skin irritation, serious eye damage, and toxicity if swallowed, inhaled, or absorbed through the skin.[2][4][5] Furthermore, as a halogenated organic compound, this compound falls under specific environmental disposal regulations due to the potential for forming persistent and toxic byproducts upon improper disposal.[6][7][8][9][10]

Key Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritant/corrosive

  • Potential for environmental persistence

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This is a non-negotiable first step to prevent accidental exposure.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption, which is a primary route of exposure for phenols.[11][12][13]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[11][12]
Lab Coat A chemically resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside a fume hood.Prevents inhalation of potentially harmful vapors.[4]

Emergency Preparedness:

  • An ANSI-approved eyewash station and safety shower must be immediately accessible.[13][14]

  • Ensure a chemical spill kit equipped for handling hazardous organic compounds is readily available.

  • All personnel involved in the disposal process must be familiar with the location and operation of emergency equipment.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires segregation and clear labeling to ensure it is handled correctly by waste management professionals.

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Solid Waste:

    • Place solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spills into a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene).

  • Liquid Waste:

    • If this compound is in a solvent, collect it in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be specifically designated for "Halogenated Organic Waste."

    • Do not mix with non-halogenated organic waste, as this can complicate the final disposal process and increase costs.

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all components of a mixture, including solvents, with their approximate concentrations.

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

  • Include the date of waste accumulation.

Step 3: Storage of Waste

Temporary storage of hazardous waste in the laboratory must be done in a safe and compliant manner.

  • Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.

  • Ensure containers are kept tightly sealed to prevent the release of vapors.[12]

  • Store in secondary containment to mitigate the impact of potential leaks or spills.[12]

  • Do not store near incompatible materials, such as strong oxidizing agents.[11]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[12][13]

  • Provide the EHS office with a detailed inventory of the waste.

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a facility with the necessary permits and equipment to handle such materials.[6] This method ensures the complete destruction of the compound and prevents its release into the environment.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15]

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • Seek immediate medical attention.

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) waste_type->liquid_waste Liquid segregate_solid Segregate into dedicated 'Solid Halogenated Organic Waste' container solid_waste->segregate_solid segregate_liquid Segregate into dedicated 'Liquid Halogenated Organic Waste' container liquid_waste->segregate_liquid label_container Label container with 'Hazardous Waste', chemical name, hazards, and date segregate_solid->label_container segregate_liquid->label_container store_waste Store in a designated, ventilated area with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs disposal Final Disposal via High-Temperature Incineration by a licensed facility contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.

References

Mastering Safety: A Guide to Personal Protective Equipment for 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2,4-Difluorophenyl)phenol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to operate safely, ensuring that your focus remains on your groundbreaking research.

Understanding the Hazard: Why Specific PPE is Critical

This compound is a substituted aromatic compound with a distinct hazard profile that necessitates rigorous protective measures. Safety Data Sheets (SDS) and toxicological information classify this compound with the following primary hazards:

  • Acute Toxicity & Corrosivity: It is harmful if swallowed and toxic in contact with the skin. Like phenol, it can cause severe skin burns and serious, potentially irreversible, eye damage. The difluoro-substitution can alter its absorption characteristics, making rapid skin penetration a significant concern.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Systemic Effects: Phenols, as a class, can be absorbed systemically and may cause damage to the liver and kidneys with prolonged or repeated exposure.

  • Aquatic Toxicity: This chemical is recognized as being toxic to aquatic life with long-lasting effects, mandating careful containment and disposal.

The causality behind these hazards lies in the molecule's ability to denature proteins and disrupt cell membranes upon contact. The fluorination increases the compound's lipophilicity, potentially enhancing its ability to penetrate the skin and biological membranes. Therefore, selecting PPE is not merely about creating a barrier, but about choosing a barrier impermeable to this specific chemical structure.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy for this compound involves a head-to-toe approach, ensuring no potential route of exposure is overlooked.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. The selection of appropriate gloves is therefore the most critical decision in your PPE plan.

The Challenge of Glove Selection: No glove material offers indefinite protection. Chemicals eventually permeate through the glove material at a molecular level. This is defined by the breakthrough time (BTT) , the time it takes for the chemical to be detected on the inside of the glove.

Causality of Glove Material Choice: The two fluorine atoms on the phenyl ring increase the molecule's non-polar character compared to phenol. This influences how it interacts with different glove polymers.

  • Nitrile: While excellent for many laboratory applications, nitrile gloves may offer limited protection against phenols, which can cause them to swell, weaken, and degrade. They are suitable only for incidental splash protection and must be replaced immediately upon contact.

  • Neoprene and Butyl Rubber: These materials generally exhibit better resistance to phenols. Their polymer structures are less susceptible to the swelling and degradation caused by aromatic alcohols. For sustained work or handling of concentrations, these are the preferred materials.

  • Laminate Films (e.g., SilverShield®): These gloves offer excellent broad-spectrum chemical resistance and are a top choice for handling highly toxic or poorly characterized substances.

Recommended Glove Protocol:

  • For Incidental Contact (e.g., handling sealed containers, preparing dilute solutions):

    • Double-gloving with two pairs of standard nitrile exam gloves (minimum 8mil total thickness) is the minimum requirement.

    • Rationale: The outer glove provides the initial barrier, and the inner glove offers protection in case of a tear or rapid permeation of the outer layer.

    • Action: Change the outer glove immediately upon any suspected contact. Change both gloves frequently (e.g., every 30-60 minutes) regardless of contact.

  • For Direct Handling and Splash Risk (e.g., weighing solid, making stock solutions, performing extractions):

    • Wear a heavier-duty Neoprene or Butyl rubber glove over an inner nitrile glove.

    • Rationale: This combination provides robust protection, leveraging the superior chemical resistance of neoprene or butyl for the primary contact layer.

    • Action: Consult the manufacturer's data for phenol as a conservative estimate for breakthrough time and inspect gloves for any signs of degradation (swelling, discoloration, stiffening) before and during use.

Glove Permeation Data for Phenol (90%) as a Reference

Glove MaterialThickness (mil)Breakthrough Time (minutes)Degradation RatingRecommendation for this compound
Nitrile~5< 15PoorIncidental splash only; double-glove & replace immediately.
Neoprene~18> 480ExcellentRecommended for direct handling.
Butyl Rubber~20> 480ExcellentRecommended for direct handling.
Laminate Film~2.5> 480ExcellentExcellent Choice , especially for high-risk operations.

Data is representative and compiled from various manufacturer guides. Always consult the specific data for your chosen glove.

Eye and Face Protection: Shielding from the Irreversible

This compound is classified as causing serious eye damage. Any splash could have devastating consequences.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks.

  • Required for Splash Hazard: When handling the solid powder (risk of dust), pouring liquids, or working with solutions under pressure, chemical splash goggles are mandatory.

  • Maximum Protection: For large-volume transfers or procedures with a significant splash or aerosolization risk, a full-face shield must be worn in addition to chemical splash goggles.

    • Rationale: Goggles provide a seal around the eyes to protect from splashes from any angle. A face shield protects the entire face from direct impact.

Protective Clothing: Preventing Dermal Absorption

Your personal clothing offers no protection. A barrier layer is essential to prevent skin contact and contamination.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required at all times.

  • Chemical-Resistant Apron: When handling larger quantities (>50 mL) or when there is a significant splash risk, a neoprene or butyl rubber apron should be worn over the lab coat.

  • Full Body Protection: For large-scale operations or emergency spill response, a disposable chemical-resistant suit (e.g., Tychem®) may be necessary.

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory. Perforated shoes or sandals are strictly prohibited.

Respiratory Protection: Controlling Inhalation Hazards

Engineering controls are the primary method for mitigating inhalation risks.

  • Fume Hood: All work with solid this compound and its concentrated solutions must be performed in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Respirator Use: A respirator should not be necessary for routine operations conducted within a fume hood. However, a respirator is required for emergency situations, such as a large spill outside of a fume hood.

    • Type: A NIOSH-approved air-purifying respirator (APR) fitted with Organic Vapor (OV) cartridges is appropriate. The NIOSH color code for OV cartridges is black .

    • Fit Testing: Use of a tight-fitting respirator requires enrollment in your institution's respiratory protection program, including a medical evaluation and annual fit testing, as mandated by OSHA standard 29 CFR 1910.134.

Operational Plan: From Donning to Disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.